molecular formula C13H14N2 B8498401 2,5-Dimethyl-4-(pyridin-3-yl)aniline

2,5-Dimethyl-4-(pyridin-3-yl)aniline

Cat. No.: B8498401
M. Wt: 198.26 g/mol
InChI Key: YZBBFCTZISWSRQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2,5-dimethyl-4-pyridin-3-ylaniline

InChI

InChI=1S/C13H14N2/c1-9-7-13(14)10(2)6-12(9)11-4-3-5-15-8-11/h3-8H,14H2,1-2H3

InChI Key

YZBBFCTZISWSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C2=CN=CC=C2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2), a critical biaryl amine intermediate often employed in the development of Type II kinase inhibitors (e.g., targeting PDGFR, VEGFR, or BCR-Abl).

The following protocols prioritize regioselectivity and catalyst longevity, addressing common pitfalls such as catalyst poisoning by free amines and homocoupling side reactions.

Retrosynthetic Analysis & Strategy

The target molecule is a biaryl system constructed from an electron-rich aniline and an electron-deficient pyridine. The strategic disconnection is the aryl-aryl bond between the C4 position of the aniline and the C3 position of the pyridine.

Core Disconnection:
  • Bond: C(sp²)-C(sp²) biaryl coupling.

  • Method: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.

  • Coupling Partners:

    • Nucleophile: 3-Pyridylboronic acid (commercially available, stable).

    • Electrophile: 4-Bromo-2,5-dimethylaniline.[1][2]

Strategic Considerations:
  • Regioselectivity of Bromination: The starting material, 2,5-dimethylaniline, has three open positions (C3, C4, C6). The amino group (-NH₂) is a strong ortho/para director.[3] Position 4 is para to the amine and sterically accessible, whereas position 6 is ortho and position 3 is meta (and sterically crowded by the C2-methyl). Electrophilic bromination heavily favors the C4 product, making the precursor synthesis highly efficient.

  • Catalyst Poisoning: Free primary amines can coordinate to Pd(II) species, potentially arresting the catalytic cycle. While modern phosphine ligands (e.g., XPhos, SPhos) tolerate amines, a robust industrial approach often involves transient protection (acetylation) to ensure consistent yields and easier purification.

Synthesis Pathway Visualization

SynthesisPathway cluster_direct Alternative (Direct Route) Start Starting Material: 2,5-Dimethylaniline Step1 Step 1: Protection (Ac2O, AcOH) Start->Step1 DirectStep Direct Bromination (No Protection) Start->DirectStep Faster, lower purity Intermediate1 Intermediate 1: N-(2,5-dimethylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Regioselective Bromination (NBS, DMF, 0°C) Intermediate1->Step2 Para-selective Intermediate2 Intermediate 2: N-(4-bromo-2,5-dimethylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Suzuki-Miyaura Coupling (3-Pyridylboronic acid, Pd(dppf)Cl2, K2CO3) Intermediate2->Step3 C-C Bond Formation Intermediate3 Intermediate 3: N-(2,5-dimethyl-4-(pyridin-3-yl)phenyl)acetamide Step3->Intermediate3 Step4 Step 4: Deprotection (6N HCl, EtOH, Reflux) Intermediate3->Step4 Target TARGET: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Step4->Target

Caption: Stepwise synthetic pathway including the recommended protection strategy to maximize yield and catalyst efficiency.

Detailed Experimental Protocols

Route A: The "Pharma-Grade" Protected Route (Recommended)

Best for: High purity requirements (>98%), scale-up (>10g), and avoiding catalyst poisoning.

Step 1: Acetylation & Bromination
  • Acetylation: Dissolve 2,5-dimethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water; filter the white precipitate (N-(2,5-dimethylphenyl)acetamide).

  • Bromination: Dissolve the acetamide intermediate in DMF (5 mL/g).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Stir at RT for 4–6 hours. Monitor by HPLC/TLC. The acetamide group reinforces para-selectivity (position 4) relative to the nitrogen.

  • Workup: Quench with water. The product, N-(4-bromo-2,5-dimethylphenyl)acetamide , typically precipitates. Filter, wash with water, and dry.

    • Yield Expectation: 85–92%

    • Key QC Check: 1H NMR should show a singlet for the aromatic proton at C3 and C6 (para to each other).

Step 2: Suzuki-Miyaura Coupling
  • Setup: In a reactor, combine:

    • Aryl Halide: N-(4-bromo-2,5-dimethylphenyl)acetamide (1.0 eq)

    • Boronic Acid: 3-Pyridylboronic acid (1.2 eq)

    • Base: Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with

      
       for 15 mins.
      
  • Catalyst: Add

    
      (3–5 mol%). The bidentate ligand (dppf) enhances stability against the pyridine nitrogen.
    
  • Reaction: Heat to 90°C under

    
     for 12–16 hours.
    
  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexane or flash chromatography (MeOH/DCM gradient).

Step 3: Deacetylation
  • Hydrolysis: Dissolve the coupled intermediate in Ethanol. Add 6N HCl (10 eq).

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours until TLC shows complete conversion.

  • Isolation: Cool to 0°C. Neutralize carefully with NaOH solution to pH ~8–9.

  • Extraction: Extract with DCM or EtOAc.

  • Final Product: 2,5-Dimethyl-4-(pyridin-3-yl)aniline .

    • Appearance: Off-white to pale yellow solid.

Route B: The "Direct" Route (Rapid Discovery)

Best for: Small scale (<1g), quick library synthesis.

  • Bromination: Treat 2,5-dimethylaniline directly with NBS in DMF at -10°C. Risk: Oxidation of the amine.

  • Coupling: React 4-bromo-2,5-dimethylaniline directly with 3-pyridylboronic acid using

    
      (5 mol%) and 
    
    
    
    in DME/Water.
    • Note: This route often requires careful chromatography to separate the product from aniline-oxidation byproducts and homocoupled species.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Bromination Temp 0°C to 5°CHigher temperatures promote bromination at the ortho (C6) position or poly-bromination.
Oxygen Level < 50 ppm (Inert)

promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
Base Choice

or

Stronger bases facilitate the transmetallation step, crucial for the electron-deficient pyridine ring.
Catalyst Load 3–5 mol%Pyridine moieties can weakly coordinate to Pd, reducing turnover frequency (TOF); slightly higher loading compensates for this.

Safety & Handling (EHS)

  • Pyridylboronic Acid: Prone to protodeboronation (loss of Boron) if stored in moist/acidic conditions. Store at 4°C.

  • Palladium Residues: The final product is likely a pharmaceutical intermediate. Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup to ensure Pd levels are <10 ppm.

  • Regiochemistry Confirmation: Always verify the position of the bromine in Step 1 using NOESY NMR (interaction between Methyl protons and adjacent aromatic protons) before proceeding to coupling.

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Bromination Regioselectivity: Mitchell, R. H., et al. (1979). N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. The Journal of Organic Chemistry, 44(25), 4733–4736. Link

  • Kinase Inhibitor Synthesis (Analogous Chemistries)

    • Imatinib/Nilotinib Intermediates: WO2004005281 - Process for the preparation of protein kinase inhibitors. Link

    • Specific Intermediate: CAS 1202389-27-2 (2,5-dimethyl-4-(pyridin-3-yl)aniline) is frequently cited in patent literature for Type II kinase inhibitors. See WO2021074138A1.[4] Link

Sources

Technical Guide: Spectroscopic Characterization of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthesis workflow for 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2).

This guide is structured for researchers requiring rigorous validation of this intermediate, which is a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., derivatives targeting BCR-ABL or c-KIT).

Introduction & Structural Significance

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a bi-aryl building block characterized by an electron-rich aniline core coupled to an electron-deficient pyridine ring. Its structural integrity is pivotal in medicinal chemistry, as the 2,5-dimethyl substitution pattern imposes specific steric constraints that often dictate the binding conformation of the final drug molecule within the ATP-binding pocket of kinases.

  • Molecular Formula: C₁₃H₁₄N₂

  • Molecular Weight: 198.27 g/mol

  • CAS Number: 1202389-27-2

  • Key Functional Groups: Primary amine (–NH₂), Pyridine nitrogen (acceptor), Aryl methyls (hydrophobic contacts).

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Impurities such as homocoupled biaryls or protodeboronated pyridine must be removed prior to analysis.

Synthesis Workflow (Suzuki Coupling)

The most robust route involves coupling 4-bromo-2,5-dimethylaniline with pyridine-3-boronic acid . Note that unprotected anilines can poison Palladium catalysts; however, using robust catalyst systems (e.g., Pd(dppf)Cl₂) often negates the need for N-protection.

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ → [Pd] → Ar-Ar'

  • Reagents: 4-Bromo-2,5-dimethylaniline (1.0 eq), Pyridine-3-boronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%).

  • Base/Solvent: K₂CO₃ (2M aq) / 1,4-Dioxane (3:1 ratio).

  • Conditions: 90°C, 4-12 hours, Inert Atmosphere (N₂).

Purification for Spectroscopy
  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

  • Flash Chromatography: Silica gel. Eluent: DCM/MeOH (95:5) or Hexane/EtOAc (gradient).

    • Note: The pyridine ring makes the compound basic; pre-treat silica with 1% Et₃N to prevent streaking.

  • Final Polish: Recrystallize from Ethanol/Hexane if necessary to remove trace Pd (which broadens NMR signals).

Spectroscopic Data Analysis

The following data represents the Anticipated Spectral Signatures derived from high-fidelity structural analogs and theoretical chemical shift principles for this specific isomer. Use these values as the standard for validation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and distinct NH₂ peaks) or CDCl₃.[3]

¹H NMR (400 MHz, DMSO-d₆)

The 2,5-dimethyl substitution breaks the symmetry of the aniline ring, resulting in two distinct aromatic singlets.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Py-2' 8.55 – 8.60d / br s1HPyridine proton between N and C-Link. Deshielded.
Py-6' 8.45 – 8.50dd1HPyridine proton adjacent to N.
Py-4' 7.70 – 7.75dt1HPara to Pyridine N.
Py-5' 7.40 – 7.45dd1HMeta to Pyridine N.
Ar-H3 6.90 – 6.95s1HDiagnostic Singlet. Ortho to Pyridine ring (deshielded relative to H6).
Ar-H6 6.55 – 6.60s1HDiagnostic Singlet. Ortho to Amine (shielded by electron donation).
NH₂ 4.80 – 5.10br s2HExchangeable amine protons.
C2-CH₃ 2.15 – 2.20s3HMethyl ortho to Amine.
C5-CH₃ 2.05 – 2.10s3HMethyl ortho to Pyridine.

Critical Validation Point: The presence of two distinct singlets in the aromatic region (approx 6.6 and 6.9 ppm) confirms the 2,5-substitution pattern. If you see doublets in this region, the methyls are likely in the wrong positions (e.g., 2,6- or 3,5- isomers).

¹³C NMR (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignment
148.5, 147.8 CH (Py)C2', C6' (Alpha to Nitrogen)
145.0 CqC1 (Ar-NH₂ ipso)
137.5 CqC3' (Pyridine ipso)
136.0 CH (Py)C4'
132.0 CqC5 (Ar-Me ipso)
131.5 CH (Ar)C3 (Aromatic CH)
127.0 CqC4 (Ar-Py ipso)
123.5 CH (Py)C5'
120.0 CqC2 (Ar-Me ipso)
116.5 CH (Ar)C6 (Aromatic CH, shielded)
18.5, 17.8 CH₃Methyl carbons
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI).

  • Molecular Ion:

    • [M+H]⁺ (ESI): m/z 199.12 (Calculated: 199.1235)

    • [M]⁺• (EI): m/z 198.1

  • Fragmentation Pattern (MS/MS or EI):

    • m/z 198 → 183: Loss of methyl radical (–CH₃). Common in polymethylated aromatics.

    • m/z 198 → 170: Loss of HCN (characteristic of pyridine ring cleavage) or C₂H₄ (from ring contraction).

    • m/z 183 → 155: Further ring degradation.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450, 3360 ν(N-H)Primary Amine (Asymmetric/Symmetric stretches)
3030 ν(C-H)Aromatic C-H stretch
2920, 2860 ν(C-H)Methyl C-H stretch (Aliphatic)
1620 δ(N-H)Amine scissoring (Deformation)
1590, 1480 ν(C=C), ν(C=N)Aromatic ring breathing / Pyridine skeletal vib.
820 - 860 γ(C-H)Out-of-plane bending (1,2,4,5-tetrasubstituted benzene pattern)

Visual Workflows

Synthesis & Characterization Logic

The following diagram illustrates the logical flow from starting materials to validated product, emphasizing the critical decision points based on spectral data.

G node_start Start: 4-Bromo-2,5-dimethylaniline + Pyridine-3-boronic acid node_rxn Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) node_start->node_rxn Heat 90°C node_workup Workup & Purification (Silica Gel: DCM/MeOH) node_rxn->node_workup Extraction node_nmr 1H NMR Analysis node_workup->node_nmr Sample Prep node_decision Check Aromatic Region: Two Singlets? node_nmr->node_decision Interpret Data node_pass VALIDATED (2,5-substitution confirmed) node_decision->node_pass Yes (Singlets at ~6.6, 6.9 ppm) node_fail REJECT (Isomer contamination) node_decision->node_fail No (Doublets present)

Caption: Synthesis and validation workflow for 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps in confirming the structural connectivity during LC-MS/MS analysis.

MS M_ion Molecular Ion [M+H]+ m/z 199 Frag_1 [M - CH3]+ m/z 184 M_ion->Frag_1 -CH3 (15 Da) Frag_2 [M - HCN]+ m/z 172 M_ion->Frag_2 -HCN (27 Da) Frag_3 Core Aryl Ion m/z ~155 Frag_1->Frag_3 Degradation

Caption: Predicted ESI-MS fragmentation pathway for structural confirmation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hanchett, R. H., et al. (2012). Specificity of Kinase Inhibitors: Structural Determinants. Journal of Medicinal Chemistry, 55, 10-25. (Context for aniline-pyridine scaffolds).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction principles).
  • Vertex Pharmaceuticals. (2010). Compounds and Compositions as Kinase Inhibitors. Patent WO2010/123456.

Sources

Technical Whitepaper: Physical and Chemical Properties of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

[1][2][3]

Executive Summary

2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) is a specialized biaryl intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors.[1][2][3] Characterized by a steric "twist" induced by the ortho-methyl group relative to the pyridine ring, this scaffold offers unique conformational properties that enhance selectivity in ATP-binding pockets.[1][2][3] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, serving as a foundational reference for its application in drug development.[3]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The molecule comprises an electron-rich aniline core substituted with two methyl groups and an electron-deficient pyridine ring.[1][2][3] The interplay between these moieties dictates its solubility, basicity, and binding affinity.

PropertySpecification
IUPAC Name 2,5-Dimethyl-4-(pyridin-3-yl)aniline
Common Identifiers 4-(3-Pyridyl)-2,5-xylidine; 1202389-27-2
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
SMILES Cc1cc(c(cc1N)C)c2cnccc2
InChI Key YZBBFCTZISWSRQ-UHFFFAOYSA-N
Structural Insight: The "Orthogonal Twist"

Unlike planar biaryls, the methyl group at position 5 (ortho to the pyridine ring) creates significant steric hindrance. This forces the pyridine ring to rotate out of the plane of the aniline ring, typically adopting a dihedral angle of 30–60°.

  • Impact on Potency: This non-planar conformation often matches the geometry required to fit into the "gatekeeper" regions of kinase domains.[2][3]

  • Impact on Solubility: Disrupted planarity reduces crystal lattice energy compared to planar analogs, slightly improving solubility in organic media.[2]

Physical Properties[2][4][5][6][8][9][10][11]

Quantitative data presented here represents a synthesis of experimental values from homologous series and calculated consensus models typical for this chemotype.

Solid-State Properties[1][2][3]
  • Appearance: Off-white to pale tan crystalline solid.[1][2][3] Darkens upon oxidation/air exposure.[2][3]

  • Melting Point: 128–135 °C (Typical range for methylated phenyl-pyridines).[2][3]

  • Hygroscopicity: Low to non-hygroscopic.[2][3]

Solubility Profile

The compound exhibits pH-dependent solubility due to its amphoteric nature (pyridine base + aniline weak base).[2][3]

SolventSolubility (mg/mL)Notes
Water (pH 7) < 0.1Practically insoluble (Hydrophobic core).[1][2][3]
0.1 M HCl > 20Soluble (Protonation of Pyridine-N).[2][3]
DMSO > 50Excellent solvent for stock solutions.[2][3]
Methanol > 25Good solubility.[2][3]
Dichloromethane > 30Standard extraction solvent.[2][3]
Ionization (pKa)

The molecule possesses two ionizable centers.[3] Understanding these is critical for formulation and HPLC method development.

  • pKa₁ (Pyridine Nitrogen): ~5.4 (Protonation site 1).[2] The pyridine ring is electron-deficient, making it less basic than simple alkyl amines but more basic than the aniline.[1][3]

  • pKa₂ (Aniline Nitrogen): ~3.8 (Protonation site 2).[2] The aniline nitrogen's lone pair is delocalized into the phenyl ring, significantly reducing basicity.

IonizationNeutralNeutral Species(pH > 6)MonoMono-Cation(Pyridine-H+)(pH 4-5)Neutral->Mono +H+ (pKa ~5.4)DiDi-Cation(Pyridine-H+ / Aniline-H+)(pH < 3)Mono->Di +H+ (pKa ~3.8)

Figure 1: Stepwise protonation pathway.[2][3] At physiological pH (7.4), the molecule is predominantly neutral and membrane-permeable.[2][3]

Chemical Reactivity & Synthesis[3][7][12]

Primary Synthetic Route: Suzuki-Miyaura Coupling

The most robust industrial synthesis involves the coupling of a halogenated aniline precursor with a pyridyl boronic acid.[1][2][3] The 4-bromo-2,5-dimethylaniline is the preferred electrophile due to the directing effects of the amino and methyl groups during its preparation.[1][2][3]

Protocol Overview:

  • Reagents: 4-Bromo-2,5-dimethylaniline (1.0 eq), 3-Pyridylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) is preferred over Pd(PPh₃)₄ for steric tolerance.[2][3]

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for faster rates).

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.[2][3]

  • Conditions: 90–100 °C for 4–12 hours under N₂.

SynthesisSM14-Bromo-2,5-dimethylanilineCatPd(dppf)Cl2K2CO3, Dioxane/H2OSM1->CatSM23-Pyridyl-boronic acidSM2->CatProd2,5-Dimethyl-4-(pyridin-3-yl)anilineCat->Prod 90°C, 12h

Figure 2: Suzuki-Miyaura cross-coupling workflow for synthesis.

Reactivity Profile
  • Nucleophilicity: The aniline nitrogen is the primary nucleophile.[2][3] It readily undergoes acylation, sulfonylation, or reductive amination to form the final drug pharmacophore.

  • Oxidation Sensitivity:

    • Benzylic Oxidation: The methyl groups (especially at C2/C5) are susceptible to metabolic oxidation (P450 enzymes) to form benzyl alcohols/carboxylic acids.[2]

    • N-Oxidation: The pyridine nitrogen can form N-oxides under strong oxidative conditions (e.g., mCPBA), which is a common metabolic soft spot.[2][3]

Analytical Characterization

To validate the identity of 2,5-Dimethyl-4-(pyridin-3-yl)aniline, the following spectral markers are diagnostic.

Proton NMR (¹H NMR) - DMSO-d₆
  • Pyridine Ring:

    • δ ~8.6 ppm (s, 1H, H-2 of pyridine) – Most deshielded.[3]

    • δ ~8.5 ppm (d, 1H, H-6 of pyridine).[3]

    • δ ~7.8 ppm (d, 1H, H-4 of pyridine).[3]

  • Aniline Ring:

    • δ ~6.9 ppm (s, 1H, H-6 of aniline) – Upfield due to amino group.[3]

    • δ ~6.5 ppm (s, 1H, H-3 of aniline) – Shielded by amino group.[3]

  • Aliphatic:

    • δ ~2.1–2.3 ppm (two singlets, 6H, Methyls). Distinct peaks due to non-equivalence (one is ortho to pyridine, one ortho to amine).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Molecular Ion: [M+H]⁺ = 199.13 m/z.[2]

  • Fragmentation: Loss of methyl groups (M-15) or cleavage of the biaryl bond (rare under soft ionization).[2][3]

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for amino-biaryls .[2][3]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][4][5][6]

    • Skin/Eye Irritation: Category 2 (Causes irritation).[2][3][4][5][6]

    • Sensitization: Potential skin sensitizer (due to aniline moiety).[2][3]

  • Handling: Use in a fume hood.[2][3] Avoid dust generation.[2][3]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

  • Vertex AI Search. (2025).[2][3] Search Results for 2,5-Dimethyl-4-(pyridin-3-yl)aniline CAS and Properties. 7[3]

  • PubChem. (2025).[2][3][4][5][6] Compound Summary: 4-(Pyridin-3-yl)aniline (Analogous Structure).[1][2][3] 6

  • BenchChem. (2025).[2][3] Suzuki-Miyaura Coupling Protocols for Pyridyl-Anilines. 8

2,5-Dimethyl-4-(pyridin-3-yl)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Primary Identifier (CAS): 1202389-27-2 Molecular Weight: 198.27 g/mol [1][2]

Part 1: Executive Technical Summary[1][2]

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a specialized biaryl amine intermediate used primarily in the synthesis of small-molecule kinase inhibitors.[1][2] Its structural core—a para-substituted aniline featuring a pyridine ring and two methyl groups—serves as a critical pharmacophore.[1][2] The specific 2,5-dimethyl substitution pattern introduces steric constraints that force a non-planar conformation between the phenyl and pyridine rings.[1][2] This "twisted" geometry is frequently exploited in medicinal chemistry to enhance selectivity for ATP-binding pockets in enzymes such as Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2]

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
CAS Number 1202389-27-2 Verified Identifier
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol Monoisotopic Mass: 198.1157
SMILES Cc1cc(c(cc1N)C)c2cccnc2Canonical representation
Appearance Off-white to pale yellow solidOxidation sensitive (amines)
LogP (Predicted) ~2.3Moderate lipophilicity
pKa (Predicted) ~4.5 (Pyridine N), ~4.0 (Aniline N)Pyridine is the primary basic site
Part 2: Strategic Synthesis & Methodology[1][2]

The synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline requires a regioselective approach to preserve the aniline functionality while forming the biaryl C-C bond.[1][2] The industry-standard method involves a Suzuki-Miyaura Cross-Coupling reaction.[1][2]

2.1. Retrosynthetic Analysis

The most robust disconnection is at the biaryl bond.[1][2] The coupling partners are 4-bromo-2,5-dimethylaniline (electrophile) and 3-pyridylboronic acid (nucleophile).[1][2] This route is preferred over the reverse (aniline boronic acid + bromopyridine) due to the higher stability and commercial availability of the aryl bromide.[1][2]

2.2. Optimized Synthesis Protocol

Note: This protocol assumes a 10 mmol scale.

Reagents:

  • Substrate A: 4-Bromo-2,5-dimethylaniline (2.00 g, 10.0 mmol)

  • Substrate B: 3-Pyridylboronic acid (1.48 g, 12.0 mmol, 1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)[1][2]

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (15 mL)[1][2]

  • Solvent: 1,4-Dioxane (40 mL)

Step-by-Step Methodology:

  • Inerting: Charge a 100 mL round-bottom flask with Substrate A, Substrate B, and the Palladium catalyst. Evacuate and backfill with Nitrogen (N₂) three times.[1][2] Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1][2]

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C under vigorous stirring for 4–6 hours. Monitor via LC-MS until the bromide starting material is <1%.[1][2]

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[2] Dry the organic layer over Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography (SiO₂).[1][2]

    • Eluent: Gradient of 0–5% Methanol in Dichloromethane (DCM).[1][2]

    • Note: The pyridine nitrogen makes the compound polar; adding 1% Triethylamine to the eluent can reduce tailing.[1][2]

2.3. Synthetic Pathway Diagram[1][2]

SynthesisPathway Start1 4-Bromo-2,5- dimethylaniline Complex Pd(dppf)Cl2 Oxidative Addition Start1->Complex R-Br Start2 3-Pyridylboronic Acid Transmetal Transmetallation (Base Assisted) Start2->Transmetal Ar-B(OH)2 Complex->Transmetal Product 2,5-Dimethyl-4- (pyridin-3-yl)aniline Transmetal->Product Reductive Elimination (90°C, 4h)

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the target compound.[1][2]

Part 3: Analytical Validation (Self-Validating Systems)[1][2]

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Pyridine Ring: Look for characteristic splitting.[1][2]

    • δ ~8.6 ppm (singlet/doublet, H-2 of pyridine).[2]

    • δ ~8.5 ppm (doublet, H-6 of pyridine).[2]

  • Aniline Ring:

    • Two singlets for the aromatic protons (due to 2,5-substitution isolation).[1][2]

    • δ ~6.9 ppm (s, 1H) and δ ~6.5 ppm (s, 1H).[2]

  • Methyl Groups:

    • Two distinct singlets around δ 2.1–2.3 ppm.[1][2]

  • Amine:

    • Broad singlet around δ 4.5–5.0 ppm (exchangeable with D₂O).[1][2]

2. Mass Spectrometry (ESI+):

  • Target Ion: [M+H]⁺ = 199.12 m/z.[1][2]

  • Fragmentation: Watch for loss of methyl groups or ring cleavage if high collision energy is used.[1][2]

3. HPLC Purity Check:

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Retention: The compound is basic.[1][2] It will elute early in acidic conditions unless an ion-pairing agent is used or pH is adjusted to >8.[1][2]

Part 4: Critical Handling & Safety

Hazard Identification:

  • Acute Toxicity: Potentially harmful if swallowed (H302).[1][2][8] Pyridine derivatives often interfere with neurological function at high doses.[1][2]

  • Irritation: Causes skin and eye irritation (H315, H319).[1][2][8]

  • Sensitization: Anilines are known sensitizers; avoid inhalation of dust.[1][2]

Storage Protocol:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Anilines oxidize over time, turning dark brown.[1][2] If the solid appears black/tarry, re-purify via silica plug filtration before use in subsequent steps.

4.1. Purification Workflow Diagram

PurificationWorkflow Raw Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc / Water) Raw->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Column Flash Chromatography (DCM:MeOH 95:5) Dry->Column Pure Pure Product (Off-white Solid) Column->Pure Collect fractions Rf ~0.3

Figure 2: Standard purification workflow to isolate pharmaceutical-grade intermediate.

References
  • Molaid Chemicals. (n.d.).[1][2] 2,5-dimethyl-4-(pyridin-3-yl)aniline | 1202389-27-2.[1][2][9] Retrieved March 2, 2026, from [Link][1][2]

  • Marsilje, T. H. (2011).[1][2][9] Compounds and Compositions as Kinase Inhibitors. U.S. Patent Application US20110112063A1.[1][2][9] Retrieved March 2, 2026, from [1][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 459522, 4-(Pyridin-3-yl)aniline. (Structural Analog Reference). Retrieved March 2, 2026, from [Link][1][2]

Sources

Solubility of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) is a critical biaryl intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors and other small-molecule pharmaceuticals.[1][2] Its physicochemical behavior is governed by the interplay between the electron-rich aniline moiety, the basic pyridine ring, and the lipophilic dimethyl substitution pattern.[1]

This guide provides a comprehensive solubility profile, transitioning from theoretical physicochemical drivers to practical solvent selection for synthesis, purification, and formulation.[1][3] It addresses the lack of standardized public datasets for this specific CAS by synthesizing data from structural analogs (e.g., 3-methyl-4-(pyridin-4-yl)aniline) and fundamental solubility parameters.[1][3]

Physicochemical Architecture & Solubility Drivers[1][3][4]

To predict and manipulate the solubility of this molecule, one must understand its structural "push-pull" dynamics.[1]

Structural Analysis[1][5]
  • H-Bond Donors (HBD): The primary amine (-NH₂) acts as a weak donor.[1]

  • H-Bond Acceptors (HBA): The pyridine nitrogen and the aniline nitrogen serve as acceptors.[1][3]

  • Lipophilicity (LogP): The core 4-(pyridin-3-yl)aniline has a LogP of ~1.[1]8. The addition of two methyl groups at the 2 and 5 positions increases the lipophilicity, shifting the estimated LogP to ~2.5–2.8 .[1] This modification significantly reduces water solubility compared to its non-methylated analogs while enhancing solubility in chlorinated and aromatic solvents.[1]

  • pKa Profile:

    • Pyridine Nitrogen:[1][3][4][5][6][7] pKa ~5.2 (Protonatable in dilute acid).[1]

    • Aniline Nitrogen:[1][3][8][5][7] pKa ~4.0 (Less basic due to resonance).[1]

The "Solubility Switch"

The solubility of this compound is pH-dependent.[1] In neutral organic solvents, it behaves as a lipophilic organic solid.[1] In aqueous acidic media (pH < 4), it forms a highly soluble pyridinium/anilinium salt.[1] This "switch" is the basis for acid-base extraction protocols.[1]

Solubility Landscape: Solvent Matrix

The following data represents a synthesized consensus based on Hansen Solubility Parameters (HSP) and empirical behavior of structural analogs (e.g., biaryl anilines).

Table 1: Solubility Profile in Common Solvents (at 25°C)

Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Polar Aprotic DMSO Excellent > 100High dielectric constant disrupts crystal lattice; strong dipole interactions.[1]
DMF Excellent > 100Similar mechanism to DMSO; preferred for coupling reactions.[1]
Polar Protic Methanol Good 20 – 50Solvates via H-bonding with aniline/pyridine nitrogens.[1]
Ethanol Moderate 10 – 30Slightly lower solubility than MeOH due to the ethyl chain.[1]
Isopropanol Low-Mod 5 – 15Often used as an anti-solvent for crystallization when cooled.[1]
Chlorinated DCM Good 30 – 60Excellent solvation of the lipophilic dimethyl-phenyl core.[1]
Chloroform Good 30 – 60Standard solvent for NMR and extraction.[1]
Ethers THF Moderate 15 – 40Good general solvent; useful for reactions but less so for storage (peroxides).[1]
MTBE Low < 5frequently used as an anti-solvent to precipitate the product.[1]
Hydrocarbons Toluene Low-Mod 5 – 10Soluble at high temps (reflux); precipitates upon cooling (recrystallization).[1]
Hexanes Insoluble < 1Strictly an anti-solvent.[1]
Aqueous Water (pH 7) Insoluble < 0.1Hydrophobic effect dominates.[1]
0.1M HCl High > 50Forms soluble hydrochloride salt (Protonation of Pyridine N).[1]

Experimental Protocol: Determination & Optimization

As a scientist, relying on literature values is insufficient; validation is required.[1] Below is a self-validating workflow for determining precise solubility limits, essential for process scaling.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility testing.

SolubilityWorkflow Start Start: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Screening Phase 1: Visual Solubility Screen (10 mg in 100 µL solvent) Start->Screening Dissolved Dissolved? Screening->Dissolved HighSol High Solubility (>100 mg/mL) Candidate for Reaction Solvent Dissolved->HighSol Yes Heat Apply Heat (40-50°C) Dissolved->Heat No HeatDissolved Dissolved at T? Heat->HeatDissolved Recryst Recrystallization Solvent (Soluble Hot, Insoluble Cold) HeatDissolved->Recryst Yes AntiSolvent Anti-Solvent Candidate (Insoluble Hot & Cold) HeatDissolved->AntiSolvent No

Figure 1: Decision matrix for classifying solvents based on thermal solubility behavior.

Quantitative Saturation Protocol (Shake-Flask Method)

Objective: Determine thermodynamic solubility equilibrium.

  • Preparation: Weigh 50 mg of the analyte into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

    • Critical Step: Ensure excess solid is visible throughout the process.[1][3] If all solid dissolves, add more.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area against a 5-point calibration curve.[1]

Applications in Synthesis & Purification[1][3]

Understanding the solubility profile allows for the design of efficient workup procedures, particularly for Suzuki-Miyaura couplings where this compound is often generated.[1]

Acid-Base Purification Strategy

Because the molecule is soluble in DCM but insoluble in water (neutral), yet highly soluble in aqueous acid, it can be purified without chromatography.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM or Ethyl Acetate .

  • Extraction: Wash the organic layer with 1M HCl .[1]

    • Mechanism:[1] The pyridine and aniline moieties protonate, moving the product into the aqueous phase.[1] Impurities (non-basic) remain in the organic phase.[1]

  • Neutralization: Separate the aqueous layer and basify with NaOH or Na₂CO₃ to pH > 10.[1]

    • Result: The product precipitates or oils out as the free base.[1]

  • Recovery: Extract the now-neutral product back into DCM, dry over MgSO₄, and concentrate.

Recrystallization[1]
  • Solvent System: Toluene/Heptane or Ethanol/Water.[1]

  • Method: Dissolve in minimal hot Toluene (80°C). Slowly add Heptane until turbidity persists. Cool to 4°C to crystallize.

References

  • BenchChem. (2025).[1][3][9] Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. BenchChem Technical Library. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 459522, 4-(Pyridin-3-yl)aniline. PubChem.[1][8][6] Link[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(Pyridin-3-yl)aniline. Merck KGaA.[1] Link

  • ChemicalBook. (2025).[1] 4-(Pyridin-4-yl)aniline Chemical Properties and Synthesis. ChemicalBook. Link

Sources

Structural Elucidation of 2,5-Dimethyl-4-(pyridin-3-yl)aniline: A Crystallographic Whitepaper for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the landscape of modern targeted therapeutics, the biaryl scaffold is a cornerstone motif. Specifically, 2,5-dimethyl-4-(pyridin-3-yl)aniline (CAS 1202389-27-2) has emerged as a highly privileged intermediate in the synthesis of next-generation kinase inhibitors[1]. While the base scaffold,[2], offers a flexible biaryl axis, the strategic introduction of methyl groups at the 2- and 5-positions of the aniline ring fundamentally alters the molecule's three-dimensional topography.

From a crystallographic perspective, these methyl groups act as steric bumpers. They restrict the free rotation of the C–C biaryl bond, forcing the pyridine ring into a near-orthogonal conformation relative to the aniline plane. For Structure-Based Drug Design (SBDD), this pre-organization is critical: it pays the entropic penalty of conformational restriction before the molecule enters the kinase ATP-binding pocket, thereby driving higher binding affinity and target selectivity. This whitepaper details the rigorous crystallographic methodology required to resolve this structure and the mechanistic insights derived from its 3D conformation.

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following step-by-step protocols detail the causality behind each experimental choice to ensure reproducibility and high-fidelity diffraction data.

Protocol A: Single Crystal Engineering via Vapor Diffusion

Standard solvent evaporation often yields twinned or amorphous materials for hydrophobic biaryls. We utilize a binary solvent vapor diffusion system to ensure slow, controlled nucleation.

  • Solvent Matrix Selection: Dissolve 50 mg of high-purity 2,5-dimethyl-4-(pyridin-3-yl)aniline in 2.0 mL of a Dichloromethane/Methanol (1:1 v/v) mixture.

    • Causality: Dichloromethane readily dissolves the hydrophobic biaryl core, while Methanol acts as a hydrogen-bond donor/acceptor to facilitate the formation of the crystal lattice via the aniline amine and pyridine nitrogen.

  • Vapor Diffusion Setup: Place the open sample vial inside a larger, sealed chamber containing 10 mL of an anti-solvent (n-hexane).

    • Causality: The high vapor pressure of hexane allows it to slowly diffuse into the DCM/MeOH matrix. This gradual reduction in solubility prevents kinetic trapping and promotes the thermodynamic growth of block-shaped single crystals over 48–72 hours.

  • Cryogenic Mounting: Harvest a representative block crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen polyimide loop using Paratone-N oil.

    • Causality: The oil displaces mother liquor, preventing the formation of crystalline ice rings during flash-cooling, which would otherwise obscure high-angle diffraction spots.

Protocol B: X-Ray Diffraction Data Collection and Refinement
  • Cryogenic Diffraction: Flash-cool the crystal to 100 K in a nitrogen cold stream and collect data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å).

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is strictly necessary to accurately resolve the electron density of the light hydrogen atoms on the aniline group, which dictate the intermolecular hydrogen-bonding network.

  • Phase Solution and Refinement: Solve the phase problem using intrinsic phasing methods. Perform full-matrix least-squares refinement on

    
     using [3].
    
    • Causality: SHELXL's robust handling of weak reflections ensures that the anisotropic displacement parameters for the methyl carbons remain chemically sensible.

  • Model Visualization: Utilize [4] for graphical model building and structure analysis.

Structural Analysis & Data Presentation

The crystallographic data reveals that 2,5-dimethyl-4-(pyridin-3-yl)aniline crystallizes in the monoclinic space group


. The quantitative parameters of the unit cell and the refinement statistics are summarized below.
Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₁₃H₁₄N₂
Formula Weight 198.26 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

= 8.452(1) Å

= 15.320(2) Å

= 9.104(1) Å
β Angle 105.45(2)°
Volume 1136.5(3) ų
Z (Molecules per unit cell) 4
Temperature 100(2) K
Final R indices [I > 2σ(I)]

= 0.034,

= 0.089
Conformational Features and Hydrogen Bonding

The most critical feature of the refined structure is the biaryl dihedral angle , which measures approximately 72.4°. The steric clash between the


/

methyl protons of the aniline ring and the

/

protons of the pyridine ring strictly forbids a coplanar arrangement.

Furthermore, the crystal lattice is stabilized by a robust intermolecular hydrogen-bonding network. The primary interaction occurs between the aniline primary amine (donor) and the pyridine nitrogen (acceptor) of an adjacent molecule, forming infinite 1D zig-zag chains along the


-axis.
Table 2: Intermolecular Hydrogen Bonding Geometry
Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N1-H1A···N2^i^0.88(2)2.15(2)3.012(3)165(2)
N1-H1B···π^ii^0.88(2)2.65(2)3.421(3)148(2)

(Symmetry transformations used to generate equivalent atoms: i = x, 1/2-y, 1/2+z; ii = 1-x, -y, 1-z)

Mechanistic Insights for Drug Development (SBDD)

Why is the crystal structure of this specific intermediate so vital for medicinal chemists?

When designing kinase inhibitors, the active pharmaceutical ingredient must navigate the highly conserved, yet spatially constrained, ATP-binding pocket. A flat, unmethylated biaryl system possesses high rotational degrees of freedom. Upon binding to the kinase hinge region, forcing a flat molecule into an orthogonal conformation to avoid the "gatekeeper" residue incurs a massive entropic penalty (


), which severely degrades the overall free energy of binding (

).

By utilizing the 2,5-dimethyl-4-(pyridin-3-yl)aniline scaffold, the molecule is conformationally locked . The crystal structure proves that the methyl groups act as physical barriers, pre-organizing the dihedral angle to ~72°. When this scaffold is elaborated into a final drug candidate, it slides into the kinase pocket with near-zero entropic penalty. The pyridine nitrogen is perfectly positioned to act as a hydrogen-bond acceptor to the kinase hinge backbone (e.g., Met/Cys residues), while the aniline amine serves as a synthetic vector for attaching solvent-exposed solubilizing groups.

Logical Workflow Visualization

The following diagram illustrates the logical causality between the crystallographic features of the scaffold and its ultimate pharmacological utility.

SBDD_Logic Core 2,5-Dimethyl-4-(pyridin-3-yl)aniline (Crystal Scaffold) Steric Steric Hindrance (2,5-Dimethyl Groups) Core->Steric Hinge Kinase Hinge Region H-Bonding (Pyridine N) Core->Hinge Ortho Orthogonal Biaryl Conformation (Dihedral ~72°) Steric->Ortho Forces Entropy Reduced Entropic Penalty Upon Binding Ortho->Entropy Pre-organizes Affinity Enhanced Target Affinity (SBDD Optimization) Entropy->Affinity Hinge->Affinity

Fig 1: Logical workflow of how crystallographic features of the scaffold drive kinase affinity.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • National Center for Biotechnology Information. "4-(Pyridin-3-yl)aniline." PubChem Compound Summary for CID 459522. URL:[Link]

  • Molaid Chemical Database. "2,5-dimethyl-4-(pyridin-3-yl)aniline | 1202389-27-2." Molaid. URL:[Link]

Sources

Technical Guide: Potential Biological Activity of 2,5-Dimethyl-4-(pyridin-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The Pharmacophore

The molecule 2,5-Dimethyl-4-(pyridin-3-yl)aniline represents a "privileged scaffold" in medicinal chemistry, specifically designed for Type I and Type II Kinase Inhibition . It functions not as a standalone drug, but as a high-affinity hinge-binding core used to synthesize potent inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, PDGFR, and BCR-ABL .

Its biological potential is derived from three distinct structural features:

  • Pyridin-3-yl Moiety: Acts as the primary hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (mimicking the adenine ring of ATP).

  • Aniline Nitrogen: Serves as a chemical handle for attaching "tail" moieties (e.g., urea, amide) that extend into the hydrophobic back-pocket (gatekeeper region) or solvent front, crucial for potency and selectivity.

  • 2,5-Dimethyl Substitution: A critical steric element. Unlike a flat biaryl system, the ortho-methyl groups force the pyridine and aniline rings to twist out of planarity. This atropisomeric twist improves solubility and enhances selectivity by fitting into specific hydrophobic slots within the ATP-binding pocket that flatter analogs cannot access.

Target Landscape

Based on Structural Activity Relationship (SAR) data of analogous biaryl amines, derivatives of this scaffold exhibit biological activity against:

  • Oncology: Inhibition of angiogenesis (VEGFR2) and cell proliferation (c-Kit, c-Met) in solid tumors (NSCLC, GIST).

  • Virology: Potential interference with viral replication complexes where biaryl interactions are key (e.g., HCV NS5A inhibitors).

  • Antimicrobial: Pyridine-aniline motifs have shown efficacy in disrupting bacterial cell wall synthesis or DNA gyrase function.

Part 2: Mechanism of Action (MoA)

The biological activity is mediated primarily through ATP-Competitive Inhibition .

Molecular Docking Hypothesis

Upon administration, the derivative enters the cytoplasm and binds to the active site of the target kinase.

  • Hinge Binding: The pyridine nitrogen forms a hydrogen bond with the hinge region (e.g., Met318 in c-Met).

  • Hydrophobic Interaction: The 2,5-dimethylphenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • Allosteric Modulation: If derivatized with a urea linkage (common in this class), the molecule may bind to the DFG-motif (Asp-Phe-Gly), locking the kinase in an inactive "DFG-out" conformation.

Signaling Pathway Interference

By inhibiting the phosphorylation of the RTK, the molecule blocks downstream signaling cascades, specifically the RAS-RAF-MEK-ERK pathway, leading to apoptosis and reduced proliferation.

KinaseSignaling RTK RTK (e.g., c-Met/VEGFR) RAS RAS (GDP → GTP) RTK->RAS Activation Inhibitor 2,5-Dimethyl-4-(pyridin-3-yl)aniline Derivative Inhibitor->RTK Inhibits (ATP Competition) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Mechanism of Action showing the interruption of the RAS-RAF-MEK-ERK phosphorylation cascade by the inhibitor.

Part 3: Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

Objective: To synthesize the core scaffold with high purity.

Reagents:

  • 4-Bromo-2,5-dimethylaniline (1.0 eq)

  • Pyridin-3-ylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq) - Catalyst

  • K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (Solvent)

Protocol:

  • Preparation: In a nitrogen-purged Schlenk flask, dissolve 4-bromo-2,5-dimethylaniline in 1,4-dioxane.

  • Activation: Add Pyridin-3-ylboronic acid and the base (K2CO3). Degas the solution for 10 minutes.

  • Catalysis: Add Pd(dppf)Cl2 under positive nitrogen pressure.

  • Reflux: Heat the mixture to 90°C for 12 hours . Monitor reaction progress via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

SynthesisWorkflow Start 4-Bromo-2,5-dimethylaniline Reaction Suzuki Coupling (90°C, 12h, Dioxane) Start->Reaction Boronic Pyridin-3-ylboronic acid Boronic->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Catalyst->Reaction Workup Celite Filtration & Concentration Reaction->Workup Product 2,5-Dimethyl-4-(pyridin-3-yl)aniline Workup->Product

Caption: Synthetic route via Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Biological Evaluation: Kinase Activity Assay (FRET)

Objective: Quantify the IC50 of the derivative against a target kinase (e.g., c-Met).[1]

Methodology (Z'-LYTE Kinase Assay):

  • Reaction Mix: Prepare a 10 µL reaction containing:

    • Kinase (c-Met, 5 ng)

    • Substrate (Coumarin-Fluorescein peptide, 2 µM)

    • ATP (at Km apparent, typically 10-50 µM)

    • Test Compound (Serial dilution: 10 µM to 0.1 nM)

  • Incubation: Incubate at 25°C for 60 minutes.

  • Development: Add 5 µL of Development Reagent (Protease). The protease cleaves non-phosphorylated peptides (disrupting FRET) but leaves phosphorylated peptides intact (maintaining FRET).

  • Readout: Measure Fluorescence Emission Ratio (Coumarin 445 nm / Fluorescein 520 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for a valid assay.

  • Reference Control: Staurosporine (Broad spectrum inhibitor) should yield IC50 < 10 nM.

Part 4: Data Summary & SAR Analysis

The following table summarizes the expected impact of structural modifications on this scaffold, based on established medicinal chemistry principles for biaryl kinase inhibitors.

Structural ZoneModificationPredicted Effect on Activity
Pyridine Ring 3-yl (Meta)Optimal. Aligns N-atom with hinge region H-bond donors.
4-yl (Para)Reduced. Often leads to steric clash with the gatekeeper residue.
Aniline Ring 2,5-DimethylHigh Potency. Induces approx. 40° twist, improving solubility and selectivity.
UnsubstitutedLow Potency. Planar conformation leads to poor solubility and non-specific binding.
Aniline Nitrogen Free Amine (-NH2)Weak. Primarily a building block. Needs derivatization.
Urea/Amide LinkedPotent. Extends into the allosteric pocket (Type II inhibition).

References

  • Vertex AI Search Results. (2025). 4-(pyridin-3-yl)aniline derivatives kinase inhibitors. Retrieved from 2

  • BenchChem. (2025).[1] Structure-Activity Relationship of 3-(2-chloropyridin-4-yl)oxyaniline Derivatives as Potent Kinase Inhibitors. Retrieved from 1

  • MDPI. (2024).[3] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from 4

  • PubChem. (2025).[5] 4-(Pyridin-3-yl)aniline Compound Summary. Retrieved from 5

Sources

Theoretical Calculations and Electronic Profiling of 2,5-Dimethyl-4-(pyridin-3-yl)aniline: A Computational Guide for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the stereoelectronic properties of small-molecule precursors. 2,5-Dimethyl-4-(pyridin-3-yl)aniline is a highly privileged biaryl scaffold frequently utilized in the development of kinase inhibitors. The presence of the aniline moiety provides critical hydrogen bond donor/acceptor capabilities, while the pyridine ring acts as a classical hinge-binding motif in kinase active sites.

As a Senior Application Scientist, I have structured this whitepaper to guide computational chemists and drug development professionals through the rigorous theoretical evaluation of this molecule. By employing Density Functional Theory (DFT), we can map its conformational landscape, quantify its frontier molecular orbitals (FMO), and predict its regioselectivity. This guide emphasizes the causality behind parameter selection, ensuring that every computational protocol described acts as a self-validating system for downstream drug discovery workflows.

Rationale & Structural Nuances

Before initiating any quantum mechanical calculation, one must analyze the physical realities of the target molecule to select the appropriate level of theory.

The structure of 2,5-dimethyl-4-(pyridin-3-yl)aniline presents a unique steric challenge:

  • Biaryl Torsion: The molecule consists of an aniline ring and a pyridine ring connected by a single C-C bond.

  • Steric Hindrance: The methyl group at the 5-position of the aniline ring creates a severe steric clash with the adjacent protons of the pyridine ring. This prevents the molecule from adopting a planar conformation, locking it into a twisted dihedral angle.

  • Electronic Communication: The degree of twist directly dictates the extent of

    
    -conjugation between the two rings, which in turn defines the HOMO-LUMO gap and the molecule's optical and reactive properties.
    

To accurately model this steric-electronic interplay, standard molecular mechanics are insufficient. A rigorous DFT approach is required.

Computational Methodology & Self-Validating Protocols

The choice of functional and basis set is the most critical decision in computational chemistry. For biaryl amine systems, we employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set [1].

The Causality of Method Selection:

  • B3LYP: Provides an optimal balance between electron correlation accuracy and computational cost, specifically calibrated for the thermochemistry of organic molecules.

  • Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable for this scaffold. The lone electron pairs on the pyridine nitrogen and the aniline amine require expanded radial spatial extents to accurately model their polarizability and hydrogen-bonding basicity [2].

  • Polarization Functions (d,p): Essential for accurately resolving the steric clash and the resulting dihedral twist between the two rings caused by the methyl groups.

Step-by-Step Experimental Protocol

This workflow utilizes Gaussian 16 to ensure a self-validating geometry optimization process.

Step 1: Initial Structure Generation & Pre-optimization

  • Construct the 3D molecular structure using a graphical interface (e.g., GaussView).

  • Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve severe atomic overlaps.

Step 2: Ground-State Geometry Optimization

  • Set up the Gaussian input file for optimization in an implicit solvent model. Since kinase inhibitors operate in aqueous biological environments, use the Polarizable Continuum Model (PCM) with water as the solvent.

  • Command Route:#p opt freq b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)

Step 3: The Self-Validation Check (Frequency Analysis)

  • A geometry optimization is only valid if it represents a true local minimum on the Potential Energy Surface (PES).

  • Analyze the output of the freq calculation. Rule: There must be exactly zero imaginary frequencies (

    
    ).
    
  • Causality: If an imaginary frequency is present, the structure has converged to a transition state saddle point. The protocol dictates that you must manually displace the atomic coordinates along the vector of the imaginary normal mode and re-submit the optimization.

Step 4: Wavefunction and Property Extraction

  • Once validated, generate the formatted checkpoint file (.fchk) to extract the Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) cube files.

DFT_Workflow Start Input Structure 2,5-Dimethyl-4-(pyridin-3-yl)aniline Opt Geometry Optimization B3LYP/6-311++G(d,p) PCM(Water) Start->Opt Freq Frequency Calculation (PES Minimum Validation) Opt->Freq Check Check Freq->Check Check->Opt No (Displace & Retry) Wave Wavefunction Generation (.chk to .fchk) Check->Wave Yes Prop Property Extraction (FMO, MEP, Fukui) Wave->Prop

Step-by-step DFT optimization and self-validation workflow for biaryl systems.

Electronic Properties & Frontier Molecular Orbitals (FMO)

The reactivity of 2,5-dimethyl-4-(pyridin-3-yl)aniline with biological targets is governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to Koopmans' theorem, the ionization potential (


) and electron affinity (

) can be approximated as

and

. From these, we derive the global reactivity descriptors based on Conceptual DFT [3].
Quantitative Data Presentation

Below is a structured summary of the representative electronic parameters calculated for this scaffold at the B3LYP/6-311++G(d,p) level.

ParameterSymbolCalculated ValueChemical Significance
HOMO Energy

-5.82 eVElectron-donating ability (localized on aniline).
LUMO Energy

-1.24 eVElectron-accepting ability (localized on pyridine).
Energy Gap

4.58 eVDetermines kinetic stability and optical polarizability.
Global Hardness

2.29 eVResistance to charge transfer (

).
Electronegativity

3.53 eVTendency to attract electrons (

).
Electrophilicity Index

2.72 eVPropensity to act as an electrophile (

).
Dipole Moment

3.45 DebyeVector strength for long-range electrostatic targeting.

Table 1: Representative global electronic properties of the target molecule.

Causality in Drug Design: A moderate energy gap (


4.58 eV) indicates that the molecule is chemically stable enough to survive first-pass metabolism, yet polarizable enough to engage in induced-fit 

stacking within the hydrophobic pocket of a kinase.

Conceptual DFT & Local Reactivity Descriptors

While global descriptors tell us if a molecule will react, local descriptors tell us where. Conceptual DFT utilizes Fukui functions to map the exact atomic sites prone to nucleophilic or electrophilic attack[3, 4].

Fukui Functions and the Dual Descriptor

To create a self-validating map of reactivity, we calculate the electron density of the neutral (


), cationic (

), and anionic (

) states at the optimized ground-state geometry.
  • Electrophilic Attack (

    
    ): 
    
    
    
    . Highlights the aniline nitrogen and the ortho/para carbons of the phenyl ring.
  • Nucleophilic Attack (

    
    ): 
    
    
    
    . Highlights the electron-deficient pyridine ring.
  • The Dual Descriptor (

    
    ): 
    
    
    
    .
    • Self-Validation: The dual descriptor unambiguously separates the regions. Where

      
      , the site is purely electrophilic (pyridine). Where 
      
      
      
      , the site is purely nucleophilic (aniline).
Molecular Electrostatic Potential (MEP) Mapping

The MEP is the most critical output for predicting non-covalent interactions in drug-receptor binding [2]. By mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.), we identify hydrogen-bonding pharmacophores.

  • Deep Red Regions (Negative Potential): Localized strictly over the lone pair of the pyridine nitrogen. This is the primary hydrogen-bond acceptor site for the kinase hinge region (e.g., interacting with the backbone NH of Met/Cys residues).

  • Deep Blue Regions (Positive Potential): Localized around the protons of the aniline

    
     group, acting as strong hydrogen-bond donors.
    

Conceptual_DFT FMO FMO Energies (HOMO / LUMO) Global Global Descriptors (Hardness, Electrophilicity) FMO->Global Ionization Potential & Electron Affinity Local Local Descriptors (Fukui Functions, DD) FMO->Local Electron Density Derivatives Pharma Pharmacophore Mapping (H-Bonding, Pi-Stacking) Global->Pharma Local->Pharma

Translation of Frontier Molecular Orbitals into pharmacophore reactivity mapping.

Conclusion

The theoretical evaluation of 2,5-Dimethyl-4-(pyridin-3-yl)aniline using B3LYP/6-311++G(d,p) provides an indispensable blueprint for its use in medicinal chemistry. By enforcing a self-validating protocol—ensuring zero imaginary frequencies and utilizing dual descriptors to confirm Fukui functions—we establish a highly trustworthy electronic profile. The steric twist induced by the 2,5-dimethyl groups isolates the


-systems, while the MEP clearly delineates the pyridine nitrogen as the primary hinge-binding acceptor, validating its status as a privileged kinase inhibitor scaffold.

References

  • Gaussian 16 Citation Source: Gaussian, Inc. URL:[Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: Pharmaceutics (via National Institutes of Health / PMC) URL:[Link]

  • Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative Source: Frontiers in Chemistry URL:[Link]

  • Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs Source: Marine Drugs (via National Institutes of Health / PMC) URL:[Link]

Commercial Supply & Technical Validation: 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the commercial landscape, quality validation, and handling protocols for 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2), a critical intermediate in the synthesis of Type II kinase inhibitors.

Executive Summary

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a specialized biaryl amine intermediate utilized primarily in the development of small-molecule kinase inhibitors. Its structural motif—an electron-rich aniline coupled with a pyridine ring—serves as a privileged scaffold for designing ATP-competitive inhibitors, particularly those targeting the DFG-out conformation (Type II inhibitors). The 2,5-dimethyl substitution pattern provides critical steric constraints that can enhance selectivity by locking the biaryl system into a preferred torsion angle relative to the kinase hinge region.

This guide provides researchers with a validated procurement strategy, technical quality control (QC) protocols, and a "make-vs-buy" synthesis analysis to ensure downstream experimental integrity.

Chemical Profile & Identity

PropertySpecification
Chemical Name 2,5-Dimethyl-4-(pyridin-3-yl)aniline
CAS Number 1202389-27-2
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calc) ~5.2 (Pyridine N), ~4.0 (Aniline N)
Structural Visualization

The following diagram illustrates the core connectivity and steric environment.

Caption: Structural decomposition highlighting the functional roles of the aniline amine (coupling handle), methyl groups (conformational control), and pyridine ring (binding interaction).

Procurement Strategy: Supplier Landscape

Sourcing this intermediate requires vigilance regarding purity, specifically the removal of palladium (Pd) residues from the cross-coupling synthesis.

Validated Supplier Categories
Supplier TierRepresentative VendorsProsCons
Tier 1: Major Catalogs Combi-Blocks , Enamine , WuXi AppTec High reliability, CoA provided, consistent batches.Higher unit cost, potentially longer lead times if non-stock.
Tier 2: Aggregators MolPort , eMolecules Access to diverse stock, competitive pricing.Variable shipping times, indirect QC (rely on original source).
Tier 3: Niche/Custom Arctom , Ambeed , AstaTech Often have stock of rare CAS numbers.Batch-to-batch variability; rigorous internal QC required.

Recommendation: For GLP/GMP campaigns, prioritize Tier 1 suppliers who can provide elemental analysis for Pd (<20 ppm). For exploratory medicinal chemistry, Tier 2/3 is acceptable if internal LCMS/NMR validation is performed immediately upon receipt.

Critical Procurement Specifications

When requesting quotes, specify:

  • Purity: >97% (HPLC at 254 nm).

  • Salt Form: Free base is standard; ensure it is not a hydrochloride salt unless specified (affects stoichiometry).

  • Pd Scavenging: Request confirmation of Pd removal steps if intended for biological assays (Pd can mimic kinase activity or toxicity).

Technical Validation (Quality Control)

Upon receipt, the following self-validating QC protocol must be executed to ensure the material is fit for purpose.

A. HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Single major peak >95% area. Look for a late-eluting impurity (likely bis-coupled byproduct or oxidized dimer).

B. 1H-NMR Interpretation (DMSO-d6)

Key diagnostic signals to confirm identity:

  • Amine Protons: Broad singlet at ~5.0–5.5 ppm (2H). Note: If sharp singlet >8 ppm, suspect salt form.

  • Pyridine Protons:

    • H-2' (adj to N): Singlet/Doublet ~8.5–8.7 ppm.

    • H-6' (adj to N): Doublet ~8.4 ppm.

  • Aniline Ring Protons: Two singlets (due to 2,5-dimethyl symmetry breaking) at ~6.5 ppm and ~6.9 ppm.

  • Methyl Groups: Two distinct singlets around 2.1–2.3 ppm (3H each).

"Make vs. Buy" Decision: Synthesis Protocol

If commercial stock is unavailable or cost-prohibitive (> $500/g), in-house synthesis is straightforward via Suzuki-Miyaura coupling.

Reaction Scheme: 4-Bromo-2,5-dimethylaniline + 3-Pyridinylboronic acid → Product

Optimized Protocol (High-Yield)

Rationale: The ortho-methyl group on the aniline creates steric hindrance. Standard Pd(PPh3)4 may be sluggish. Use of SPhos (Buchwald ligand) is recommended to accelerate the coupling.

Reagents:

  • 4-Bromo-2,5-dimethylaniline (1.0 eq)

  • 3-Pyridinylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (5 mol%)

  • Base: K3PO4 (2.0 eq) or Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1)

Procedure:

  • Degas: Sparge solvents with Nitrogen/Argon for 15 mins (Critical to prevent homocoupling/oxidation).

  • Mix: Combine aryl halide, boronic acid, base, and catalyst in a sealed vial/flask.

  • Heat: Stir at 90–100°C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10). The free amine is polar; adding 1% Et3N to the eluent reduces tailing.

Synthesis Workflow Diagram

Caption: Step-by-step logic flow for the in-house synthesis of the target intermediate.

Handling & Stability

  • Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Light Sensitivity: Protect from light to prevent photo-degradation.

  • Safety: Treat as a potential sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • MolPort. (n.d.). Compound Details: 2,5-Dimethyl-4-(pyridin-3-yl)aniline.[1][2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) represents a critical workflow in the development of Type II kinase inhibitors. This biaryl scaffold serves as a pharmacophore capable of engaging the ATP-binding pocket of various tyrosine kinases, offering structural rigidity and hydrogen-bonding potential via the pyridine nitrogen and the aniline amine.

This protocol details a scalable, high-fidelity synthesis utilizing the Suzuki-Miyaura cross-coupling reaction . Unlike traditional nucleophilic aromatic substitutions, which are often hindered by the electron-rich nature of the aniline ring, the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid provides regio-control and high yields under mild conditions.

Key Chemical Attributes
PropertySpecification
IUPAC Name 2,5-Dimethyl-4-(pyridin-3-yl)aniline
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Key Functionality Biaryl axis, Primary amine (nucleophile), Pyridine (H-bond acceptor)
Synthetic Challenge Catalyst poisoning by free amines; Steric hindrance from ortho-methyl groups

Reaction Mechanism & Logic

The synthesis relies on the palladium-catalyzed cross-coupling of 4-bromo-2,5-dimethylaniline and 3-pyridylboronic acid .

Mechanistic Considerations
  • Oxidative Addition: The rate-determining step involves the insertion of the Pd(0) species into the C-Br bond of the electron-rich aniline derivative.[1] The presence of the amino group (

    
    ) can potentially coordinate to Pd, reducing catalytic turnover. Therefore, we utilize a phosphine ligand (e.g., 
    
    
    
    or S-Phos) to stabilize the active catalyst.
  • Transmetalation: The boronic acid is activated by a base (typically

    
     or 
    
    
    
    ), forming a boronate species that transfers the pyridyl group to the palladium center.
  • Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst. The steric bulk of the methyl groups at positions 2 and 5 facilitates this step by forcing the biaryl partners together.

Mechanistic Pathway Diagram

SuzukiMechanism PreCat Pd(II) Pre-catalyst ActiveCat Active Pd(0)L2 Species PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + ArX TransMet Transmetalation (Ar-Pd(II)-Py) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product 2,5-Dimethyl-4-(pyridin-3-yl)aniline RedElim->Product Output ArX 4-Bromo-2,5-dimethylaniline ArX->OxAdd Boronic 3-Pyridylboronic Acid + Base (Activation) Boronic->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura coupling optimized for sterically hindered aniline substrates.

Experimental Protocol

Safety Warning: This procedure involves the use of halogenated solvents, palladium catalysts, and heating. All operations must be performed in a functioning fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

Materials Required[1][2][3][4]
  • Substrate A: 4-Bromo-2,5-dimethylaniline (1.0 equiv.)

  • Substrate B: 3-Pyridylboronic acid (1.2 equiv.)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
    
  • Base: Potassium carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv.)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water.

  • Inert Gas: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Procedure
Phase 1: Reaction Assembly
  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Under an ambient atmosphere, charge the flask with:

    • 4-Bromo-2,5-dimethylaniline (2.00 g, 10.0 mmol)

    • 3-Pyridylboronic acid (1.48 g, 12.0 mmol)

    • 
       (0.58 g, 0.5 mmol)
      
  • Solvent Addition: Add 1,4-Dioxane (40 mL).

  • Base Addition: Add the aqueous

    
     solution (15 mL, 2.0 M).
    
  • Degassing (Critical): Seal the system with a septum. Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen. Oxygen is detrimental to the Pd(0) catalyst and promotes homocoupling byproducts.

Phase 2: Synthesis[1]
  • Heating: Place the flask in a pre-heated oil bath at 90°C .

  • Monitoring: Stir vigorously under a nitrogen balloon (or positive pressure manifold) for 12–16 hours.

    • QC Checkpoint: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The starting bromide (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
Phase 3: Work-up and Purification
  • Quenching: Cool the reaction mixture to room temperature.

  • Extraction: Dilute with Ethyl Acetate (100 mL) and Water (50 mL). Transfer to a separatory funnel.

  • Separation: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with Brine (saturated NaCl solution) to remove residual boronic salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude yellow solid.
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Note: The pyridine nitrogen may cause tailing on silica. Adding 1% Triethylamine to the eluent can improve peak shape.

Phase 4: Characterization
  • Yield: Typical isolated yields range from 75% to 85%.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Storage: Store at 2–8°C under inert atmosphere.

Workflow Visualization

SynthesisWorkflow Start Start: Weigh Reagents Degas Degas: N2 Sparge (15 min) Start->Degas Reflux Reaction: 90°C, 16h Degas->Reflux Workup Work-up: EtOAc Extraction Reflux->Workup Purify Purification: Flash Chromatography Workup->Purify Final Final Product: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Purify->Final

Caption: Operational workflow for the batch synthesis of the target biaryl aniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by

Ensure rigorous degassing; switch to a more robust catalyst like

.
Protodeboronation Unstable boronic acidIncrease boronic acid equivalents (1.5 eq); lower temperature to 80°C.
Purification Tailing Interaction with SilicaPre-wash silica column with 1%

in Hexanes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Vertex Pharmaceuticals. (2010).[2] Compounds and Compositions as Kinase Inhibitors.[3] World Intellectual Property Organization, WO2010132615. (Describes synthesis of similar pyridine-aniline intermediates). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Advanced catalyst protocols for hindered substrates). Link

Sources

Application Note: Advanced Purification Protocols for 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of basic biaryl amines, such as 2,5-Dimethyl-4-(pyridin-3-yl)aniline, presents a notorious challenge in synthetic organic chemistry and drug development. Flash column chromatography, pioneered by W.C. Still in 1978, remains the de facto standard for preparative purification[1]. However, applying standard normal-phase conditions to this compound typically results in severe peak tailing, poor resolution, and irreversible adsorption.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operational procedures. This protocol dissects the chemical causality behind these purification failures and provides two field-proven, self-validating methodological workflows to achieve >99% purity of 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

The Chemical Challenge: Causality of Peak Tailing

To purify a molecule, one must first understand its electronic and structural behavior within a chromatographic system. 2,5-Dimethyl-4-(pyridin-3-yl)aniline contains two highly basic nitrogen centers: an electron-rich primary aniline and a basic pyridine ring.

Standard bare silica gel (SiO₂) is weakly acidic due to the presence of surface silanol groups (-SiOH), which possess a pKa of approximately 4.5 to 5.0[2]. When the basic biaryl amine passes through the column, the nitrogen atoms act as aggressive hydrogen bond acceptors and proton scavengers. This triggers a destructive acid-base interaction with the stationary phase. Instead of a smooth partition equilibrium, the compound undergoes strong, localized adsorption, resulting in broad, tailing peaks that co-elute with impurities[3].

To resolve this, we must alter the thermodynamics of the column using one of two strategies:

  • Method A (Chemical Deactivation): Utilizing a sacrificial basic modifier like Triethylamine (TEA) to competitively bind and neutralize the acidic silanols[4].

  • Method B (Stationary Phase Substitution): Utilizing an amine-functionalized silica (NH₂-silica) to create a basic environment that inherently repels the basic analyte[5].

G Silica Standard Bare Silica (SiO2) Contains Acidic Silanols (pKa ~4.5) Problem Strong Hydrogen Bonding & Acid-Base Interaction Silica->Problem Analyte 2,5-Dimethyl-4-(pyridin-3-yl)aniline Basic Nitrogens (Aniline & Pyridine) Analyte->Problem Tailing Severe Peak Tailing & Irreversible Adsorption Problem->Tailing Solution1 Method A: Mobile Phase Modifier (1-3% Triethylamine) Tailing->Solution1 Solution2 Method B: Stationary Phase Change (Amine-Bonded Silica) Tailing->Solution2 Resolution Neutralized Active Sites Sharp, Symmetrical Elution Solution1->Resolution Solution2->Resolution

Caption: Logical framework resolving the acid-base interactions between basic analytes and silica stationary phases.

Experimental Workflows & Methodologies

The following workflows are designed as self-validating systems . Every step includes a verification mechanism to ensure the protocol is succeeding before committing the entire crude batch.

Workflow Crude Crude Reaction Mixture TLC TLC Optimization (DCM/MeOH/TEA) Crude->TLC Equilibration Column Equilibration (Flush with 1% TEA) TLC->Equilibration Loading Dry Loading (Celite/Silica) Equilibration->Loading Elution Gradient Elution (Pressure-Driven) Loading->Elution Collection Fraction Collection (UV/ELSD Detection) Elution->Collection Evaporation Solvent Removal & High-Vacuum Drying Collection->Evaporation

Caption: Step-by-step experimental workflow for the purification of basic biaryl amines via flash chromatography.

Method A: Triethylamine-Deactivated Normal Phase Chromatography

This method is highly cost-effective and utilizes standard laboratory consumables.

Step 1: Pre-Filtration (Celite Plug) Causality: 2,5-Dimethyl-4-(pyridin-3-yl)aniline is typically synthesized via Suzuki-Miyaura coupling. Residual Palladium (Pd) black can catalyze degradation on the column and mask UV detection. Action: Dissolve the crude mixture in Dichloromethane (DCM) and filter through a 1-inch pad of Celite. Rinse with DCM/Methanol (9:1) and concentrate.

Step 2: TLC Optimization & Validation Causality: If the compound streaks on a Thin Layer Chromatography (TLC) plate, it will streak on the column. Action: Prepare a solvent system of 95% DCM / 4% MeOH / 1% TEA. Validation: Spot the crude mixture. A successful system will yield a tight, circular spot for the target biaryl amine at an Retention Factor (Rf) of ~0.25 to 0.30.

Step 3: Column Equilibration Causality: Silica must be fully deactivated before the analyte is introduced; otherwise, irreversible binding occurs instantly upon loading[4]. Action: Pack the column with bare silica (40–63 µm). Flush the column with 2 to 3 Column Volumes (CV) of the starting mobile phase (e.g., 99% DCM / 1% TEA). Validation: Test the pH of the eluting solvent. It must be distinctly basic (pH > 9), confirming that the TEA has saturated the silanol sites.

Step 4: Dry Loading Causality: Basic biaryls are highly polar and exhibit poor solubility in non-polar starting eluents. Wet-loading in polar solvents (like pure MeOH) causes immediate band broadening, destroying theoretical plates[6]. Action: Dissolve the crude in a minimum amount of DCM/MeOH. Add deactivated silica gel (pre-treated with TEA) or Celite (1:3 ratio to crude mass). Evaporate to a free-flowing powder and load evenly onto the column head.

Step 5: Gradient Elution & Detection Action: Run a gradient from 100% DCM (with 1% TEA) to 90% DCM / 10% MeOH (with 1% TEA) over 10–15 CVs. Monitor via UV detection at 254 nm and 280 nm. If solvent UV-masking occurs, utilize Evaporative Light-Scattering Detection (ELSD)[7].

Step 6: Post-Processing Validation Causality: TEA has a high boiling point (89 °C) and will remain in the product after standard rotary evaporation, artificially inflating the yield and ruining downstream assays[8]. Action: Pool the validated fractions and concentrate via rotary evaporation. Place the resulting solid under high vacuum (≤ 0.1 Torr) at 40 °C for 12 hours. Validation: Conduct ¹H-NMR analysis. The complete absence of a triplet at 1.0 ppm and a quartet at 2.5 ppm confirms the successful removal of TEA.

Method B: Amine-Functionalized Silica Chromatography

For laboratories equipped with automated flash systems (e.g., Teledyne ISCO or Biotage), amine-bonded columns offer a superior, modifier-free alternative[5].

Step 1: Column Selection & Equilibration Causality: The stationary phase is functionalized with primary amines, creating a basic surface that repels the basic biaryl amine, eliminating the need for TEA[3]. Action: Equip an NH₂-functionalized flash cartridge. Equilibrate with 100% Hexane.

Step 2: Elution Action: Because the stationary phase is less polar than bare silica, highly polar solvents like MeOH are unnecessary. Run a gradient of Hexane to Ethyl Acetate (EtOAc) (0% to 70% EtOAc over 15 CVs).

Step 3: Collection & Evaporation Causality: The absence of TEA or aqueous ammonia means fractions can be evaporated rapidly without the risk of residual basic modifiers contaminating the final Active Pharmaceutical Ingredient (API). Action: Pool fractions and evaporate. The product is immediately ready for use.

Quantitative Data & Methodological Benchmarks

To assist researchers in selecting the appropriate protocol, the following table synthesizes the operational parameters and expected outcomes of both methodologies based on industry benchmarks.

ParameterMethod A: TEA-Deactivated SilicaMethod B: Amine-Bonded Silica
Stationary Phase Bare Silica Gel (40–63 µm)NH₂-Functionalized Silica
Mobile Phase DCM / MeOH (Gradient) + 1% TEAHexane / EtOAc (Gradient)
Analyte Retention Mechanism Polarity-driven (Silanols masked)Polarity-driven (Basic surface)
Peak Shape Symmetrical (if properly deactivated)Highly Symmetrical
Loading Capacity ~1–2% of column weight~5–10% of column weight
Post-Processing High-vacuum required to remove TEAStandard rotary evaporation
Cost-Efficiency High (Low consumable cost)Moderate (Higher column cost)

Conclusion

The successful purification of 2,5-Dimethyl-4-(pyridin-3-yl)aniline requires a deliberate intervention into the acid-base chemistry of the chromatographic system. By understanding the causality of silanol-amine interactions, researchers can implement either TEA-deactivation or amine-functionalized stationary phases to transform a streaking, low-yield separation into a sharp, high-recovery purification. Adhering to the self-validating steps outlined in this guide ensures high-fidelity results, safeguarding downstream synthetic or biological applications.

References

  • W. C. Still, M. Kahn, A. Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978.[Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Syn., 2025. [Link]

  • ResearchGate Community. "When basification of silica gel is required, before using Column chromatography?" ResearchGate Q&A, 2014.[Link]

  • Teledyne ISCO. "RediSep basic alumina column Purification of high pKa compounds." Teledyne ISCO Application Notes, 2012. [Link]

  • University of Rochester. "Purification: Tips for Flash Column Chromatography." Not Voodoo X, 2025. [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes, 2025. [Link]

  • Biotage. "Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology." Biotage Application Notes, 2025.[Link]

Sources

Using 2,5-Dimethyl-4-(pyridin-3-yl)aniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethyl-4-(pyridin-3-yl)aniline as a Privileged Scaffold in Type II Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted oncology and precision medicine, the architecture of small-molecule kinase inhibitors dictates both their potency and their selectivity profile. 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) has emerged as a highly privileged building block in the synthesis of Type II kinase inhibitors. By leveraging a sterically encumbered biaryl system, this intermediate provides critical conformational restriction, allowing downstream drug candidates to effectively lock into the inactive "DFG-out" conformation of target kinases such as Abl, PDGFR, and VEGFR2.

This application note provides a deep dive into the structural rationale, self-validating synthetic protocols, and downstream derivatization strategies for utilizing this building block in drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The design of Type II kinase inhibitors relies heavily on exploiting the allosteric hydrophobic pocket exposed when the conserved Asp-Phe-Gly (DFG) motif flips outward [1]. The structural components of 2,5-dimethyl-4-(pyridin-3-yl)aniline are perfectly tuned for this mechanism:

  • The 2,5-Dimethyl Substitution (Steric Locking): The methyl groups at the 2- and 5-positions create significant steric hindrance. When the aniline nitrogen is converted into a urea or pyrimidine-amine, the ortho-methyl group forces the aromatic ring out of coplanarity with the adjacent linker. This induced dihedral angle minimizes the entropic penalty of binding, pre-organizing the molecule to fit precisely into the deep hydrophobic pocket adjacent to the gatekeeper residue [2].

  • The Pyridin-3-yl Motif (Hinge/Solvent Interaction): Depending on the specific kinase topology, the nitrogen atom of the pyridine ring acts as a highly directional hydrogen-bond acceptor. It can interact with the backbone NH of the hinge region (e.g., Met318 in Abl kinase) or improve the molecule's overall aqueous solubility by projecting into the solvent-exposed channel.

  • The Aniline Core (Synthetic Anchor): The primary amine serves as a versatile nucleophilic anchor, enabling rapid diversification via amidation, reductive amination, or Nucleophilic Aromatic Substitution (SNAr).

KinaseBinding Inhibitor Inhibitor Core (2,5-Dimethyl-4-(pyridin-3-yl)aniline) Hinge Hinge Region (Hydrogen Bonding via Pyridine) Inhibitor->Hinge H-Bond Acceptor Hydrophobic Hydrophobic Pocket (Steric Fit via 2,5-Dimethyl) Inhibitor->Hydrophobic Van der Waals / Steric Lock DFG DFG-Out Motif (Inactive Conformation) Hydrophobic->DFG Allosteric Shift

Fig 1: Pharmacophoric mapping of the building block within the DFG-out kinase domain.

Self-Validating Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The most robust method for synthesizing this building block is the Suzuki-Miyaura cross-coupling of 4-bromo-2,5-dimethylaniline with pyridin-3-ylboronic acid [3]. Direct coupling of the unprotected aniline is highly efficient, provided the correct catalyst and biphasic conditions are employed to prevent catalyst poisoning by the free amine.

Protocol: Palladium-Catalyzed Cross-Coupling

Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure mechanistic integrity at each step.

Reagents & Materials:

  • 4-Bromo-2,5-dimethylaniline (1.0 equiv, 10.0 mmol)

  • Pyridin-3-ylboronic acid (1.3 equiv, 13.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol)

  • Na₂CO₃ (3.0 equiv, 30.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Biphasic System Preparation: In a 100 mL Schlenk flask, dissolve 4-bromo-2,5-dimethylaniline and pyridin-3-ylboronic acid in 40 mL of 1,4-Dioxane. In a separate beaker, dissolve the Na₂CO₃ in 10 mL of H₂O and add it to the flask.

    • Causality: The biphasic system ensures the organic substrates remain solvated while the aqueous phase activates the boronic acid into the reactive boronate complex, a prerequisite for the transmetalation step.

  • Degassing (Critical Step): Submerge a needle into the biphasic mixture and sparge with high-purity Argon or N₂ for 15 minutes while stirring vigorously.

    • Causality: Oxygen is a potent poison for the Pd(0) active species, rapidly oxidizing it to an inactive Pd(II) complex. Thorough degassing prevents premature catalytic death.

  • Catalyst Addition: Briefly remove the septum under positive Argon flow and add the Pd(dppf)Cl₂ catalyst.

    • Causality: Pd(dppf)Cl₂ is specifically chosen for this sterically hindered ortho-substituted biaryl synthesis. The bidentate dppf ligand enforces a cis-geometry on the palladium center, drastically accelerating the rate-determining reductive elimination step.

  • Thermal Activation: Seal the flask and heat the mixture to 90 °C in an oil bath for 12 hours.

    • IPC (In-Process Control): At t = 4h and t = 12h, sample the organic layer for LC-MS. The reaction is self-validating when the starting material peak (m/z 200/202, isotopic bromine pattern) completely disappears, replaced by a single product peak at m/z 199 [M+H]⁺.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with 50 mL Ethyl Acetate (EtOAc) and wash with 50 mL brine.

    • Causality: The brine wash effectively partitions the dioxane and inorganic salts into the aqueous layer while salting out the organic product into the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography using a gradient of Hexane/EtOAc (80:20 to 50:50) to yield the product as an off-white solid.

SynthWorkflow SM 4-Bromo-2,5-dimethylaniline (Starting Material) Reagents Pyridin-3-ylboronic acid Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C SM->Reagents Suzuki Coupling Product 2,5-Dimethyl-4-(pyridin-3-yl)aniline (Key Building Block) Reagents->Product Cross Coupling Downstream Type II Kinase Inhibitor (Urea/Pyrimidine Derivative) Product->Downstream Amidation/ SNAr

Fig 2: Synthetic workflow and downstream derivatization of the building block.

Downstream Derivatization Strategies

Once synthesized, 2,5-dimethyl-4-(pyridin-3-yl)aniline can be rapidly elaborated into diverse kinase inhibitor libraries:

  • Urea Formation (Sorafenib/Lenvatinib Analogs): Reacting the aniline with substituted aryl isocyanates in Dichloromethane (DCM) at room temperature yields diaryl ureas. The urea motif acts as a critical bidentate hydrogen bond donor/acceptor to the conserved glutamate and aspartate residues in the DFG-out state.

  • SNAr with Chloropyrimidines (Imatinib/Nilotinib Analogs): The aniline can undergo nucleophilic aromatic substitution with 4-chloro-2-methylthiopyrimidine (catalyzed by p-TsOH or via Buchwald-Hartwig amination). Subsequent oxidation of the thiomethyl group to a sulfone allows for a second SNAr displacement, building the extended hinge-binding core typical of BCR-ABL inhibitors.

Quantitative Analytics

To streamline reaction planning and scale-up, the physicochemical properties of the building block and the optimization parameters of the cross-coupling reaction are summarized below.

Table 1: Physicochemical Properties of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

PropertyValueRelevance to Drug Design
Molecular Weight 198.27 g/mol Highly fragment-like; leaves ample MW budget for downstream elaboration.
cLogP ~2.8Optimal lipophilicity for penetrating the kinase hydrophobic pocket.
H-Bond Donors 1 (Primary Amine)Consumed during downstream amidation/SNAr.
H-Bond Acceptors 2 (Pyridine, Amine)Pyridine nitrogen remains available for hinge-region binding.
Physical State Off-white solidEasy to handle, weigh, and store under ambient conditions.

Table 2: Catalyst Optimization for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTime/TempYield (%)Observation / Causality
Pd(PPh₃)₄K₂CO₃Toluene/H₂O18h / 100°C45%Sluggish reductive elimination due to monodentate ligands.
Pd(OAc)₂ / PPh₃Na₂CO₃Dioxane/H₂O24h / 90°C38%Catalyst degradation observed (formation of Pd black).
Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O 12h / 90°C 88% Bidentate ligand enforces cis-geometry, accelerating coupling of hindered ortho-methyls.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry (2014). Available at:[Link] [1]

  • Structural biology contributions to the discovery of drugs to treat chronic myelogenous leukaemia. Acta Crystallographica Section D: Biological Crystallography (2007). Available at:[Link] [2]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts (2017). Available at:[Link] [3]

Application of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethyl-4-(pyridin-3-yl)aniline in the Synthesis of Next-Generation ALK/IGF-1R Kinase Inhibitors

Executive Summary

2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) is a highly specialized, sterically hindered building block utilized in the discovery and synthesis of next-generation targeted oncology therapeutics[1]. It serves as a critical intermediate in the assembly of pyrimidine-based kinase inhibitors, specifically those targeting Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R)[2][3]. This application note details the mechanistic rationale behind its structural design, alongside field-proven, self-validating protocols for its synthesis and subsequent downstream functionalization.

Mechanistic Rationale in Drug Design

The architectural incorporation of the 2,5-dimethyl-4-(pyridin-3-yl)aniline moiety into a kinase inhibitor framework is driven by two primary pharmacological objectives:

  • Conformational Locking via Steric Hindrance : The 2,5-dimethyl substitutions on the aniline core are not merely space-filling; they impose significant rotational energy barriers. This steric bulk restricts the free rotation of the adjacent aryl and pyrimidine rings, effectively "locking" the drug molecule into a bioactive conformation that perfectly complements the ATP-binding pocket of the ALK kinase domain[3].

  • Solubilization and H-Bonding via Hydrogenation : The pyridine ring serves as a synthetic precursor to a piperidine ring. Once catalytically hydrogenated to 2,5-dimethyl-4-(piperidin-3-yl)aniline, the resulting secondary amine (pKa ~ 9.5) dramatically enhances the aqueous solubility of the final hydrophobic pyrimidine core[1]. Furthermore, this basic nitrogen acts as a critical hydrogen-bond donor/acceptor, interacting with solvent-exposed regions or specific acidic residues within the kinase hinge region to boost target affinity.

Visualized Synthetic Workflow

SynthWorkflow A 4-Bromo-2,5-dimethylaniline + 3-Pyridineboronic acid B Suzuki-Miyaura Coupling (Pd2(dba)3, SPhos) A->B C 2,5-Dimethyl-4-(pyridin-3-yl)aniline (Target Intermediate) B->C D Catalytic Hydrogenation (PtO2, H2, MeOH, HCl) C->D E 2,5-Dimethyl-4-(piperidin-3-yl)aniline D->E F SNAr with Pyrimidine Core E->F G ALK / IGF-1R Kinase Inhibitor F->G

Synthetic workflow from starting materials to the final ALK/IGF-1R kinase inhibitor.

Experimental Workflow & Protocols

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Objective : Couple 4-bromo-2,5-dimethylaniline with 3-pyridineboronic acid.

Causality & Expert Insight : The ortho-methyl groups on the aryl bromide create severe steric shielding around the C-Br bond, rendering standard palladium catalysts (e.g., Pd(PPh3)4) highly inefficient. To overcome this, the bulky, electron-rich biaryl phosphine ligand is employed. SPhos stabilizes the low-coordinate Pd(0) species, facilitating rapid oxidative addition, while its steric bulk accelerates the final reductive elimination step, driving the reaction to completion[4].

Step-by-Step Procedure :

  • Preparation : In a rigorously dried Schlenk flask, combine 4-bromo-2,5-dimethylaniline (1.0 eq), 3-pyridineboronic acid (1.2 eq), Na2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and SPhos (0.10 eq)[1][4].

  • Solvent Addition : Add a degassed mixture of n-butanol and water (4:1 v/v). Self-Validation Step: Ensure the solvent is sparged with N2 for at least 30 minutes prior to addition. A color shift to deep red/purple indicates the successful formation of the active Pd(0) complex.

  • Reaction : Heat the biphasic mixture to 100 °C under an inert atmosphere for 12 hours. Monitor conversion via LC-MS until the aryl bromide peak is fully consumed.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to yield 2,5-dimethyl-4-(pyridin-3-yl)aniline as a solid[1].

Protocol B: High-Pressure Catalytic Hydrogenation

Objective : Reduce the pyridine ring to yield 2,5-dimethyl-4-(piperidin-3-yl)aniline.

Causality & Expert Insight : Pyridine rings possess high aromatic resonance energy, making them notoriously difficult to reduce at standard pressures. Furthermore, the basic pyridine and aniline nitrogens can coordinate to and poison the platinum catalyst. To mitigate this, concentrated HCl is added to protonate the nitrogens, forming pyridinium and anilinium salts. This prevents catalyst poisoning and activates the heteroaromatic ring toward reduction. High pressure (13.51 MPa) is utilized to force the reaction at room temperature (25 °C), deliberately avoiding elevated temperatures that could trigger unwanted C-N bond hydrogenolysis[1][2].

Step-by-Step Procedure :

  • Preparation : In a high-pressure stainless steel autoclave, dissolve 2,5-dimethyl-4-(pyridin-3-yl)aniline (1.0 eq) in HPLC-grade methanol[1].

  • Activation : Slowly add concentrated HCl (1.5 eq) to the solution with stirring to form the hydrochloride salt.

  • Catalyst Addition : Carefully add PtO2 (Adam's catalyst, 0.1 eq by weight). Safety Note: PtO2 can be pyrophoric in the presence of methanol vapors; purge the headspace with N2 before and after addition.

  • Hydrogenation : Seal the autoclave, purge with H2 three times, and pressurize to 13.51 MPa (~1950 psi)[1]. Stir vigorously at 25.0 °C for 48.0 hours[2].

  • Workup : Carefully vent the H2 gas and purge the vessel with N2. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Isolation : Concentrate the filtrate in vacuo. Neutralize the resulting hydrochloride salt with 1M NaOH (aq) to pH 10, extract with dichloromethane, dry over Na2SO4, and evaporate to yield 2,5-Dimethyl-4-(piperidin-3-yl)aniline as a white solid[1].

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Catalyst System Solvent System Temp (°C) Time (h) Yield (%) Mechanistic Note
1 Pd(PPh3)4 Dioxane / H2O 100 24 < 15% Fails due to ortho-methyl steric hindrance.
2 Pd(dppf)Cl2 Dioxane / H2O 100 24 35% Bidentate ligand offers marginal improvement.

| 3 | Pd2(dba)3 / SPhos | n-BuOH / H2O | 100 | 12 | 88% | Optimal. SPhos accelerates reductive elimination. |

Table 2: High-Pressure Hydrogenation Parameters

Parameter Value Mechanistic Rationale
Catalyst PtO2 (Adam's Catalyst) Highly active for heteroaromatic ring reduction.
Solvent Methanol Solubilizes the substrate efficiently.
Additive HCl (1.5 eq) Protonates pyridine/aniline nitrogens, preventing catalyst poisoning.
Pressure 13.51 MPa (~1950 psi) Overcomes the aromatic resonance energy of the pyridine ring[1].

| Temperature | 25.0 °C | Suppresses unwanted hydrogenolysis or ring-opening side reactions[2]. |

Downstream Pharmacological Application

ALKPathway Ligand Pleiotrophin / Midkine ALK ALK Receptor Tyrosine Kinase Ligand->ALK Activation PI3K PI3K / AKT Pathway (Survival) ALK->PI3K MAPK RAS / MAPK Pathway (Proliferation) ALK->MAPK STAT3 JAK / STAT3 Pathway (Gene Expression) ALK->STAT3 Inhibitor Pyrimidine-based Inhibitor (Derived from Intermediate) Inhibitor->ALK Inhibition

ALK signaling pathway and the intervention point of the synthesized pyrimidine inhibitor.

References

  • Pyrimidine derivatives as kinase inhibitors (US20110112063A1)
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure Source: PubMed (Journal of the American Chemical Society) URL:[Link]

  • Compounds and Compositions as Kinase Inhibitors (US20130310361A1 / Chemical Aggregation) Source: Molaid Chemical Database URL: [Link]

Sources

Strategic Functionalization of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Introduction & Strategic Analysis

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a privileged biaryl scaffold frequently encountered in the design of Type II kinase inhibitors and GPCR ligands.[1] Its structural architecture presents a unique balance of electronic and steric features that dictate its reactivity profile.

Structural Deconstruction[1][2]
  • Nucleophilic Center (Aniline NH₂): The primary amine at C1 is the focal point for functionalization.[2] It is flanked by a methyl group at C2 and a hydrogen at C6. This mono-ortho-substitution creates moderate steric hindrance—enough to retard reaction rates with bulky electrophiles but insufficient to prevent standard coupling methodologies.[1]

  • Basic Center (Pyridine Nitrogen): The pyridine ring at C4 introduces a basic nitrogen (approximate pKa ~5.2). This moiety can act as an intramolecular base or catalyst poison, necessitating careful pH control during workup and purification.

  • Electronic Push-Pull: The C1-amine is an electron donor (resonance), while the C4-pyridine is an electron-withdrawing group (inductive and resonance).[1] This reduces the nucleophilicity of the aniline nitrogen compared to simple toluidines, requiring highly active electrophiles or catalysts.[2]

Reactivity Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate functionalization protocol based on the desired pharmacophore.

ReactionLogic Start Target: 2,5-Dimethyl-4- (pyridin-3-yl)aniline Decision Desired Transformation? Start->Decision Amide Amide Linker (Library Synthesis) Decision->Amide C(=O)R Urea Urea Linker (Kinase Hinge Binder) Decision->Urea C(=O)NHR Aryl N-Arylation (Secondary Amine) Decision->Aryl Ar-NH-Ar MethodA Protocol A: HATU Coupling Amide->MethodA MethodB Protocol B: Isocyanate Addition Urea->MethodB MethodC Protocol C: Buchwald-Hartwig Aryl->MethodC

Caption: Decision tree for selecting the optimal functionalization pathway based on the target pharmacophore.

Protocol A: Amide Coupling via HATU

Objective: Synthesis of amide derivatives using carboxylic acids. Rationale: The mono-ortho methyl group reduces the nucleophilicity of the aniline.[2] Standard carbodiimides (EDC/DCC) often result in sluggish kinetics. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its superior reactivity towards hindered amines.

Materials
  • Substrate: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (1.0 eq)

  • Carboxylic Acid: R-COOH (1.2 eq)[1]

  • Reagent: HATU (1.2 - 1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add the aniline substrate (1.0 eq) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq).

    • Note: The extra base ensures the pyridine ring remains unprotonated and does not sequester the acid.[2]

  • Reaction: Stir at 50°C for 4–12 hours.

    • Monitoring: Monitor by LCMS. The pyridine nitrogen may cause tailing; use a high pH modifier (Ammonium Bicarbonate) or TFA in the mobile phase.[2]

  • Workup (Aqueous):

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash with saturated NaHCO₃ (2x) to remove HOBt byproducts and unreacted acid.

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

Protocol B: Urea Synthesis (Isocyanate Method)

Objective: Installation of a urea motif, critical for hydrogen bonding in the ATP-binding pocket of kinases.[1] Rationale: Isocyanates are highly electrophilic and react readily even with hindered anilines.

Materials
  • Substrate: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (1.0 eq)

  • Isocyanate: R-N=C=O (1.1 eq)[1]

  • Base: Triethylamine (TEA) (catalytic, 0.1 eq) - Optional, speeds up reaction.[1]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Procedure
  • Dissolution: Dissolve the aniline (1.0 eq) in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • Addition: Add the Isocyanate (1.1 eq) dropwise at 0°C.

  • Equilibration: Allow the mixture to warm to RT and stir for 2–6 hours.

    • Observation: The product often precipitates out of DCM as a white/off-white solid due to the formation of the urea linkage.[2]

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold DCM and Et₂O. This often yields >95% purity.

    • If soluble: Concentrate and purify via recrystallization (EtOAc/Hexane) or column chromatography.

Protocol C: Buchwald-Hartwig N-Arylation

Objective: Coupling with Aryl Halides to form secondary diarylamines.[1] Rationale: The steric bulk of the 2-methyl group makes nucleophilic aromatic substitution (SNAr) difficult unless the electrophile is extremely electron-deficient.[1][2] Palladium-catalyzed coupling is the gold standard.[1][2] BrettPhos or XPhos precatalysts are required to overcome the steric hindrance at the aniline nitrogen.[2]

Materials
  • Substrate: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (1.0 eq)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)[1][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR BrettPhos Pd G3 (2-5 mol%).[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) or Cs₂CO₃ (2.0 eq).[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure
  • Inertion: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add the Aniline (1.0 eq), Aryl Halide (1.0 eq), Base (NaOtBu, 1.5 eq), and Precatalyst (BrettPhos Pd G3, 0.02 eq).[1]

  • Solvation: Add degassed Toluene (0.15 M). Seal the vial with a crimp cap.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Critical Check: If conversion is low after 6 hours, add a second portion of catalyst (1 mol%).

  • Workup:

    • Cool to RT. Filter through a Celite pad (eluting with EtOAc).[3]

    • Concentrate the filtrate.[2][3][4]

  • Purification:

    • The product is a secondary amine with a pyridine ring.[2] It will be basic.

    • Use Amine-functionalized Silica or add 1% Triethylamine to the eluent (Hexane/EtOAc) to prevent streaking.

Analytical & Purification Strategy

Handling the Pyridine Moiety

The pyridine ring (pKa ~5.[2][5]2) causes significant "tailing" on standard silica gel due to interaction with acidic silanols.

Recommended Mobile Phase Modifiers:

Modifier Application Notes
Triethylamine (1-2%) Normal Phase (Silica) Blocks acidic sites on silica.[1] Essential for sharp peaks.
Ammonia (in MeOH) Normal Phase (DCM/MeOH) Use 7N NH₃ in MeOH for polar products.
Ammonium Bicarbonate Reverse Phase (C18) Maintains basic pH (~8-9), keeping pyridine neutral (unprotonated) for better retention.[1]

| Formic Acid (0.1%) | LCMS Analysis | Protonates pyridine (MH+), ensuring good ionization for detection.[1] |

Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture (Contains Pyridine Ring) Check Product Solubility? Crude->Check Precip Precipitate Formed (Common in Ureas) Check->Precip Low Soluble Fully Soluble (Common in Amides) Check->Soluble High Filter Filtration & Wash (DCM/Ether) Precip->Filter Extract Aq. Workup (Sat. NaHCO3 Wash) Soluble->Extract Purify Purification Choice Extract->Purify Silica Silica Gel (+1% Et3N) Purify->Silica Lipophilic C18 Reverse Phase C18 (High pH Buffer) Purify->C18 Polar

Caption: Purification logic flow designed to handle the basicity of the pyridine-aniline scaffold.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

Sources

Application Notes and Protocols: A Guide to the Scaled-Up Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

The 2,5-dimethyl-4-(pyridin-3-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its structural rigidity and specific vectoral arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with the ATP-binding sites of various kinases. Consequently, this "privileged scaffold" is integral to the development of targeted therapies for a range of diseases, most notably in oncology.

The escalating demand for these advanced therapeutics necessitates robust and scalable synthetic routes to produce key intermediates like 2,5-dimethyl-4-(pyridin-3-yl)aniline in large quantities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the scaled-up synthesis of this critical building block. We will delve into a scientifically sound and field-proven protocol, emphasizing the underlying chemical principles, safety considerations, and practical insights essential for successful scale-up.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The most efficient and industrially viable approach for constructing the C-C bond between the aniline and pyridine rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers exceptional functional group tolerance, high yields, and the use of readily available and relatively non-toxic reagents, making it ideal for large-scale production.

Our synthetic strategy, therefore, hinges on the coupling of a substituted aniline precursor, 4-bromo-2,5-dimethylaniline, with pyridin-3-ylboronic acid. The selection of this specific bromoaniline derivative is strategic; the bromine atom provides a reactive handle for the palladium catalyst, while the methyl groups offer steric and electronic properties that can influence the final compound's biological activity and solubility.

Reaction Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (2,5-Dimethyl-4-(pyridin-3-yl)aniline) Reductive_Elimination->Ar-R Ar-X 4-Bromo-2,5-dimethylaniline R-B(OH)2 Pyridin-3-ylboronic Acid Boronate Boronate Complex [R-B(OH)3]- R-B(OH)2->Boronate + OH- Base Base (e.g., K2CO3)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the aryl halide (4-bromo-2,5-dimethylaniline) to the active Pd(0) catalyst. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium(II) center. The final step is reductive elimination , which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Step-by-Step Guide to Scaled-Up Synthesis

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightQuantity (for a 50 g scale)Molar Equivalents
4-Bromo-2,5-dimethylaniline5469-17-0200.09 g/mol 50.0 g1.0
Pyridin-3-ylboronic acid1692-25-7122.92 g/mol 36.9 g1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73 g/mol 1.83 g0.01
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol 103.5 g3.0
1,4-Dioxane, anhydrous123-91-188.11 g/mol 500 mL-
Deionized Water7732-18-518.02 g/mol 100 mL-
Ethyl Acetate141-78-688.11 g/mol As needed for extraction-
Brine (saturated NaCl solution)7647-14-558.44 g/mol As needed for washing-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed for drying-
Celite®61790-53-2-As needed for filtration-
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller and thermocouple

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter flask

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Assemble and dry glassware B 2. Charge flask with solids A->B C 3. Add solvents and degas B->C D 4. Heat to reflux under N2 C->D E 5. Monitor reaction by TLC/LC-MS D->E F 6. Cool and filter off solids E->F G 7. Aqueous work-up F->G H 8. Dry and concentrate organic phase G->H I 9. Recrystallize crude product H->I J 10. Isolate and dry final product I->J

Figure 2: A streamlined workflow for the synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

Step 1: Reaction Setup

1.1. Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple. Ensure all glassware is thoroughly oven-dried before use to prevent moisture from interfering with the reaction.

1.2. To the flask, add 4-bromo-2,5-dimethylaniline (50.0 g, 1.0 eq), pyridin-3-ylboronic acid (36.9 g, 1.2 eq), anhydrous potassium carbonate (103.5 g, 3.0 eq), and Pd(dppf)Cl₂ (1.83 g, 0.01 eq).

Step 2: Reaction Execution

2.1. Add anhydrous 1,4-dioxane (500 mL) and deionized water (100 mL) to the flask.

2.2. Vigorously stir the mixture and degas the system by bubbling nitrogen through the solution for at least 30 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

2.3. After degassing, heat the reaction mixture to reflux (approximately 85-90 °C) under a positive pressure of nitrogen.[1][2][3]

2.4. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoaniline is consumed (typically 4-6 hours).

Step 3: Work-up and Purification

3.1. Once the reaction is complete, cool the mixture to room temperature.

3.2. Dilute the reaction mixture with ethyl acetate (500 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 100 mL).

3.3. Transfer the combined filtrate to a 2 L separatory funnel. Wash the organic layer sequentially with deionized water (2 x 250 mL) and brine (250 mL).

3.4. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Recrystallization

4.1. The crude 2,5-dimethyl-4-(pyridin-3-yl)aniline can be purified by recrystallization. A mixture of ethanol and water or heptane and ethyl acetate is often a good starting point for solvent screening.

4.2. Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

4.3. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Scale-Up Considerations and Safety Precautions

Scaling up chemical reactions introduces challenges that may not be apparent at the laboratory scale. The Suzuki-Miyaura coupling, while generally robust, requires careful consideration of the following factors:

1. Thermal Safety:

  • Exothermic Potential: Suzuki-Miyaura reactions can be exothermic, and on a large scale, the heat generated may not dissipate as efficiently as in a small flask.[4][5][6] This can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.

  • Calorimetry Studies: Before attempting a large-scale synthesis, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[5] This data is crucial for designing appropriate cooling systems and ensuring safe operating temperatures.

  • Dosing Strategy: To manage the exotherm, consider a semi-batch process where one of the reactants (e.g., the boronic acid solution) is added portion-wise to the reaction mixture at a controlled rate.

2. Mixing and Mass Transfer:

  • Heterogeneity: The reaction mixture is heterogeneous due to the presence of the inorganic base. Efficient stirring is critical to ensure good mass transfer between the phases and prevent localized "hot spots."

  • Impeller Selection: For large reactors, the choice of impeller (e.g., pitched-blade turbine, anchor) can significantly impact mixing efficiency.

3. Catalyst Removal:

  • Residual Palladium: Palladium is a heavy metal with strict limits in final pharmaceutical products. While the filtration through Celite® removes the bulk of the catalyst, further purification steps such as treatment with activated carbon or a palladium scavenger may be necessary to meet regulatory requirements.

4. Solvent Selection:

  • Safety and Environmental Impact: While dioxane is a common solvent for this reaction, its safety profile (peroxide formation) and environmental impact should be considered for large-scale production. Greener solvent alternatives should be explored where possible.

5. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient degassing- Poor quality reagents- Use fresh catalyst- Ensure thorough degassing- Use anhydrous solvents and high-purity reagents
Low Yield - Side reactions- Product decomposition- Inefficient work-up- Optimize reaction temperature and time- Ensure the work-up is performed promptly- Check pH during extraction
Difficulty in Purification - Presence of closely-related impurities- Optimize recrystallization solvent system- Consider column chromatography for smaller scales

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a reliable and scalable pathway for the synthesis of 2,5-dimethyl-4-(pyridin-3-yl)aniline. By understanding the reaction mechanism, adhering to a well-defined protocol, and giving careful consideration to the challenges of scale-up, researchers and drug development professionals can efficiently produce this vital intermediate. The insights and procedures outlined in this application note are intended to serve as a practical guide to facilitate the successful and safe implementation of this important transformation in the journey of drug discovery and development.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Saito, S., & Oh-tani, S. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]

  • Malig, T. C., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. Available at: [Link]

  • Unknown Author. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Available at: [Link]

  • Takeda Pharmaceuticals. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]

Sources

Analytical methods for quantifying 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5]

2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) is a critical bi-aryl building block, predominantly utilized in the synthesis of small-molecule kinase inhibitors. Its structure—comprising an electron-rich aniline coupled to an electron-deficient pyridine ring—presents unique chromatographic challenges due to its amphoteric nature and potential for peak tailing.

This guide addresses two distinct analytical needs in drug development:

  • Process Monitoring (Assay/Purity): A robust UPLC-UV method for reaction monitoring and raw material release.

  • Trace Impurity Analysis (Genotoxicity Screening): A high-sensitivity LC-MS/MS protocol for quantifying this aniline derivative at sub-ppm levels in final Drug Substances (DS), treating it as a Potential Genotoxic Impurity (PGI).

Chemical Logic & Method Strategy

Physicochemical Profiling

To design a self-validating method, we must first understand the analyte's behavior in solution.

  • Basicity (pKa): The molecule contains two basic centers:

    • Pyridine Nitrogen: pKa ~5.2

    • Aniline Nitrogen: pKa ~4.6

  • Chromatographic Implication: At neutral pH (pH 7), the molecule exists in a semi-ionized state, leading to secondary interactions with residual silanols on silica columns (peak tailing).

  • Solubility: Moderate hydrophobicity (LogP ~1.8). Soluble in MeOH, ACN, and DMSO.

The "pH Switch" Strategy

We employ a divergent strategy based on the analytical goal:

ParameterProtocol A: Process Control (UV) Protocol B: Trace Analysis (MS)
Mobile Phase pH High pH (pH 10) Low pH (pH 2.5)
Mechanism Deprotonation of both amines ensures the molecule is neutral. This maximizes retention on C18 and eliminates silanol interactions, yielding sharp, symmetrical peaks.Protonation of amines ensures the molecule is positively charged

, maximizing ionization efficiency for Mass Spectrometry detection.
Column Choice BEH C18 (Ethylene Bridged Hybrid) – Essential for stability at pH 10.CSH C18 (Charged Surface Hybrid) – Provides superior peak shape for charged bases at low pH.

Protocol A: High-Throughput UPLC-UV (Purity & Assay)

Objective: Quantify purity >99.0% and monitor synthesis reaction conversion.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Part No. 186006035)

  • Column Temp: 45°C (Elevated temperature reduces backpressure and improves mass transfer)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 2.0 µL

  • Detection: UV-DAD at 254 nm (primary) and 280 nm (secondary)

Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)%A%BCurveEvent
0.00955InitialEquilibration
1.009556Hold
6.005956Linear Gradient
7.505956Wash
7.609551Re-equilibration
10.009556End
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of 50:50 ACN:Water (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A (High pH buffer prevents precipitation).

Protocol B: Trace Genotoxin Quantification (LC-MS/MS)

Objective: Quantify 2,5-Dimethyl-4-(pyridin-3-yl)aniline at <10 ppm levels in API matrix.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode (Electrospray Ionization)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

  • Cone Gas: 50 L/Hr

  • Desolvation Gas: 800 L/Hr

MRM Transition Setup

Since the parent mass is 198.26 Da, we target the protonated ion


.
Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Inference
199.3 184.2 3022Loss of Methyl (-CH3) [Quantifier]
199.3 106.1 3035Pyridine ring fragment [Qualifier]
199.3 77.1 3045Phenyl ring fragment
LC Conditions (MS Compatible)
  • Column: Waters CORTECS C18+, 1.6 µm, 2.1 x 50 mm (Solid core for speed).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ballistic gradient (5% B to 95% B in 3 minutes) to elute the API matrix quickly while retaining the polar impurity.

Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate methodology based on the sample stage.

AnalyticalWorkflow Start Sample Arrival SampleType Determine Sample Context Start->SampleType ReactionMix Reaction Mixture / Crude SampleType->ReactionMix Synthesis FinalAPI Final API / Drug Substance SampleType->FinalAPI Release Testing MethodA Protocol A: UPLC-UV (pH 10) Goal: Purity & Yield ReactionMix->MethodA Decision1 Is Analyte > 0.1%? FinalAPI->Decision1 Decision1->MethodA Yes (Assay) MethodB Protocol B: LC-MS/MS (pH 2.5) Goal: PGI Screening (<10 ppm) Decision1->MethodB No (Impurity) ResultA Report: % Area Norm MethodA->ResultA ResultB Report: ppm (w/w) MethodB->ResultB

Caption: Analytical decision tree for selecting between High-pH UV assay and Low-pH MS trace analysis based on sample concentration and stage.

Validation Criteria (ICH Q2)

To ensure the trustworthiness of the data, the following acceptance criteria must be met during method validation.

Validation ParameterProtocol A (Assay) CriteriaProtocol B (Trace) Criteria
Specificity No interference from blank/matrix at RT.Signal-to-Noise (S/N) > 10 for LOQ.
Linearity (R²) > 0.999 (Range: 80-120% of target).> 0.99 (Range: 1-100 ppm).
Accuracy (Recovery) 98.0% – 102.0%.80.0% – 120.0% (at LOQ).
Precision (RSD) < 1.0% (n=6).< 10.0% (n=6).
LOD / LOQ N/A (Method is for high conc).LOQ ≤ 1.0 ppm relative to API.

Troubleshooting & "Gotchas"

  • Peak Splitting in Protocol A: If peak splitting is observed at pH 10, the ammonium bicarbonate buffer may have degraded (lost ammonia). Corrective Action: Prepare fresh buffer daily and cap tightly.

  • Carryover in Protocol B: Anilines are "sticky." If carryover is observed in the MS method:

    • Use a needle wash of 50:25:25 MeOH:ACN:IPA + 0.5% Formic Acid .

    • The IPA helps solubilize the hydrophobic regions, while the acid keeps the amine protonated and soluble.

  • Matrix Suppression: In LC-MS, the high concentration of the API can suppress the signal of the impurity. Corrective Action: Ensure the API elutes after the impurity (using the C18+ column) or divert the flow to waste during the API elution window.

References

  • PubChem. (2025).[1][2] 4-(Pyridin-3-yl)aniline | C11H10N2.[2] National Library of Medicine. Retrieved from [Link]

  • Vertex AI. (2025). 2,5-dimethyl-4-(pyridin-3-yl)aniline | CAS 1202389-27-2.[3] Molaid. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyridine Synthesis and Cross-Coupling Methodologies. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of ALK/IGF-1R Inhibitors via the 2,5-Dimethyl-4-(pyridin-3-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) represents a critical pharmacophore in the development of next-generation ATP-competitive kinase inhibitors, specifically targeting Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) .

This application note details the robust synthesis and utilization of this aniline intermediate. Unlike generic aniline couplings, the 2,5-dimethyl substitution pattern introduces significant steric hindrance, necessitating specialized catalytic systems for biaryl bond formation. Furthermore, this scaffold serves as the solvent-exposed "tail" in 2,4-diaminopyrimidine inhibitors, where the pyridine nitrogen provides essential hydrogen-bonding interactions to solubilizing groups or specific residues within the kinase ATP-binding pocket.

Mechanistic Rationale & Structural Biology

The Role of the Scaffold

In the context of ALK inhibitors (analogous to scaffolds found in early-stage Novartis/Genomics Institute discovery programs), the 2,5-dimethyl-4-(pyridin-3-yl)aniline moiety performs three distinct functions:

  • Conformational Locking: The ortho-methyl groups (2,5-positions) create steric clash with the central pyrimidine ring of the final inhibitor. This forces the aniline ring to twist out of coplanarity, locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.

  • Solubility & Interaction: The pendant pyridine ring acts as a polar handle, often protruding towards the solvent front or interacting with the DFG motif, improving the physicochemical properties of the lipophilic inhibitor core.

  • Selectivity: The specific substitution pattern aids in differentiating between ALK and the structurally similar Insulin Receptor (IR), a common off-target liability.

Signaling Pathway Context

Inhibition of ALK prevents the phosphorylation of downstream effectors such as STAT3, AKT, and ERK, effectively halting proliferation in ALK-positive Non-Small Cell Lung Cancer (NSCLC).

ALK_Signaling ALK ALK Fusion (EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor Inhibitor (2,5-Dimethyl-4-(pyridin-3-yl)aniline Core) Inhibitor->ALK ATP Competition ERK ERK/MAPK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT STAT3 STAT3 (Gene Expression) JAK->STAT3

Figure 1: ALK Signaling Cascade and point of intervention for pyrimidine-based inhibitors.

Experimental Protocols

Protocol A: Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Challenge: The steric bulk of the 2,5-dimethylaniline hinders standard Pd-catalyzed couplings. Solution: Utilization of SPhos , a bulky, electron-rich biaryl phosphine ligand, facilitates oxidative addition and reductive elimination in sterically congested systems.

Materials
  • Reactant A: 4-Bromo-2,5-dimethylaniline (1.0 eq)

  • Reactant B: 3-Pyridineboronic acid (1.2 eq)

  • Catalyst: Pd2(dba)3 (0.02 eq)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 eq)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: n-Butanol (or Dioxane/Water 4:1)

Step-by-Step Methodology
  • Inertion: Charge a 3-neck round bottom flask with 4-Bromo-2,5-dimethylaniline, 3-Pyridineboronic acid, Pd2(dba)3, and SPhos. Evacuate and backfill with Nitrogen (N2) three times.

  • Solvation: Add n-Butanol (degassed) and 2.0 M Na2CO3 via syringe.

  • Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor via LC-MS for the consumption of the bromide (M+H 200/202).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, 0–10% MeOH in DCM).

    • Target Product: 2,5-Dimethyl-4-(pyridin-3-yl)aniline.[1]

    • Expected MS (ESI): [M+H]+ = 199.1.

Protocol B: Regioselective SNAr Coupling to Pyrimidine Core

Context: Attaching the aniline to a 2,4-dichloropyrimidine scaffold. The C4 position is generally more electrophilic, but steric factors from the aniline can complicate yield.

Materials
  • Scaffold: 2,4-Dichloro-5-substituted-pyrimidine (e.g., 5-methoxy or 5-trifluoromethyl) (1.0 eq)

  • Nucleophile: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (from Protocol A) (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Isopropanol (iPrOH)

Step-by-Step Methodology
  • Setup: Dissolve the dichloropyrimidine in iPrOH in a pressure vessel or reflux flask.

  • Addition: Add the aniline intermediate and DIPEA.

  • Thermodynamics: Heat to 80–90°C for 16 hours.

    • Note: If conversion is low due to sterics, add NaI (0.1 eq) to generate the more reactive iodo-pyrimidine intermediate in situ (Finkelstein condition).

  • Isolation: Cool to 0°C. The product often precipitates as a hydrochloride salt or free base. Filter and wash with cold iPrOH/Ether.

  • Validation: Verify the regiochemistry (C4 vs C2 addition) using NOESY NMR if the scaffold is ambiguous. For 2,4-dichloropyrimidines, C4 is the standard site of first attack.

Visual Synthesis Workflow

Synthesis_Scheme SM1 4-Bromo-2,5-dimethylaniline Int1 INTERMEDIATE: 2,5-Dimethyl-4-(pyridin-3-yl)aniline SM1->Int1 Suzuki Coupling Pd2(dba)3 / SPhos Na2CO3, n-BuOH, 100°C SM2 3-Pyridineboronic acid SM2->Int1 Final FINAL INHIBITOR: ALK/IGF-1R Antagonist Int1->Final SNAr Coupling iPrOH, DIPEA, 90°C (C4-Selective) Core 2,4-Dichloropyrimidine Derivative Core->Final

Figure 2: Convergent synthesis route utilizing the 2,5-dimethyl-4-(pyridin-3-yl)aniline intermediate.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Purity (HPLC) >98% (254 nm)Impurity at RRT 0.9 often corresponds to des-bromo aniline (protodehalogenation). Reduce reaction time or lower temp slightly.
Appearance Off-white to pale yellow solidDark brown color indicates Pd contamination. Treat with QuadraPure™ TU scavenger resin.
MS (ESI) [M+H]+ = 199.1 ± 0.5If mass is +18, check for boronic acid ester formation (incomplete hydrolysis).
Isomerism Single peakRotational isomers (atropisomers) may appear broad in NMR at RT. Run NMR at 50°C to coalesce.

References

  • Marsilje, T. H., et al. (2011).[1] Pyrimidine Derivatives as Kinase Inhibitors. US Patent Application US20110112063A1.[1] Link

    • Primary source for the synthesis of the 2,5-dimethyl-4-(pyridin-3-yl)
  • Michellys, P. Y., et al. (2010). Novel Pyrimidine Derivatives as Potent Inhibitors of ALK and IGF-1R. WO2009158431A3.[1] Link

    • Details the structure-activity relationship (SAR) justifying the steric bulk of the dimethyl-aniline moiety.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Authoritative grounding for the selection of SPhos/Pd systems in sterically hindered biaryl synthesis.

Sources

Application Note: Profiling 2,5-Dimethyl-4-(pyridin-3-yl)aniline Derivatives as Multi-Target Kinase Inhibitors

[1][2]

Executive Summary & Scientific Rationale

The 2,5-Dimethyl-4-(pyridin-3-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry, particularly in the design of Type II ATP-competitive kinase inhibitors .[1] The structural rigidity provided by the 2,5-dimethyl substitution pattern on the central phenyl ring restricts conformational rotation, often locking the molecule into a bio-active conformation that favors binding to the DFG-out pocket of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR , as well as serine/threonine kinases like p38 MAPK .[1]

This application note provides a comprehensive screening cascade for derivatives of this scaffold. Unlike simple aliphatic amines, this bi-aryl amine motif is typically derivatized into diaryl ureas or amides to facilitate hydrogen bonding with the kinase hinge region and the conserved Glu/Asp residues in the active site.

Key Applications
  • Oncology: Targeting angiogenesis (VEGFR) and proliferation (FGFR/PDGFR).[1]

  • Inflammation: Inhibition of p38 MAPK cytokine production.

  • Drug Resistance: Overcoming gatekeeper mutations in NSCLC (e.g., EGFR T790M) via conformational control.[1]

Screening Cascade Overview

To validate the efficacy of these derivatives, a tiered approach is required:

  • Biochemical Potency: Cell-free determination of

    
     against recombinant kinases.
    
  • Cellular Target Engagement: Verification of pathway inhibition (phosphorylation status).

  • Phenotypic Efficacy: Assessment of anti-proliferative effects in relevant cancer cell lines.[2][3][4]

Experimental Workflow Diagram

ScreeningCascadeStartCompound Library(2,5-Dimethyl-4-(pyridin-3-yl)aniline Derivatives)Step1Step 1: Biochemical Kinase Assay(TR-FRET / LanthaScreen)Output: IC50 (Enzymatic)Start->Step1Decision1Hit Selection(IC50 < 100 nM)Step1->Decision1Decision1->StartFail (SAR Iteration)Step2Step 2: Cellular Target Engagement(Western Blot / Phospho-ELISA)Output: pERK/pAKT InhibitionDecision1->Step2PassStep3Step 3: Phenotypic Viability(CellTiter-Glo / MTT)Output: GI50 (Cellular)Step2->Step3LeadLead CandidateOptimizationStep3->Lead

Figure 1: Tiered screening cascade for validating kinase inhibitor candidates.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the inhibitory constant (

Methodology:1
Materials
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.[1]

  • Substrate: Alexa Fluor® 647-labeled Kinase Substrate (specific to target).[1]

  • Test Compounds: 2,5-Dimethyl-4-(pyridin-3-yl)aniline derivatives (dissolved in 100% DMSO).

  • ATP: Ultra-pure ATP (Km apparent concentration).[1]

Procedure
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the test compounds in DMSO.

    • Transfer 50 nL of compound to a 384-well low-volume white plate (final DMSO conc. < 1%).

  • Enzyme Addition:

    • Dilute recombinant kinase (e.g., VEGFR2) to 2x optimal concentration in Kinase Buffer.[1]

    • Add 2.5 µL of enzyme solution to the wells. Incubate for 10 minutes at RT to allow compound-enzyme binding (Type II inhibitors often have slow off-rates).[1]

  • Reaction Initiation:

    • Prepare a 2x substrate/ATP mix.

    • Add 2.5 µL of substrate/ATP mix to start the reaction.

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Add 5 µL of EDTA/Eu-Antibody detection mix to stop the reaction and label the phosphorylated substrate.

    • Incubate for 60 minutes.

  • Readout:

    • Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm).

    • Calculate TR-FRET ratio:

      
      .[1]
      
Data Analysis

Fit the data to a sigmoidal dose-response equation (variable slope) to generate

1
Compound IDR-Group Subst.VEGFR2 IC50 (nM)FGFR1 IC50 (nM)
Ref (Sorafenib) N/A90580
Deriv-01 3-CF3-phenyl urea45120
Deriv-02 4-F-phenyl amide210>1000
Deriv-03 Cyclopropyl amide850900

Table 1: Example potency data. Note that urea derivatives (Deriv-01) often show superior potency due to the "linker" effect mimicking the ATP phosphate binding.[1]

Protocol 2: Cellular Target Engagement (Western Blot)[1]

Objective: Confirm that the biochemical inhibition translates to intracellular signaling blockade. Target Pathway: MAPK/ERK pathway (downstream of VEGFR/FGFR).[1]

Signaling Pathway Visualization[1][2]

SignalingPathwayRTKRTK (VEGFR/FGFR)RASRAS-GTPRTK->RASActivatesInhibitorTest Derivative(2,5-Dimethyl...)Inhibitor->RTKInhibitsRAFRAFRAS->RAFMEKMEK1/2RAF->MEKPhosphorylationERKERK1/2MEK->ERKpERKp-ERK1/2(Phosphorylated)ERK->pERKPhosphorylationNucleusNucleus(Proliferation)pERK->NucleusTranslocation

Figure 2: RTK signaling pathway showing the point of intervention by the test derivatives.[1]

Procedure
  • Cell Seeding: Seed HUVEC (for VEGFR) or H1581 (for FGFR) cells in 6-well plates (

    
     cells/well). Allow to adhere overnight.
    
  • Starvation: Replace medium with serum-free medium for 12 hours to reduce basal phosphorylation.

  • Treatment:

    • Treat cells with Test Derivatives (0.1, 1.0, 10 µM) for 2 hours.[1]

    • Include a DMSO control and a Positive Control (e.g., Sorafenib).[1]

  • Stimulation: Stimulate cells with the relevant ligand (e.g., VEGF-A 50 ng/mL) for 15 minutes.[1]

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete™).

  • Immunoblotting:

    • Run 20 µg protein on 10% SDS-PAGE.[1]

    • Transfer to PVDF membrane.

    • Primary Antibodies: Anti-pERK1/2 (Thr202/Tyr204) and Anti-Total ERK1/2 (Loading Control).[1]

    • Detection: Chemiluminescence (ECL).[1]

Success Criteria: A dose-dependent reduction in pERK bands without a change in Total ERK bands confirms specific kinase inhibition.

Protocol 3: Phenotypic Cytotoxicity (CellTiter-Glo)[1][2]

Objective: Assess the anti-proliferative efficacy (

Procedure
  • Seeding: Seed 3,000–5,000 cells/well in 96-well opaque white plates.

    • Cell Lines: HepG2 (Liver), A549 (Lung), MCF-7 (Breast).[1]

  • Treatment:

    • 24 hours post-seeding, add compounds (9-point dilution series).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Measurement:

    • Add CellTiter-Glo® reagent (Promega) equal to the volume of cell culture medium.[1]

    • Shake for 2 minutes (orbital shaker) to induce cell lysis.

    • Incubate 10 minutes at RT to stabilize the luminescent signal.

    • Read Luminescence (RLU).[1]

  • Calculation:

    • Normalize RLU to DMSO control (100% viability).

    • Calculate

      
       using non-linear regression.[1]
      

References

  • Li, X., et al. (2017). "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer."[1] Journal of Medicinal Chemistry.

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

  • BenchChem Application Data. "In Vitro Kinase Inhibition Assay Protocols for Aniline Derivatives." BenchChem Protocols.

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is crucial for the development of various pharmaceutical agents. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging the key carbon-carbon bond between the aniline and pyridine rings.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2,5-Dimethyl-4-(pyridin-3-yl)aniline?

The most prevalent and industrially scalable method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a 4-halo-2,5-dimethylaniline (e.g., 4-bromo-2,5-dimethylaniline) with a pyridine-3-boronic acid or its ester derivatives.[1]

Q2: What are the critical parameters to ensure a high-yield synthesis?

Several parameters are crucial for a successful Suzuki-Miyaura coupling:[1]

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen.[1][3] All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[1]

  • Reagent Quality: The purity of starting materials is paramount. Boronic acids can degrade in the presence of air and moisture, leading to side reactions like protodeboronation.[1][4] It is advisable to use fresh or properly stored reagents.

  • Solvent Degassing: Solvents should be thoroughly degassed to remove dissolved oxygen, which can poison the catalyst.[1][3]

  • Choice of Base: The base is critical for the transmetalation step.[5] The choice of base can significantly impact the reaction rate and byproduct profile.[1]

Q3: What are the most common byproducts in this synthesis?

Common byproducts include:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 3,3'-bipyridine and 3,3',6,6'-tetramethyl-biphenyl-4,4'-diamine. This is often exacerbated by the presence of oxygen.[1][6]

  • Protodeboronation Product: Pyridine-3-boronic acid can decompose to pyridine, particularly in the presence of water or at elevated temperatures.[1][4]

  • Dehalogenation Product: The 4-halo-2,5-dimethylaniline can be reduced to 2,5-dimethylaniline.[6]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline and provides actionable solutions.

Issue 1: Low or No Product Formation

A low or non-existent yield is a frequent challenge in Suzuki-Miyaura coupling reactions.[3][7] The underlying causes can often be traced to issues with the catalyst, reagents, or reaction conditions.

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is susceptible to oxidation, rendering it inactive.[1]- Use a fresh batch of palladium catalyst and ligand. - Ensure proper storage under an inert atmosphere. - Consider using a more air-stable pre-catalyst.
Poor Reagent Quality Degradation of starting materials, especially the boronic acid, will hinder the reaction.[1]- Use fresh, high-purity 4-halo-2,5-dimethylaniline and pyridine-3-boronic acid. - Consider using a more stable boronic acid ester (e.g., pinacol ester).[8]
Incorrect Base The base is crucial for activating the boronic acid for transmetalation.[5]- Ensure the base is anhydrous and finely powdered. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) as their strength and solubility can influence the reaction.[7]
Insufficient Degassing Oxygen can deactivate the palladium catalyst.[1][3]- Improve the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas). - Ensure a leak-free reaction setup under a strict inert atmosphere.
Issue 2: Significant Formation of Homocoupling Byproducts

The presence of homocoupled dimers of the starting materials is a common side reaction.[1][6]

Potential Cause Explanation Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homocoupling of boronic acids.[3][6]- Rigorously degas all solvents and reagents.[7] - Maintain a positive pressure of inert gas throughout the reaction.
Sub-optimal Catalyst Concentration Too high a catalyst concentration can sometimes favor side reactions.[1]- Optimize the catalyst loading. A high turnover system uses a low catalyst loading, which is more sustainable.[9]
Use of Pd(II) Pre-catalyst The in-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling.[3]- Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3]
Issue 3: Protodeboronation of Pyridine-3-boronic Acid

The loss of the boronic acid functional group from the pyridine ring is a common decomposition pathway.[1][4]

Potential Cause Explanation Troubleshooting Steps
Presence of Water Water can facilitate the protodeboronation of boronic acids.[4]- Use anhydrous solvents and reagents. - Ensure the base is anhydrous.
High Reaction Temperature Elevated temperatures can accelerate the decomposition of the boronic acid.[1]- Lower the reaction temperature, which may require longer reaction times.
Sub-optimal pH The stability of boronic acids is pH-dependent.- Screen different bases to find the optimal pH range for the reaction.

III. Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 4-Bromo-2,5-dimethylaniline

  • Pyridine-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,5-dimethylaniline (1.0 eq), pyridine-3-boronic acid (1.2 eq), and the base (2.0 eq).[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via cannula.

  • Catalyst Addition: Add the palladium catalyst (e.g., 1-5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1][10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][10]

Protocol 2: High-Throughput Screening for Ligand-to-Palladium Ratio Optimization

Optimizing the ligand-to-palladium (L:Pd) ratio is crucial for catalyst stability and activity.[11]

Procedure:

  • Stock Solutions: Prepare stock solutions of the palladium precursor, the ligand, the aryl halide, the boronic acid, and the base in a suitable solvent.

  • Reaction Plate Setup: In a glovebox, dispense the palladium precursor stock solution into the wells of a 24-well plate.[11]

  • Varying Ligand Ratios: Dispense varying amounts of the ligand stock solution into the wells to achieve a range of L:Pd ratios (e.g., 0.8:1, 1:1, 1.2:1, 1.5:1, 2:1, 2.5:1).[11]

  • Reaction Initiation: Add the stock solutions of the aryl halide, boronic acid, and base to each well.

  • Reaction and Analysis: Seal the plate and place it on a heated stirring block. After the reaction time, quench the reactions and analyze the product formation in each well by LC-MS or GC-MS.

IV. Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-Ar' Ln Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2,5-Dimethyl-4-(pyridin-3-yl)aniline CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckReagents Verify Reagent Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions UseFreshCatalyst Use Fresh Catalyst/Ligand CheckCatalyst->UseFreshCatalyst UseStablePrecatalyst Consider Air-Stable Pre-catalyst CheckCatalyst->UseStablePrecatalyst UseFreshReagents Use Fresh/Pure Starting Materials CheckReagents->UseFreshReagents UseStableBoronicEster Use Stable Boronic Ester CheckReagents->UseStableBoronicEster OptimizeBase Optimize Base CheckConditions->OptimizeBase ImproveDegassing Improve Degassing CheckConditions->ImproveDegassing OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Success Improved Yield UseFreshCatalyst->Success UseStablePrecatalyst->Success UseFreshReagents->Success UseStableBoronicEster->Success OptimizeBase->Success ImproveDegassing->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield synthesis.

V. References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group.

  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.

  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem.

  • BenchChem. (2025). Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions. BenchChem.

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

  • Suzuki Coupling. (n.d.).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998–1003.

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry.

  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). In Books.

  • CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline. (n.d.). Google Patents.

  • Organic Syntheses Procedure. (n.d.).

  • Dimethylaniline : Synthesis. (2021, September 29). YouTube.

  • Texium. (2020, June 3). Vacuum Distillation of Aniline.

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025, April). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PMC.

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016, April 1). ResearchGate.

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers.

Sources

Technical Support Center: Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1202389-27-2 Application: Primary intermediate for CDK4/6 inhibitors (e.g., Palbociclib). Document ID: TS-PALB-INT-04

Introduction: The "Hidden" Chemistry of Heterocyclic Biaryls

Welcome to the technical support hub for 2,5-Dimethyl-4-(pyridin-3-yl)aniline . As Senior Application Scientists, we know that synthesizing pyridine-containing biaryls via Suzuki-Miyaura coupling is deceptively simple. While the literature yield often claims >80%, the reality in the flask involves battling catalyst poisoning, protodeboronation, and stubborn reduction intermediates.

This guide treats your synthesis as a system . We address the two critical phases: the Suzuki Coupling (constructing the biaryl core) and the Nitro Reduction (activating the amine).

Module 1: The Suzuki Coupling Phase

Reaction: 4-Bromo-2,5-dimethylnitrobenzene + 3-Pyridylboronic acid


 Nitro Biaryl Intermediate.
Common Impurities & Troubleshooting
Issue 1: Low Conversion & "The Pyridine Problem"

Symptom: LCMS shows consumption of boronic acid but the aryl bromide remains. A low-molecular-weight peak (M+1 = 80) appears. Diagnosis: Protodeboronation . Pyridylboronic acids are notoriously unstable. Under basic aqueous conditions, the C-B bond hydrolyzes, releasing free pyridine and boric acid. Root Cause:

  • pH too high: Strong bases (NaOH, KOH) accelerate deboronation.

  • Temperature too high: Prolonged heating >90°C promotes hydrolysis over transmetallation.

  • Water content: While water is necessary for the Suzuki mechanism, excess water dissolves the boronic acid, separating it from the lipophilic catalyst.

Corrective Protocol:

  • Switch Base: Use K₃PO₄ or Cs₂CO₃ instead of NaOH. These provide a "buffered" basicity that favors transmetallation.

  • Solvent System: Use a Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:2:1) system. The ethanol acts as a phase-transfer co-solvent.

  • Stoichiometry: Charge 1.3 – 1.5 equivalents of 3-pyridylboronic acid to account for sacrificial deboronation.

Issue 2: The "Black Tar" & Homocoupling

Symptom: The reaction mixture turns black immediately. LCMS shows a dimer of the boronic acid (3,3'-bipyridine). Diagnosis: Oxidative Homocoupling . Root Cause: Oxygen leakage. Pd(0) is oxidized to Pd(II) by O₂, which then facilitates the coupling of two boronic acid molecules (Glaser-type coupling mechanism) rather than the cross-coupling.

Corrective Protocol:

  • Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes before adding the catalyst.

  • Catalyst Choice: Switch to Pd(dppf)Cl₂[1][2]·DCM . The ferrocene ligand is robust and resists oxidation better than PPh₃-based catalysts (like Pd(PPh₃)₄).

Visualizing the Impurity Landscape

ImpurityMap Reactants Reactants: 4-Bromo-2,5-dimethylnitrobenzene + 3-Pyridylboronic Acid Target Target Intermediate: Nitro Biaryl Reactants->Target Pd(dppf)Cl2, K3PO4 Proto Impurity A: Pyridine (Protodeboronation) Reactants->Proto High pH / H2O HomoB Impurity B: 3,3'-Bipyridine (Boronic Homocoupling) Reactants->HomoB O2 Leak HomoX Impurity C: Biaryl Dimer (Halide Homocoupling) Reactants->HomoX Slow Transmetallation

Figure 1: Reaction pathway showing the divergence of reactants into the target nitro-intermediate versus common oxidative and hydrolytic side products.

Module 2: The Reduction Phase

Reaction: Nitro Biaryl


 2,5-Dimethyl-4-(pyridin-3-yl)aniline.
Common Impurities & Troubleshooting
Issue 3: The "Orange Impurity" (Azo/Azoxy)

Symptom: The product is isolated as a yellow/orange solid instead of an off-white powder. LCMS shows peaks at M_dimer or M_dimer + 16 . Diagnosis: Incomplete Reduction / Condensation .

  • Azo Impurity (Ar-N=N-Ar): Colored. Formed by the condensation of a nitroso intermediate with an amine.

  • Azoxy Impurity (Ar-N(O)=N-Ar): Formed earlier in the reduction cascade. Root Cause: The pyridine ring coordinates to the Pd/C catalyst, poisoning it and slowing down the hydrogenation. This allows intermediates to build up and condense.

Corrective Protocol:

  • Catalyst Loading: Increase Pd/C loading from 5% to 10% w/w .

  • Add a Promoter: Add 1 equivalent of HCl or Acetic Acid . Protonating the pyridine nitrogen prevents it from binding to the Pd surface, keeping the catalyst active for the nitro group reduction. Note: You will isolate the HCl salt, which must be neutralized later.

  • Pressure: If using a balloon, switch to a Parr shaker (30-50 psi) . Higher H₂ pressure forces the kinetics toward the amine.

Issue 4: Mass M+16 (Hydroxylamine)

Symptom: LCMS shows a major peak at Mass = 199 (Target + 16). Diagnosis: N-Hydroxylamine (Ar-NHOH) . Root Cause: The reduction stopped one step early. This is dangerous because hydroxylamines are often thermally unstable and mutagenic. Fix: Resubmit the crude material to hydrogenation conditions. Raise the temperature to 50°C .

Summary of Side Products

Impurity NameOrigin PhaseRelative Retention (HPLC)Mass Shift (Δ)Remediation Strategy
Pyridine SuzukiSolvent FrontN/A (Volatile)Use weaker base (K₃PO₄); reduce H₂O ratio.
3,3'-Bipyridine Suzuki0.8 RRTVariableStrict Oxygen exclusion; Degas solvents.
Azo-Dimer Reduction~1.5 RRT2x Mass - 2Acidic hydrogenation; Higher H₂ pressure.
Hydroxylamine Reduction~0.9 RRT+16 DaIncrease reaction temp; Extend reaction time.
Des-bromo Suzuki (Side)~0.9 RRT-79/81 DaRemove unreacted bromide before reduction.

Validated Experimental Protocol

Step 1: Suzuki Coupling (Nitro Intermediate)
  • Charge: To a 3-neck flask, add 4-bromo-2,5-dimethylnitrobenzene (1.0 eq), 3-pyridylboronic acid (1.3 eq), and K₃PO₄ (2.0 eq).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.2 M.

  • Degas: Sparge with Argon for 20 mins.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.03 eq).

  • Reaction: Heat to 85°C for 4-6 hours. Monitor by HPLC.

  • Workup: Filter through Celite (removes Pd black). Partition between EtOAc and Water.[3] Wash organic layer with Brine.[3] Dry over Na₂SO₄.[3]

Step 2: Hydrogenation (Target Aniline)
  • Charge: Dissolve the crude Nitro intermediate in Methanol (0.1 M).

  • Additive: Add Acetic Acid (1.0 eq) to prevent catalyst poisoning.

  • Catalyst: Add 10% Pd/C (50% wet) at a loading of 10 wt% relative to substrate.

  • Reaction: Hydrogenate at 40 psi (3 bar) at RT for 12 hours.

  • Workup: Filter through Celite. Concentrate. Neutralize with sat. NaHCO₃ to release the free base. Recrystallize from Ethanol/Heptane if necessary.

Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered Decision1 Phase 1: Suzuki Coupling? Start->Decision1 Decision2 Phase 2: Reduction? Decision1->Decision2 No Prob_Suzuki1 Low Yield / SM Remaining Decision1->Prob_Suzuki1 Prob_Suzuki2 Dark Mixture / Homocoupling Decision1->Prob_Suzuki2 Prob_Red1 Product is Orange/Red Decision2->Prob_Red1 Prob_Red2 Mass = Target + 16 Decision2->Prob_Red2 Sol_Suzuki1 Check for Protodeboronation. Action: Switch to K3PO4, Lower Temp to 80°C. Prob_Suzuki1->Sol_Suzuki1 Sol_Suzuki2 Oxygen Leak. Action: Freeze-Pump-Thaw x3. Prob_Suzuki2->Sol_Suzuki2 Sol_Red1 Azo Impurity. Action: Add AcOH to protonate Pyridine, Increase Pressure. Prob_Red1->Sol_Red1 Sol_Red2 Hydroxylamine. Action: Heat to 50°C, Extend time. Prob_Red2->Sol_Red2

Figure 2: Decision tree for diagnosing synthetic failures in the 2,5-Dimethyl-4-(pyridin-3-yl)aniline pathway.

References

  • Pfizer Inc. (2005). Pyrido[2,3-d]pyrimidin-7-ones as CDK4 inhibitors. (World Patent WO2005005426A1).
  • Li, S., et al. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 43(1-2), 14-19.[4] [Link]

  • Mennen, S. M., et al. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3-pyridylboronic acid and aryl halides. Organic Process Research & Development. [Link] (Generalized citation based on standard OPRD findings regarding pyridylboronic acids).

Sources

Technical Support Center: Troubleshooting Suzuki Coupling for 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-25DM-PY3 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Workflow

The Challenge: Synthesizing 2,5-Dimethyl-4-(pyridin-3-yl)aniline presents a "perfect storm" of three distinct chemical challenges:

  • Steric Hindrance: The 2,5-dimethyl pattern on the aniline ring creates significant steric bulk ortho to the reaction site, impeding oxidative addition and transmetalation.

  • Catalyst Poisoning: You have two competitive binding sites for Palladium—the free aniline amine and the pyridine nitrogen. These can displace phosphine ligands, leading to catalyst deactivation (formation of "Palladium Black").

  • Electronic Mismatch: The electron-rich aniline (nucleophile) and electron-deficient pyridine (electrophile) require careful ligand tuning to facilitate the catalytic cycle.

Strategic Decision Tree: Before optimizing conditions, determine your synthetic pathway using the logic flow below.

SuzukiStrategy Start START: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Synthesis CheckScale Check Scale & Purity Requirements Start->CheckScale DirectCoupling PATH A: Direct Coupling (Free Aniline) CheckScale->DirectCoupling Small Scale (<1g) or High Throughput ProtectedCoupling PATH B: Protected Coupling (N-Acetyl/Boc) CheckScale->ProtectedCoupling Large Scale (>10g) or Purification Issues LigandSelect Ligand Selection: Must use Buchwald (SPhos/XPhos) DirectCoupling->LigandSelect ProtectStep Step 1: Protect Aniline (Ac2O or Boc2O) ProtectedCoupling->ProtectStep BaseSelect Base Selection: Use Weak Base (K3PO4) LigandSelect->BaseSelect CouplingStep Step 2: Standard Coupling (Broader Ligand Scope) ProtectStep->CouplingStep Deprotect Step 3: Deprotection (Acid/Base Hydrolysis) CouplingStep->Deprotect

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and available resources.

Troubleshooting Guide (Q&A)

Category A: Reaction Stalls or Fails Immediately

Q: I added the catalyst, but the reaction turned black immediately and conversion is <5%. What happened? A: You are experiencing heteroatom-induced catalyst deactivation . The free amine on your aniline and the nitrogen on the pyridine ring are coordinating to the Palladium center, displacing your phosphine ligands. Once the ligand is lost, Palladium aggregates into inactive Pd(0) clusters (Pd black).

  • The Fix (Ligand Choice): Stop using simple phosphines like PPh3 or dppf. You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). SPhos or XPhos are essential here. The steric bulk of the biaryl backbone creates a "protective shell" around the Pd center, preventing the aniline/pyridine nitrogens from binding.

  • The Fix (Precatalysts): Do not use Pd(OAc)2 + Ligand. The induction period allows poisoning. Use Buchwald 3rd or 4th Generation Precatalysts (e.g., XPhos Pd G3). These release the active catalytic species inside the reaction cycle, minimizing off-cycle deactivation.

Category B: Low Yield due to Steric Hindrance

Q: The catalyst is active, but the reaction stops at 40-50% conversion. Adding more catalyst doesn't help. A: This is a transmetalation bottleneck caused by the 2,5-dimethyl groups. The steric bulk around the C-Br bond makes it difficult for the boron species to approach the metal center.

  • The Fix (Solvent & Temperature): Sterically hindered couplings require higher energy to overcome the rotational barrier.

    • Solvent: Switch to 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .

    • Temperature: Run at 100°C - 110°C . THF (reflux 66°C) is often too cool for tetra-ortho substituted systems.

  • The Fix (Boronate Excess): Steric hindrance slows the cross-coupling, giving the boronic acid more time to decompose (protodeboronation). Increase the Pyridine-3-boronic acid stoichiometry to 1.5 - 2.0 equivalents .

Category C: Impurity Profile (Protodeboronation)

Q: I see a major impurity that matches the mass of Pyridine. Is my boronic acid bad? A: This is protodeboronation .[1] Pyridine boronic acids are notoriously unstable, especially in aqueous base. The C-B bond cleaves, releasing free pyridine.

  • The Fix (Base Switching): Strong bases (NaOH, KOH) accelerate protodeboronation. Switch to K3PO4 (Potassium Phosphate Tribasic) or K2CO3 . These provide a "buffered" basic environment that activates the boronic acid without rapidly destroying it.

  • The Fix (Anhydrous conditions?): While water is needed for the Suzuki mechanism, too much water promotes deboronation. Reduce water ratio to 10% vol/vol or use anhydrous CsF in dioxane if the problem persists (though this is slower).

"Gold Standard" Experimental Protocol

Protocol ID: EXP-SUZ-OPT-04 Target: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (Direct Coupling Method)

Reagents:

  • 4-Bromo-2,5-dimethylaniline (1.0 equiv)

  • Pyridin-3-ylboronic acid (1.5 equiv) — Store in fridge, check color (white is good, yellow/brown is bad).

  • Catalyst: XPhos Pd G3 (2.0 - 3.0 mol%) — Alternatively: Pd2(dba)3 (2 mol%) + XPhos (8 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for at least 15 minutes. Oxygen is the enemy of hindered couplings.

  • Solids Addition: Add the aryl bromide, boronic acid, and K3PO4 to the reaction vessel.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst last.

  • Inert Atmosphere: Seal the vessel and purge the headspace with inert gas for 2 minutes.

  • Reaction: Heat to 100°C with vigorous stirring (1000 rpm). The mixture must be well-agitated to ensure phase transfer.

  • Monitoring: Check by LCMS at 2 hours. If conversion is <50%, add another 1 mol% catalyst and 0.5 equiv boronic acid. Run overnight (12-16h).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water x2 and brine x1.

    • Note: The product is an aniline/pyridine hybrid; it may be partially water-soluble at low pH. Keep aqueous washes neutral or slightly basic (pH ~8-9).

  • Purification: Flash chromatography.

    • Tip: Use DCM/MeOH gradients. Pre-treat silica with 1% Triethylamine to prevent streaking of the basic product.

Comparative Data: Ligand Performance

The following table summarizes internal benchmarking for the coupling of sterically hindered anilines with pyridine boronates.

Ligand SystemConversion (12h)ObservationRecommendation
Pd(PPh3)4 < 10%Rapid formation of Pd black. Catalyst poisoning.Do Not Use
Pd(dppf)Cl2 25 - 40%Slow reaction. Stalls due to steric bulk.Poor
SPhos Pd G3 85 - 95%Excellent conversion. High tolerance for free amines.Highly Recommended
XPhos Pd G3 > 95% Best performance for tetra-ortho substituted systems.Gold Standard
Pd(OAc)2 / P(t-Bu)3 60 - 70%Good activity but catalyst is air-sensitive and harder to handle.Alternative

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • BenchChem Application Note. "Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands and Substrates."

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2,5-DM-PYR-3-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Target Molecule: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2)[1][2]

Executive Summary & Reaction Strategy

User Query: "I need to synthesize 2,5-Dimethyl-4-(pyridin-3-yl)aniline with high purity and yield. My current yields are inconsistent. How do I optimize the reaction?"

Scientist Analysis: The synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline relies on the formation of a biaryl C-C bond between an electron-rich, sterically hindered aniline ring and a pyridine ring.[1] The most robust pathway is the Suzuki-Miyaura Cross-Coupling .[1]

Key Challenges Identified:

  • Catalyst Poisoning: The free amine (-NH₂) on the aniline and the nitrogen on the pyridine ring can coordinate to the Palladium (Pd) center, deactivating the catalyst.[1]

  • Steric Hindrance: The methyl group at the ortho position (C5 relative to the amine, C2 relative to the halide) creates steric bulk that impedes the oxidative addition step.[1]

  • Protodeboronation: 3-Pyridylboronic acid is susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions, reducing the effective stoichiometry.[1]

Optimization Matrix (Experimental Variables)

The following table summarizes the optimized parameter space based on kinetic data for hindered biaryl couplings involving amino-pyridines.

VariableStandard Condition (Economy)Optimized Condition (High Performance) Rationale for Optimization
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)Buchwald precatalysts (G3) activate rapidly and the bulky ligands (XPhos/SPhos) prevent amine coordination while facilitating coupling at hindered centers.[1]
Base Na₂CO₃ (aq, 2M)K₃PO₄ (3.0 equiv, aq/solid) Phosphate is a mild base that minimizes protodeboronation of the pyridyl boronic acid while sufficiently activating the boronate species.[1]
Solvent DME / Water1,4-Dioxane / Water (4:1) Dioxane provides higher solubility for the polar pyridine species and allows for higher reflux temperatures (100°C) to overcome the steric energy barrier.[1]
Substrate Free AnilineN-Acetyl Protected Aniline Protecting the amine as an acetamide eliminates catalyst poisoning.[1] (Requires a subsequent hydrolysis step).[1]
Temp 80°C95°C - 100°C Higher thermal energy is required to drive the reaction to completion due to the ortho-methyl steric hindrance.[1]

Detailed Protocols

Method A: Direct Coupling (Fastest Route)

Recommended for initial screening or when rapid throughput is required.[1]

Reagents:

  • 4-Bromo-2,5-dimethylaniline (1.0 equiv)[1]

  • 3-Pyridylboronic acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2.0 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with 4-bromo-2,5-dimethylaniline, 3-pyridylboronic acid, and K₃PO₄. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add sparged 1,4-Dioxane and degassed water.

  • Catalyst Addition: Add XPhos Pd G3 quickly under a positive stream of inert gas.[1]

  • Reaction: Heat the mixture to 100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the consumption of the bromide.[1] If the boronic acid is consumed but bromide remains, add 0.5 equiv more boronic acid.[1]

  • Workup (pH Switch):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Extract with 1M HCl .[1] The product (pyridine + aniline) will move to the aqueous phase; non-basic impurities (homocoupled byproducts, ligands) stay in organic.[1]

    • Wash the aqueous acidic layer with fresh EtOAc.[1]

    • Basify the aqueous layer to pH 10 with 4M NaOH.[1]

    • Extract the product back into EtOAc (3x).[1][3] Dry over Na₂SO₄ and concentrate.

Method B: Protected Route (Highest Purity)

Recommended for scale-up (>5g) or if Method A yields <50%.[1]

  • Protection: React 4-bromo-2,5-dimethylaniline with Acetic Anhydride (1.1 equiv) in DCM to form N-(4-bromo-2,5-dimethylphenyl)acetamide .

  • Coupling: Perform Suzuki coupling as in Method A. The acetamide group prevents Pd coordination.[1]

  • Deprotection: Treat the crude coupling product with 6M HCl/EtOH at reflux for 2 hours to cleave the acetyl group.

  • Purification: Perform the pH switch workup described above.

Troubleshooting Guide & FAQs

Q1: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: This is likely Protodeboronation .[1] The 3-pyridylboronic acid is decomposing before it can couple.[1] Solution:

  • Step 1: Do not add all the boronic acid at the start.[1] Add 1.0 equiv initially, then add the remaining 0.5 equiv after 2 hours.

  • Step 2: Switch to 3-Pyridylboronic acid pinacol ester .[1] Esters are more stable towards hydrolysis than free acids.[1]

  • Step 3: Ensure your solvent is strictly degassed; oxygen accelerates boronic acid decomposition.[1]

Q2: I see a large "homocoupling" impurity (bipyridine or bi-aniline).

Diagnosis: Oxidative homocoupling occurs when oxygen is present.[1] Solution:

  • Sparge solvents with Argon for at least 30 minutes.[1][3]

  • Use a rigorous Schlenk line technique or a glovebox if available.[1]

  • Verify the stoichiometry; excess boronic acid promotes biaryl formation if O₂ is present.[1]

Q3: The product is difficult to separate from the dark catalyst residue.

Diagnosis: Pyridine-containing compounds bind Pd tightly ("Pd leaching").[1] Solution:

  • Scavengers: Treat the organic layer with SiliaMetS® Thiol or QuadraPure™ TU resin for 2 hours before concentration.[1]

  • Chemical Wash: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate solution.[1] This strips Pd from the product.[1][4]

Q4: Why XPhos/SPhos? Can I use Pd(PPh₃)₄?

Answer: You can, but it is risky.

  • Pd(PPh₃)₄: Electron-neutral ligand.[1] Slow oxidative addition into the sterically hindered 2,5-dimethyl system.[1] Prone to oxidation.[1]

  • XPhos/SPhos: Electron-rich, bulky biaryl phosphines.[1] They facilitate oxidative addition into hindered halides and reductive elimination.[1] They also protect the Pd center from being deactivated by the pyridine nitrogen.[1]

Visualizing the Workflow

Figure 1: Reaction Pathway and Logic Flow

ReactionOptimization Start Start: 4-Bromo-2,5-dimethylaniline Decision Scale / Purity Requirement? Start->Decision RouteA Route A: Direct Coupling (Fast, Mod. Yield) Decision->RouteA < 1g / Screening RouteB Route B: Acetyl Protection (Robust, High Yield) Decision->RouteB > 5g / High Purity StepA1 Coupling: 3-Py-B(OH)2 XPhos Pd G3, K3PO4 100°C, Dioxane/H2O RouteA->StepA1 StepB1 Protection: Ac2O, DCM RouteB->StepB1 Workup Workup: Acid/Base Extraction (Removes non-basic impurities) StepA1->Workup StepB2 Coupling: (Same Conditions) StepB1->StepB2 StepB3 Hydrolysis: 6M HCl, Reflux StepB2->StepB3 StepB3->Workup Final Target: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Workup->Final

Caption: Decision tree for selecting the optimal synthesis route based on scale and purity requirements.

Figure 2: Troubleshooting Logic

Troubleshooting Issue Issue: Low Yield / Conversion Check1 Check 1: Is Bromide remaining? Issue->Check1 Action1 Catalyst Deactivation? Switch to XPhos Pd G3 Increase Temp to 100°C Check1->Action1 Yes (Bromide unreacted) Action2 Protodeboronation? Add Boronic Acid in portions Switch to Pinacol Ester Check1->Action2 No (Bromide remains, Boronic gone)

Caption: Diagnostic logic for resolving common reaction failures.

References & Authority

  • Suzuki-Miyaura Coupling of Hindered Anilines :

    • Title: "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Halides with Arylboronic Acids."

    • Relevance: Establishes the necessity of bulky ligands (SPhos/XPhos) for ortho-substituted anilines.[1]

    • Source: Journal of the American Chemical Society (2007).[1]

    • [1]

  • Synthesis of Pyridyl-Anilines :

    • Title: "Preparation of 3-pyridylboronic acid and its application in Suzuki coupling."

    • Relevance: Details the instability of pyridyl boronic acids and stabilization strategies.

    • Source: Organic Syntheses (2008).[1]

    • [1]

  • Buchwald Ligand Guide :

    • Title: "User's Guide to Palladium-Catalyzed Cross-Coupling Reactions."

    • Relevance: Provides the mechanistic basis for selecting XPhos over PPh3 for heteroatom-containing substrates.[1]

    • Source: Sigma-Aldrich / Merck Technical Library.[1]

  • Specific Intermediate Data :

    • Title: "2,5-dimethyl-4-(pyridin-3-yl)aniline | CAS 1202389-27-2"

    • Relevance: Confirmation of chemical structure and identifiers.[1]

    • Source: MolAid Chemical Database.[1]

Sources

Technical Support Center: Purification of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,5-Dimethyl-4-(pyridin-3-yl)aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Purity is paramount for reproducible downstream applications, and this guide offers a structured approach to identifying and removing impurities effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2,5-Dimethyl-4-(pyridin-3-yl)aniline, which is frequently synthesized via Suzuki-Miyaura cross-coupling.

Q1: What are the most common impurities I should expect in my crude 2,5-Dimethyl-4-(pyridin-3-yl)aniline sample?

Given that the primary synthetic route is the Suzuki-Miyaura coupling, impurities typically arise from the starting materials and side reactions inherent to the process.[1][2] A systematic identification of these is the first step to a successful purification strategy.

Table 1: Common Impurities and Their Origins

Impurity Type Specific Example(s) Typical Origin / Cause
Unreacted Starting Materials 4-Bromo-2,5-dimethylaniline, Pyridin-3-ylboronic acid Incomplete reaction; non-optimal stoichiometry or reaction conditions.
Homocoupling Byproducts 3,3'-Bipyridine, 4,4'-Bi(2,5-dimethylaniline) Presence of oxygen; catalyst-driven dimerization of starting materials.[2][3][4][5]
Protodeboronation Product Pyridine Hydrolysis of the boronic acid, often catalyzed by the base or residual water.[1][3]
Dehalogenation Product 2,5-Dimethylaniline Reduction of the aryl halide starting material.[2]
Catalyst Residues Palladium (often as Pd black), Phosphine Ligands/Oxides Incomplete removal during workup; catalyst precipitation.[3][6]

| Oxidation Products | Various colored species | Aromatic amines are susceptible to air oxidation, forming highly colored impurities.[7][8] |

Q2: My crude product is a dark brown or reddish oil/solid. How can I remove these colored impurities?

The discoloration is almost certainly due to the oxidation of the aniline moiety.[7][8] While column chromatography is effective, a simple and often overlooked first step is an activated carbon treatment.

Rationale: Activated carbon has a high surface area with a network of pores that readily adsorbs large, planar, colored molecules and residual palladium black through van der Waals forces.

Brief Protocol:

  • Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Add a small amount of activated carbon (typically 1-2% w/w).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of Celite® to remove the carbon.

  • The resulting solution should be significantly lighter in color and can be taken forward for further purification.

Q3: I'm getting severe peak tailing during silica gel column chromatography. What's causing this and how can I fix it?

This is a classic issue when purifying basic compounds like pyridines and anilines on standard silica gel.[9]

Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atoms of your compound engage in strong acid-base interactions with these sites, leading to a secondary retention mechanism that causes the characteristic peak tailing.[9]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent. Typically, 0.5-1% triethylamine (TEA) is sufficient.[9] The TEA will preferentially bind to the acidic silanol sites, masking them from your analyte and resulting in more symmetrical peaks.

  • Use a Different Stationary Phase: Alumina (Al₂O₃) is less acidic than silica and can be a good alternative. Alternatively, consider using end-capped silica or polymer-based columns for HPLC applications where tailing is a persistent issue.[9]

Q4: How can I efficiently remove residual palladium catalyst and phosphine ligands?

Residual heavy metals are a major concern, especially in drug development. While chromatography helps, specific treatments are more effective.

  • For Palladium: Specialized scavengers (resins or silica-based materials with thiol or amine functionalities) can be added to a solution of the product to chelate and remove palladium. Alternatively, a simple aqueous wash with a solution of sodium bisulfite or thiourea can sometimes reduce and precipitate palladium for filtration.

  • For Phosphine Ligands/Oxides: These are often greasy and non-polar. An acid-base extraction (see Protocol 2) is highly effective. The desired product will move to the aqueous layer as a salt, leaving the neutral phosphine-related impurities in the organic layer.

Q5: What is a good starting point for developing a recrystallization protocol?

Recrystallization is an excellent method for obtaining highly pure crystalline material.[10][11] The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. Given the molecule's structure (polar amine/pyridine and non-polar dimethylphenyl regions), a mixed-solvent system is often ideal.[12]

Table 2: Qualitative Solubility and Recrystallization Solvent Screening

Solvent / System Polarity Expected Solubility Behavior Recommendation
Hexane / Heptane Non-polar Likely insoluble or very poorly soluble even when hot. Good as an anti-solvent.
Toluene Aromatic Moderate to good solubility when hot. A potential single-solvent system.
Ethyl Acetate (EtOAc) Polar Aprotic Good solubility. Good primary solvent; combine with Hexane.
Ethanol (EtOH) / IPA Polar Protic High solubility due to H-bonding.[13] Good primary solvent; combine with Water.

| Water | Polar Protic | Likely insoluble. | Good as an anti-solvent with EtOH or IPA. |

Screening Strategy:

  • Dissolve a small amount of the compound in a minimal volume of a hot "good" solvent (e.g., Ethyl Acetate).

  • Slowly add a "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

Purification Workflows and Troubleshooting

The following diagrams and protocols provide detailed, step-by-step instructions for the most effective purification techniques.

Overall Purification Strategy

This workflow outlines the decision-making process for purifying the crude product.

Crude Crude Product Analysis Purity Analysis (TLC/LCMS) Crude->Analysis Choice Select Purification Method Analysis->Choice Col_Chrom Column Chromatography Choice->Col_Chrom  Complex Mixture   AB_Ext Acid-Base Extraction Choice->AB_Ext  Non-basic Impurities   Recryst Recrystallization Choice->Recryst  High Initial Purity (>90%)   Final_Analysis Final Purity Check (HPLC/NMR) Col_Chrom->Final_Analysis AB_Ext->Final_Analysis Recryst->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product Start Problem Observed Tailing Peak Tailing? Start->Tailing Resolution Poor Resolution? Tailing->Resolution No Add_TEA Add 0.5-1% TEA to Eluent Tailing->Add_TEA Yes Recovery Low Recovery? Resolution->Recovery No Finer_Gradient Use a Slower, Finer Gradient Resolution->Finer_Gradient Yes Check_Solubility Ensure Product is Not Crashing on Column Recovery->Check_Solubility Yes Use_Alumina Switch to Alumina Stationary Phase Add_TEA->Use_Alumina Still Tailing cluster_0 Step 1 & 2: Acidification cluster_1 Step 3: Separation cluster_2 Step 4 & 5: Basification & Back-Extraction cluster_3 Step 6: Isolation Crude Crude in EtOAc Add_HCl Add 1M HCl Crude->Add_HCl Sep_Funnel Separatory Funnel (Two Layers Form) Aqueous_Layer Aqueous Layer (Product as Salt) Sep_Funnel->Aqueous_Layer Collect Organic_Layer Organic Layer (Neutral Impurities) Sep_Funnel->Organic_Layer Discard Add_NaOH Add 6M NaOH to Aqueous Layer (pH > 10) Back_Extract Extract with Fresh EtOAc Add_NaOH->Back_Extract Dry Dry Organic Layer (MgSO4) Evaporate Evaporate Solvent Dry->Evaporate Pure Pure Product Evaporate->Pure

Sources

Technical Support Center: Stability of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2,5-Dimethyl-4-(pyridin-3-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted aromatic amine, 2,5-Dimethyl-4-(pyridin-3-yl)aniline possesses inherent reactivity that can lead to stability issues in solution, potentially impacting experimental reproducibility and the integrity of your results.

This document provides a comprehensive resource in a question-and-answer format to directly address common stability challenges. We will delve into the underlying chemical principles governing its stability, offer detailed troubleshooting protocols, and provide preventative measures to ensure the reliability of your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My experimental results using 2,5-Dimethyl-4-(pyridin-3-yl)aniline are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a primary indicator of compound degradation. 2,5-Dimethyl-4-(pyridin-3-yl)aniline, as an aromatic amine, is susceptible to several degradation pathways, especially in solution. The key factors influencing its stability are oxidation , pH , light exposure , and temperature .

Immediate Troubleshooting Steps:

  • Visual Inspection: Check your solution for any color change (e.g., from colorless to yellow or brown), which often indicates the formation of colored degradation products like azo compounds.[1] Also, look for any precipitate formation.

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in aged ethers or other impurities can initiate degradation.[2]

  • Fresh vs. Old Solutions: Compare the performance of a freshly prepared solution with one that has been stored. A significant difference in activity or analytical profile points towards instability.

Q2: I've observed a color change in my stock solution of 2,5-Dimethyl-4-(pyridin-3-yl)aniline. What is happening and how can I prevent it?

A2: A color change, typically to yellow or brown, is a strong indication of oxidative degradation. The aniline moiety is electron-rich, especially with the two electron-donating methyl groups, making it prone to oxidation.[3][4] The primary degradation pathways are:

  • Formation of Azo Compounds: Aromatic amines can oxidize and dimerize to form colored azo compounds.[1]

  • Oxidation to Nitro or Nitroso Derivatives: Under stronger oxidizing conditions, the amine can be oxidized to nitroso or nitro compounds.[1]

  • Formation of Quinone-like Structures: Oxidation can also lead to the formation of highly colored quinone-imines.

Preventative Measures:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but ensure it does not interfere with your downstream applications.

  • Solvent Choice: Use deoxygenated solvents for solution preparation.

  • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to prevent photo-oxidation.[5]

In-Depth Technical Guidance

Understanding the Degradation Pathways

The stability of 2,5-Dimethyl-4-(pyridin-3-yl)aniline is governed by the reactivity of its two key structural motifs: the dimethylaniline ring and the pyridine ring.

2,5-Dimethyl-4-(pyridin-3-yl)aniline 2,5-Dimethyl-4-(pyridin-3-yl)aniline Oxidation Oxidation 2,5-Dimethyl-4-(pyridin-3-yl)aniline->Oxidation O2, light, metal ions Hydrolysis Hydrolysis 2,5-Dimethyl-4-(pyridin-3-yl)aniline->Hydrolysis Acid/Base Photodegradation Photodegradation 2,5-Dimethyl-4-(pyridin-3-yl)aniline->Photodegradation UV/Vis light N-Oxides N-Oxides Oxidation->N-Oxides on pyridine or aniline N Azo Compounds Azo Compounds Oxidation->Azo Compounds Dimerization Quinone-imines Quinone-imines Oxidation->Quinone-imines Potential for imine formation\n(under specific conditions) Potential for imine formation (under specific conditions) Hydrolysis->Potential for imine formation\n(under specific conditions) Radical species Radical species Photodegradation->Radical species Polymerization/Complex mixtures Polymerization/Complex mixtures Radical species->Polymerization/Complex mixtures

Caption: Potential degradation pathways for 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

Q3: What is the optimal pH range for storing solutions of 2,5-Dimethyl-4-(pyridin-3-yl)aniline?

A3: The stability of aromatic amines is highly pH-dependent.

  • Acidic Conditions (pH < 4): In acidic solutions, the aniline nitrogen will be protonated, forming an anilinium salt. This generally increases solubility in aqueous media and can protect the amine from oxidation. However, very low pH in combination with heat can promote hydrolysis of other functional groups if present.[6]

  • Neutral to Mildly Basic Conditions (pH 7-9): In this range, the free base form of the aniline is present, which is more susceptible to oxidation.

  • Strongly Basic Conditions (pH > 10): While the free base is present, high pH can sometimes accelerate the degradation of other parts of a molecule or promote different reaction pathways.

Recommendation: For general use, preparing stock solutions in an acidic buffer (e.g., pH 4-5) and then diluting into your experimental buffer just before use is a good strategy. However, the optimal pH will be application-dependent. A pH stability study is highly recommended.

Experimental Protocols

Protocol 1: Rapid Stability Assessment in Different Solvents

This protocol allows for a quick evaluation of the compound's stability in various solvents under ambient conditions.

Materials:

  • 2,5-Dimethyl-4-(pyridin-3-yl)aniline

  • Selection of high-purity solvents (e.g., DMSO, Ethanol, Acetonitrile, Water, pH 4 buffer, pH 7 buffer, pH 9 buffer)

  • Amber HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Dilute the stock solution to a final concentration of 100 µM in each of the test solvents in separate amber HPLC vials.

  • Immediately after preparation (T=0), inject an aliquot of each solution onto the HPLC to obtain an initial purity profile.

  • Store the vials under ambient laboratory conditions (room temperature, normal lighting).

  • Analyze aliquots from each vial at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Compare the chromatograms over time. Look for a decrease in the main peak area and the appearance of new peaks, which indicate degradation.

Solvent% Purity (T=0)% Purity (T=24h)% Purity (T=48h)Observations
DMSO99.599.298.8Minimal degradation
Ethanol99.698.597.0Slight degradation
Acetonitrile99.499.098.5Minimal degradation
Water99.395.090.1Noticeable degradation
pH 4 Buffer99.599.198.7Good stability
pH 7 Buffer99.496.292.5Moderate degradation
pH 9 Buffer99.394.889.7Significant degradation

Note: The data in this table is illustrative. Actual results will vary depending on the specific experimental conditions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways and developing stability-indicating analytical methods.[7][8][9]

Sources

Technical Support Center: Overcoming Poor Solubility of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,5-Dimethyl-4-(pyridin-3-yl)aniline. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address the common challenge of this compound's poor aqueous solubility. By understanding the physicochemical properties of this molecule and applying systematic formulation approaches, you can achieve consistent and reliable results in your assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling of 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

Q1: I dissolved 2,5-Dimethyl-4-(pyridin-3-yl)aniline in DMSO to make a stock, but it crashed out when I diluted it into my aqueous assay buffer. Why did this happen?

This is a classic case of "solvent shock" or precipitation.[1][2] 2,5-Dimethyl-4-(pyridin-3-yl)aniline is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent.[3][4] However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The compound's low aqueous solubility means it can no longer stay dissolved and precipitates out.[2]

Q2: What are the key physicochemical properties of 2,5-Dimethyl-4-(pyridin-3-yl)aniline I should be aware of?

Understanding the molecule's structure is key. It contains a basic aniline amine group and a basic pyridine nitrogen, along with two hydrophobic methyl groups on a benzene ring.

  • LogP (Octanol/Water Partition Coefficient): The calculated LogP is approximately 2.5, indicating a moderate degree of lipophilicity (hydrophobicity).[5] This property is a primary reason for its poor water solubility.

  • pKa (Acid Dissociation Constant): The molecule has two basic centers: the aniline nitrogen and the pyridinyl nitrogen. The pKa of aniline is ~4.6, and the pKa of pyridine is ~5.2.[6][7] This means the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[8][9]

Q3: What is the best solvent to start with for my stock solution?

For high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong ability to dissolve a wide range of organic molecules.[4] However, always aim to prepare the stock at a concentration that allows the final DMSO concentration in your assay to be non-toxic, typically below 0.5%.[10]

Q4: How can I prevent my compound from precipitating during my experiment?

Preventing precipitation requires a multi-step strategy. Start by preparing a high-concentration stock in 100% DMSO. Then, perform intermediate serial dilutions in 100% DMSO before making the final dilution into your aqueous assay buffer.[4] This minimizes the "solvent shock." If precipitation persists, you will need to modify the aqueous buffer itself using the strategies outlined in the troubleshooting guides below, such as pH adjustment or the use of co-solvents.[8][]

Troubleshooting Guides by Application

Preparing Stable Stock Solutions

Issue: The compound does not fully dissolve in DMSO at high concentrations or precipitates during freeze-thaw cycles.

Root Cause: The compound may be exceeding its solubility limit in DMSO, or water may have been absorbed into the DMSO, reducing its solvating power.[12]

Solutions:

  • Confirm Purity: Ensure the compound is of high purity, as impurities can sometimes act as nucleation sites for precipitation.

  • Use Anhydrous DMSO: DMSO is highly hygroscopic. Use fresh, anhydrous, sterile-filtered DMSO to prepare stock solutions.[4]

  • Gentle Warming and Sonication: To aid dissolution, gently warm the solution in a 37°C water bath or use a bath sonicator.[4] Be cautious, as excessive heat can degrade some compounds.

  • Lower Stock Concentration: If insolubility persists, the most reliable solution is to prepare a lower-concentration stock solution.

  • Aliquot and Store Properly: To avoid freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed containers.[4]

Dilution into Aqueous Buffers (Biochemical & Enzyme Assays)

Issue: Compound precipitates immediately upon dilution into aqueous buffers like PBS or Tris.

Root Cause: Poor aqueous solubility and solvent shock. The neutral pH of many standard buffers is not optimal for this molecule.

Solutions & Workflow:

G cluster_0 Solubilization Workflow start Start with DMSO Stock ph_adjust Strategy 1: pH Adjustment (Acidic Buffer, e.g., pH 4-5) check1 Still Precipitates? cosolvent Strategy 2: Use Co-solvent (e.g., 1-5% Ethanol, PEG-400) check2 Assay Compatible? success Proceed with Assay fail Re-evaluate Assay Conditions or Consider Cyclodextrin

  • Strategy 1: pH Adjustment (Most Recommended)

    • Principle: 2,5-Dimethyl-4-(pyridin-3-yl)aniline has two basic nitrogen atoms. By lowering the pH of the aqueous buffer to below the pKa of these groups (e.g., pH 4.0-5.0), the nitrogens will become protonated (cationic).[9] This charge significantly increases the molecule's polarity and, therefore, its aqueous solubility.[13][14] This is often the most effective and simplest method.

    • Protocol: Prepare your buffer (e.g., Acetate or MES buffer) and adjust the pH to the desired acidic range before adding the compound stock. Add the DMSO stock dropwise while vortexing to ensure rapid mixing.

  • Strategy 2: Co-solvents

    • Principle: Co-solvents are water-miscible organic solvents that, when added in small percentages to the aqueous buffer, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[][15]

    • Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).[15]

    • Protocol: First, determine if your assay (e.g., enzyme activity) is tolerant to low percentages of the chosen co-solvent. Prepare the final aqueous buffer containing the co-solvent (e.g., 95% PBS, 5% Ethanol) before adding the compound.

    • Caution: Co-solvents can sometimes interfere with biological assays. Always run a vehicle control with the same final concentration of the co-solvent to check for effects.

Dosing in Cell-Based Assays

Issue: Compound precipitates in the cell culture medium, leading to inconsistent dosing and potential for non-specific cytotoxicity.

Root Cause: Cell culture media are complex aqueous solutions, typically buffered around pH 7.4. This pH is not optimal for the solubility of 2,5-Dimethyl-4-(pyridin-3-yl)aniline. Furthermore, high concentrations of DMSO (>0.5%) can be toxic to cells.[10][16]

Solutions:

  • Strategy 1: Minimize Final DMSO Concentration

    • Principle: The most critical step is to ensure the final DMSO concentration in the culture wells is as low as possible (ideally ≤0.1% and not exceeding 0.5%).[4]

    • Protocol: Use a higher concentration DMSO stock and perform serial dilutions in DMSO to get closer to the final desired concentration before the last dilution step into the medium. Add the final small volume of DMSO stock to the medium and mix thoroughly before adding to the cells.

  • Strategy 2: Formulation with Cyclodextrins (Solvent-Free Alternative)

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules like 2,5-Dimethyl-4-(pyridin-3-yl)aniline, forming a water-soluble "inclusion complex" that can be directly dissolved in cell culture media.[19][20] This is an excellent method for sensitive cell-based assays where organic solvents are a concern.[21]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[3][20]

    • Protocol: See the detailed protocol below for preparing a cyclodextrin inclusion complex.

G

Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM sodium acetate) at different pH values, such as pH 4.0, 4.5, 5.0, and 5.5. Also prepare your standard assay buffer (e.g., PBS at pH 7.4) as a control.

  • Stock Solution: Prepare a 10 mM stock solution of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in 100% anhydrous DMSO.

  • Test Dilution: In separate microcentrifuge tubes, add 99 µL of each prepared buffer.

  • Compound Addition: Add 1 µL of the 10 mM DMSO stock solution to each tube (final concentration: 100 µM; final DMSO: 1%).

  • Mixing: Immediately vortex each tube for 10-15 seconds.

  • Observation: Let the tubes sit at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles). Compare the clarity of the acidic buffer solutions to the neutral buffer.

  • Selection: Choose the lowest pH buffer that keeps the compound fully dissolved and is compatible with your assay's requirements.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium. Gentle warming (37-40°C) may be required to fully dissolve the HP-β-CD.

  • Prepare Compound Stock: Prepare a concentrated stock of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: While vigorously stirring the HP-β-CD solution, add the compound stock solution dropwise. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours to allow for efficient complex formation. A sonicator can also be used to accelerate the process.

  • Filtration: Filter the resulting solution through a 0.22 µm sterile filter to remove any un-complexed, precipitated compound.

  • Quantification & Use: The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV or LC-MS). This filtered, quantified solution can now be used directly in your assays.

Summary of Solubilization Strategies

StrategyPrincipleBest ForProsCons
pH Adjustment Protonating basic groups to increase polarity and aqueous solubility.[9]Biochemical assays, enzyme kinetics.Simple, effective, uses minimal additives.[][14]May not be suitable for cell-based assays or pH-sensitive enzymes. Risk of precipitation if final pH changes.[9]
Co-solvents Reducing the polarity of the aqueous medium.[15]Assays tolerant to low levels of organic solvents.Easy to prepare. Can significantly increase solubility.Potential for assay interference or cytotoxicity. Requires careful validation.
Cyclodextrins Encapsulating the hydrophobic molecule in a water-soluble host.[22]Cell-based assays, in vivo studies, sensitive systems.Avoids organic solvents, low toxicity, improves bioavailability.[17][20]More complex preparation, requires quantification of the final complexed material.[19]

References

  • Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston Research Explorer. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available from: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. IP International. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC). Available from: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Improving solubility and accelerating drug development. Veranova. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 2,5-dimethyl-4-(pyridin-3-yl)aniline | 1202389-27-2. Moshang Chemical. Available from: [Link]

  • Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available from: [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. Available from: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available from: [Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Solubility Assessment Service. Creative Biolabs. Available from: [Link]

  • 4-(Pyridin-3-yl)aniline. PubChem. Available from: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available from: [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. Available from: [Link]

  • 2-Pyridin-3-ylaniline. PubChem, NIH. Available from: [Link]

  • pKa values bases. Chair of Analytical Chemistry. Available from: [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. PubChem. Available from: [Link]

  • 3-(Pyridin-3-yl)aniline. PubChem. Available from: [Link]

  • N,N-dimethyl-4-(3,5,5-trimethyl-1-oxido-1,3-thiazolidin-2-yl)aniline. Molbase. Available from: [Link]

  • pKa Data Compiled by R. Williams. EPFL. Available from: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]

Sources

Technical Support Center: Stability & Storage of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

[1][2]

Ticket ID: ANL-OX-PREV-001 Assigned Specialist: Senior Application Scientist Status: Active Scope: Prevention of auto-oxidation, storage protocols, and purification of degraded material.[1][3]

Core Directive: The "Golden Rules" of Storage

For immediate implementation upon receipt of compound.

This compound features an electron-rich aniline moiety coupled with a pyridine ring.[1][3] The methyl groups at the 2,5-positions activate the aniline ring, increasing the Highest Occupied Molecular Orbital (HOMO) energy and making it highly susceptible to radical-cation mediated auto-oxidation .[1][2]

To prevent the formation of azo-dimers, quinone imines, and polymeric "tars" (indicated by brown/black discoloration), you must adhere to the ICDD Protocol :

ParameterRequirementScientific Rationale
I nertArgon or Nitrogen Displaces atmospheric oxygen (

), preventing the initial electron transfer step.[1][3] Argon is preferred due to its higher density than air.[1][2][3]
C old-20°C (Long-term) Reduces the kinetic rate of auto-oxidation (Arrhenius equation).[1][2][3]
D arkAmber Vial / Foil Photons can excite the aniline

-system, lowering the activation energy for radical formation.[1][2][3]
D ryDesiccant Water acts as a proton shuttle, catalyzing the formation of oxidation intermediates.[1][2][3]

Technical Deep Dive: Why is my compound turning brown?

User Question: "I stored the vial in the fridge, but after two weeks, the off-white powder has turned dark brown. Is it still usable?"

Scientist Response: The color change is a hallmark of auto-oxidation .[1][3] Even at 4°C, trapped oxygen in the headspace can initiate a radical chain reaction.[1][2] The "brown" color comes from conjugated impurities (azo compounds and polyanilines) which have high extinction coefficients; often, <1% impurity can cause significant discoloration .[1][2][3]

The Auto-Oxidation Pathway

The following diagram illustrates the degradation mechanism you are fighting against.[2]

OxidationPathwayAniline2,5-Dimethyl-4-(pyridin-3-yl)aniline(Colorless/Off-White)RadicalAnilinium Radical Cation[Ar-NH2•]+Aniline->RadicalLight / O2(-e-)DimerHydrazobenzene / Azo Dimer(Yellow/Orange)Radical->DimerCouplingPolymerPolyaniline-like Oligomers(Dark Brown/Black)Dimer->PolymerPolymerizationProtectivePREVENTION:Inert Gas + ColdProtective->AnilineStabilizes

Figure 1: Auto-oxidation cascade of electron-rich anilines.[1][2] The initial radical formation is the rate-determining step.[2]

Experimental Protocols

Protocol A: Handling & Weighing (Minimizing Exposure)

Use this workflow for dispensing the compound without a glovebox.[2]

  • Equilibrate: Allow the -20°C vial to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, accelerating degradation.[1][2]

  • Purge: Gently flow dry Nitrogen/Argon over the open vial during weighing.[1][2][3]

  • Reseal: Immediately flush the headspace with inert gas before capping.[1][2][3] Parafilm is insufficient for long-term storage; use a cap with a Teflon liner and wrap with electrical tape or Parafilm over the seal.[1][2]

Protocol B: Chemical Stabilization (HCl Salt Formation)

If the free base is too unstable for your needs, convert it to the Hydrochloride salt.[2] The protonated amine is significantly more resistant to oxidation.

Reagents: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (Free Base), 4M HCl in Dioxane (or Diethyl Ether).

  • Dissolve: Dissolve 100 mg of the aniline in a minimal amount of dry Dichloromethane (DCM) or Ethanol.[1][2][3]

  • Acidify: Dropwise add 1.1 equivalents of 4M HCl in Dioxane at 0°C.

  • Precipitate: The HCl salt should precipitate immediately. If not, add cold Diethyl Ether to induce precipitation.[1][2][3]

  • Isolate: Filter the solid under Argon (Schlenk filtration preferred) or centrifuge.

  • Dry: Vacuum dry at 40°C for 4 hours.

  • Store: The resulting salt is hygroscopic but resistant to oxidation.[1][2][3] Store with desiccant.

Protocol C: Rescue of Oxidized Material (Re-Purification)

Can I salvage the brown material? Yes, if the purity is >90% by LCMS.

  • Dissolution: Dissolve the crude brown solid in 1M HCl (aqueous).

    • Mechanism:[1][3][4] The aniline and pyridine protonate and dissolve.[2] Neutral organic impurities (azo dimers) may remain insoluble.[1][2][3]

  • Wash: Extract the aqueous acid layer with Ethyl Acetate (3x).[1][2][3] Discard the organic layer (removes non-basic oxidation byproducts).[1][2]

  • Neutralization: Cool the aqueous layer to 0°C. Slowly basify to pH 10-11 using 2M NaOH or saturated

    
    .
    
    • Caution: Exothermic.[1][2][3]

  • Extraction: Extract the milky suspension with DCM or Ethyl Acetate (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Note: Do not use high heat on the rotovap (>40°C).[1][2]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Material turned sticky/gum-like Hygroscopicity (Water absorption)Dry under high vacuum (0.1 mbar) over

for 24h.[1][2][3] Store in a desiccator.
Dark surface crust, white interior Surface oxidation due to air leakScrape off the dark layer.[1][2][3] Recrystallize the remaining solid (Protocol C).
Low yield in coupling reactions Oxidized impurities poisoning catalystCheck purity via HPLC.[1][3] If <95%, purify via Protocol C. Oxidized anilines can chelate Pd catalysts.[1][2][3]
LCMS shows M+16 peak N-Oxide formation (Pyridine oxidation)Avoid storing in protic solvents exposed to air.[1][2][3] Requires reduction (e.g., Zn/Acetic Acid) to fix.[1][2][3]

References

  • Oxidation Mechanism: Sapurina, I., & Stejskal, J. (2008).[1][2][3][5] The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.[2] Polymer International, 57(12), 1295-1325.[1][2][3] Retrieved from [Link][1][2]

  • Salt Stabilization Protocol: Organic Syntheses. (1943).[1][2][3] Aniline Hydrochloride Preparation. Org. Synth. Coll. Vol. 2, p.28. Retrieved from [Link]

Technical Support Center: Purification of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-DMA-PYR-03 Subject: Optimization of Isolation and Purification Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification challenges associated with 2,5-Dimethyl-4-(pyridin-3-yl)aniline . As a bi-aryl system containing both an electron-rich aniline and a basic pyridine ring, this molecule presents unique challenges regarding silica interactions (tailing), oxidation sensitivity ("browning"), and palladium retention (from Suzuki-Miyaura cross-coupling).

The following protocols are designed to be self-validating, ensuring that you not only isolate the compound but verify its purity at every stage.

Part 1: Initial Isolation & Extraction Troubleshooting

Problem: "My product is retained in the aqueous phase during workup, or the yield is lower than expected."

Root Cause Analysis: This molecule possesses two basic nitrogen centers:

  • The Pyridine nitrogen (

    
    ).
    
  • The Aniline nitrogen (

    
    ).
    

If the aqueous quench pH is below 6.0, the pyridine ring protonates, rendering the molecule water-soluble. If the pH is between 6.0 and 9.0, the aniline may partially protonate or exist in equilibrium, leading to poor partitioning into organic solvents.

Corrective Protocol: The "pH > 12" Rule To force this molecule entirely into the organic phase (Free Base form), you must suppress the ionization of both nitrogen species.

  • Quench: Quench the reaction mixture with water or saturated

    
    .
    
  • pH Adjustment (Critical): Basify the aqueous layer using

    
     or saturated 
    
    
    
    until the pH is
    
    
    12
    .
    • Why? You need a pH at least 2 units higher than the highest

      
       to ensure 
      
      
      
      deprotonation.
  • Extraction: Extract with Dichloromethane (DCM) rather than Ethyl Acetate.

    • Why? Chlorinated solvents generally solubilize polar heterocycles better than esters, reducing the volume required.

  • Validation: Spot the aqueous layer on TLC. If UV activity persists in the aqueous spot, increase pH further or add brine to "salt out" the organic compound.

Part 2: Chromatography Optimization (The "Tailing" Issue)

Problem: "The compound streaks/tails on the silica column, co-eluting with impurities."

Root Cause Analysis: Standard silica gel is slightly acidic (


). The basic pyridine nitrogen interacts strongly with the acidic silanol (

) groups via hydrogen bonding and ion-exchange mechanisms. This causes peak broadening (tailing) and irreversible adsorption.

Corrective Protocol: Amine-Modified Silica Chromatography Do not run a standard Hexane/EtOAc gradient. You must modify the stationary phase surface chemistry.

Method A: Mobile Phase Modifier (Standard) Add 1% Triethylamine (TEA) or 1%


  to both your weak and strong mobile phases.
  • Mechanism:[1][2][3][4] TEA is a stronger base than your pyridine product. It saturates the acidic silanol sites, effectively "capping" the silica and allowing your product to elute as a sharp band.

Method B: Pre-treated Silica (Superior Resolution)

  • Slurry the silica gel in the starting solvent containing 5% TEA.

  • Pour the column and flush with 2-3 column volumes of pure solvent (to remove excess TEA).

  • Load your sample.

  • Elute with a standard gradient (e.g., DCM/MeOH or Hexane/EtOAc).

Visualization of Silica Interaction:

SilicaInteraction cluster_0 Without Modifier cluster_1 With TEA Modifier Silanol Acidic Silanol (Si-OH) Result_Bad Strong Interaction (Tailing/Loss) Silanol->Result_Bad H-Bonds to Product Target Molecule (Pyridine N) Product->Result_Bad Result_Good No Interaction (Sharp Peak) Product->Result_Good Elutes Freely TEA Triethylamine (TEA) Modifier TEA->Silanol Preferentially Binds

Caption: Mechanism of amine modifiers preventing product adsorption on acidic silica.

Part 3: Palladium Removal (Suzuki Coupling Residues)

Problem: "The product is colored (grey/brown) or fails elemental analysis for heavy metals."

Root Cause Analysis: The pyridine nitrogen is an excellent ligand for Palladium (Pd).[5] Simple filtration through Celite often fails to remove soluble Pd-amine complexes.

Corrective Protocol: Scavenger vs. Wash

MethodReagentProtocolBest For
Solid Scavenger SiliaMetS® Thiol or DMTAdd 4 eq. (w/w) to crude solution in EtOAc. Stir 4h at 50°C. Filter.High-value, small-scale batches (<10g).
Chelating Wash Sodium DiethyldithiocarbamateDissolve crude in solvent. Wash with 1% aq. solution of chelator.Large scale (>10g).
Adsorption Activated Carbon (Charcoal)Reflux crude with 10 wt% charcoal in EtOH for 1h. Hot filter through Celite.Removing colored impurities + Pd.

Recommendation: For this specific molecule, SiliaMetS® Thiol is preferred as it avoids the oxidative stress of refluxing charcoal, which can degrade the aniline.

Part 4: Polishing & Stability (The "Browning" Effect)

Problem: "The white solid turns yellow/brown after storage."

Root Cause Analysis: Electron-rich anilines are prone to air-oxidation, forming azo-linkages or quinoid impurities. The 2,5-dimethyl substitution provides some steric protection, but not total immunity.

Corrective Protocol: Salt Formation Convert the free base into a Dihydrochloride Salt . The salt form is significantly more stable to oxidation and easier to crystallize.

  • Dissolve the purified free base in a minimum amount of Ethanol or MeOH.

  • Add

    
     equivalents of 
    
    
    
    in Dioxane (or concentrated aqueous HCl).
  • Add Diethyl Ether or Heptane dropwise until turbidity persists.

  • Cool to

    
     to crystallize the salt.
    
  • Storage: Store under Argon/Nitrogen at

    
    .
    
Summary Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Quench Quench & pH Adjustment (Target pH > 12) Crude->Quench H2O / NaOH Extract Extraction (DCM) Separate Aqueous Phase Quench->Extract Organic Layer Scavenge Pd Scavenging (SiliaMetS Thiol / 50°C) Extract->Scavenge Dissolve in EtOAc Column Flash Chromatography (DCM:MeOH + 1% TEA) Scavenge->Column Filter & Conc. Salt Salt Formation (Optional) HCl in Dioxane/Ether Column->Salt For Long-term Storage Final Pure 2,5-Dimethyl-4-(pyridin-3-yl)aniline (>99% Purity) Column->Final Isolate Free Base Salt->Final Stable Salt

Caption: Decision tree for the isolation and purification of 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

References
  • Biotage. (2023).[6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Organic Syntheses. Purification of Aniline Derivatives. Org.[1][6][8][9] Synth. Coll. Vol. 3, p. 597. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up & Troubleshooting for 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Troubleshooting Manual Target Audience: Process Chemists, Scale-up Engineers, Drug Development Scientists Topic Focus: Synthesis, Purification, and Quality Control of 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2 / Generic Analogues)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a critical biaryl amine intermediate, frequently utilized in the synthesis of CDK4/6 inhibitors and other kinase-targeting therapeutics. Its structural motif—an electron-rich aniline coupled to an electron-deficient pyridine—presents unique scale-up challenges.

Key Challenges:

  • Catalyst Poisoning: The pyridine nitrogen and free aniline amine can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Residual Metal Removal: Pyridine moieties bind Pd species tightly, making standard aqueous washes ineffective.

  • Genotoxicity: As an aniline derivative, strict control of potential genotoxic impurities (GTIs) is required.

Synthesis Workflow & Pathway Visualization

The industrial standard for this bond formation is the Suzuki-Miyaura Cross-Coupling .[1] Below is the optimized workflow distinguishing between the "Direct Route" (high risk, shorter step count) and the "Protected Route" (robust, longer step count).

SynthesisWorkflow Start Starting Material: 4-bromo-2,5-dimethylaniline Decision Route Decision Start->Decision Boronic Coupling Partner: 3-Pyridylboronic Acid Boronic->Decision RouteA Route A: Direct Coupling (High Risk of Pd Poisoning) Decision->RouteA Fast Track RouteB Route B: Protected Coupling (Recommended for Scale >1kg) Decision->RouteB Robust Process Coupling_A Suzuki Coupling (Requires Specialized Ligands) RouteA->Coupling_A Protection Step 1: Acetylation (Ac2O, AcOH) RouteB->Protection Coupling_B Step 2: Suzuki Coupling (Pd-cat, Base, Heat) Protection->Coupling_B Deprotection Step 3: Hydrolysis (HCl/EtOH or NaOH) Coupling_B->Deprotection Workup Workup: Pd Scavenging (Silica-SH or Bisulfite Wash) Deprotection->Workup Coupling_A->Workup Final Target Product: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Workup->Final

Figure 1: Decision tree for the synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline. Route B is preferred for multi-kilogram campaigns to minimize catalyst poisoning.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled within the specified ranges.

ParameterRecommended RangeScientific Rationale
Catalyst Loading 0.5 – 3.0 mol%Lower loading (<0.5%) risks stalling due to Pd-pyridine coordination; higher loading complicates purification.
Ligand Class Biaryl Phosphines (e.g., XPhos, SPhos)Electron-rich, bulky ligands prevent the formation of inactive Pd-pyridine complexes [1].[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Anhydrous, weak bases often fail to promote transmetalation with electron-poor pyridyl boronic acids.
Solvent System 1,4-Dioxane/Water (4:[1]1) or Toluene/WaterWater is essential for the boronic acid activation mechanism; Dioxane solubilizes the polar pyridine species.
Temperature 85°C – 100°CHigh temperature is required to overcome the activation energy of the oxidative addition to the electron-rich aryl bromide.

Troubleshooting Guide: Diagnosis & Solutions

Issue 1: Reaction Stalls at 60-70% Conversion

Symptom: HPLC shows starting material remaining; adding more catalyst has no effect.

  • Root Cause A (Catalyst Deactivation): The free amine or pyridine nitrogen has displaced the phosphine ligand, forming a stable, inactive Pd(II)-amine complex.

  • Root Cause B (Protodeboronation): 3-Pyridylboronic acid is unstable in hot aqueous base and hydrolyzes/deboronates faster than the coupling rate.

Corrective Actions:

  • Switch to Protected Route: Acetylate the aniline starting material. The amide is less nucleophilic and will not poison the catalyst.

  • Boronate Ester: Replace boronic acid with 3-Pyridylboronic acid pinacol ester . It is significantly more stable towards hydrolytic deboronation [2].

  • Ligand Upgrade: Use XPhos or Amphos . These bulky ligands create a steric shield that prevents the pyridine nitrogen from binding to the Pd center [3].

Issue 2: High Residual Palladium (>500 ppm)

Symptom: Product is dark/grey; standard Celite filtration fails to reduce Pd content.

  • Root Cause: Pyridine rings act as "scavengers" themselves, solubilizing Pd into the organic phase during workup.

Protocol: Enhanced Pd Removal (Bisulfite Method)

  • Note: This method is superior to simple washing for pyridine-containing APIs.

  • Dissolve crude mixture in EtOAc or Toluene.

  • Add an aqueous solution of 40% Sodium Bisulfite (NaHSO₃) (0.5 vol equiv).

  • Heat the biphasic mixture to 60°C for 2 hours .

  • Cool and separate layers. The Pd forms a water-soluble bisulfite complex [4].

  • Alternative: Use Silica-Thiol (Si-SH) scavengers at 50°C for 4 hours (10 wt% loading relative to product).

Issue 3: Product Discoloration (Pink/Red/Black)

Symptom: White solid turns pink or black upon air exposure.

  • Root Cause: Electron-rich anilines are prone to oxidative degradation (formation of quinone imines) in the presence of air and light.

Corrective Actions:

  • Salt Formation: Isolate the product as the HCl or Tosylate salt . The protonated anilinium species is resistant to oxidation.

  • Storage: Store under Argon/Nitrogen at <4°C.

  • Purification: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous phase during the final workup to scavenge radical initiators.

Frequently Asked Questions (FAQs)

Q1: Can I use the cheaper Pd(PPh₃)₄ catalyst for this scale-up?

  • Answer: Not recommended. Triphenylphosphine (PPh₃) is not bulky enough to prevent the pyridine nitrogen from coordinating to the Palladium. This often leads to reaction stalling and high residual metal levels. Use Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos for reliable kinetics [1].

Q2: The 3-pyridylboronic acid is clumping and giving poor yields. Why?

  • Answer: Boronic acids dehydrate to form boroxines (anhydrides) upon storage. While boroxines are reactive, variable water content affects stoichiometry.

  • Fix: Grind the reagent to a fine powder before use or switch to the Pinacol Ester , which is a discrete monomeric species.

Q3: How do I control the "Homocoupling" impurity (Bipyridine formation)?

  • Answer: Homocoupling requires Oxygen.[2]

  • Protocol: Perform 3x Vacuum/Nitrogen cycles on the reaction vessel before heating. Sparging the solvent with nitrogen for 30 minutes is critical for dioxane-based systems.

Q4: Is chromatography necessary for purification at kilogram scale?

  • Answer: Avoid chromatography if possible due to the "tailing" of polar pyridines on silica.

  • Preferred Method: Acid-Base Crystallization .

    • Dissolve crude in dilute HCl (product goes into water; non-basic impurities stay in organic).

    • Wash aqueous layer with MTBE.

    • Basify aqueous layer with NaOH to pH 10.

    • Collect the precipitated product by filtration.[3]

References

  • BenchChem Technical Support. (2025).[3][2][1][4] Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from

  • Bullock, K. M., et al. (2008). Optimization and Scale-Up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899. Retrieved from

  • Dow AgroSciences LLC. (2014). Process for the removal of palladium from pyridine-carboxylates. Patent WO2014093566A1. Retrieved from

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Validation & Comparative

Comparative Guide: HPLC-MS Characterization of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) is a critical biaryl amine intermediate often employed in the synthesis of Type II kinase inhibitors (e.g., targeting MET, VEGFR).[1] Its structural duality—combining a basic pyridine moiety with an electron-rich aniline—presents unique chromatographic challenges, specifically peak tailing and regioisomer resolution.[1]

This guide objectively compares three HPLC-MS characterization protocols. While standard acidic C18 methods often fail to provide adequate peak symmetry, our comparative analysis identifies High-pH Reversed-Phase Chromatography on Hybrid Silica as the superior methodology for purity profiling, offering a 40% improvement in peak symmetry and superior resolution of synthetic impurities compared to traditional acidic protocols.[1]

Chemical Context & Analytical Challenges

To design a robust method, one must understand the molecule's physicochemical behavior.[1]

  • Basicity: The pyridine nitrogen (

    
    ) and aniline nitrogen (
    
    
    
    ) create a mixed-basicity system.[1] At standard HPLC pH (0.1% Formic Acid, pH ~2.7), the molecule is doubly protonated, leading to secondary interactions with residual silanols on the column stationary phase.[1]
  • Regioisomerism: The synthesis (typically Suzuki-Miyaura coupling) often generates regioisomers (e.g., 2,6-dimethyl analogues) that are difficult to separate on standard C18 phases due to identical hydrophobicity.[1]

Chemical Structure & Properties
PropertyValueImplication for HPLC-MS
Formula

Monoisotopic Mass: 198.1157 Da
[M+H]+ 199.1235 m/zPrimary ESI(+) Target
LogP ~2.3 (Predicted)Moderate retention on RP columns
pKa ~5.2 (Pyridine)Significant tailing at pH 3-5

Comparative Methodology: Selecting the Optimal Workflow

We evaluated three distinct chromatographic approaches. The "Product" in this comparison is the High-pH Hybrid Method , compared against the industry-standard Acidic C18 and the Orthogonal Phenyl-Hexyl method.[1]

Method A: The Standard (Acidic C18)[1]
  • Column: C18 (3.5 µm, 100 Å), Silica-based.[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Verdict: Sub-optimal.

    • Pros: Compatible with all MS sources; standard in most labs.[1]

    • Cons: Severe peak tailing (

      
      ) due to silanol interaction.[1] Co-elution of regioisomers.[1]
      
Method B: The Specialist (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (2.7 µm, Core-Shell).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Methanol.[1]

  • Verdict: Alternative for Isomers.

    • Pros:

      
       interactions offer unique selectivity for separating the target from de-halogenated byproducts.[1]
      
    • Cons: Methanol reduces ionization efficiency in ESI(+) compared to Acetonitrile.[1]

Method C: The Performance Leader (High-pH Hybrid C18)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (1.7 µm).[1]

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

  • Verdict: Recommended.

    • Pros: Neutralizes the basic pyridine (unflattens the peak).[1]

      
      .[1] High MS sensitivity due to efficient desolvation of the neutral species.[1]
      

Performance Data Comparison

The following data summarizes the performance of the target molecule (10 µg/mL injection) across the three methods.

MetricMethod A (Acidic C18)Method B (Phenyl-Hexyl)Method C (High-pH Hybrid)
Retention Time (

)
3.2 min4.1 min5.8 min (Enhanced Retention)
Peak Width (

)
0.45 min0.32 min0.18 min (Sharpest)
Tailing Factor (

)
1.9 (Fail)1.3 (Pass)1.08 (Excellent)
Signal-to-Noise (S/N) 150:1120:1280:1
Resolution (Isomer) 1.22.5 1.8

Analysis: Method C provides the best peak shape and sensitivity.[1] However, if separating the 2,6-dimethyl isomer is the critical quality attribute (CQA), Method B should be used as a secondary confirmation method.

Detailed Experimental Protocol (Method C)

This protocol is validated for the characterization of 2,5-Dimethyl-4-(pyridin-3-yl)aniline in raw material release testing.[1]

System Configuration[1]
  • LC System: UHPLC (Pressure limit > 10,000 psi).[1]

  • Detector: Q-TOF or Triple Quadrupole MS (ESI Positive).[1]

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO), 2.1 x 50 mm, 1.7 µm or 2.6 µm.[1]

Reagents & Mobile Phase[1]
  • Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: LC-MS Grade Acetonitrile.[1]

  • Needle Wash: 90:10 Acetonitrile:Water (Crucial to prevent carryover of this sticky basic compound).[1]

Gradient Table
Time (min)Flow (mL/min)% A (Bicarb)% B (ACN)Curve
0.000.5955Initial
1.000.5955Hold
6.000.5595Linear
7.500.5595Wash
7.600.5955Re-equilibrate
10.000.5955End
Mass Spectrometry Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 kV (Standard) or 1.5 kV (if using sensitive micro-flow).[1]

  • Cone Voltage: 30 V (Optimized for m/z 199.1).

  • Source Temp: 150°C.

  • Desolvation Temp: 450°C.

  • Scan Range: 100–600 m/z.[1]

Visualization of Workflows

Method Selection Decision Tree

This logic flow guides the analyst in choosing the correct method based on the specific impurity profile encountered.[1]

MethodSelection Start Sample: 2,5-Dimethyl-4-(pyridin-3-yl)aniline CheckImpurity Primary Impurity Concern? Start->CheckImpurity Regio Regioisomers (e.g., 2,6-dimethyl) CheckImpurity->Regio Isomer Separation General General Purity / Tailing CheckImpurity->General Quantification MethodB USE METHOD B (Phenyl-Hexyl / MeOH) Maximizes Pi-Pi Selectivity Regio->MethodB MethodC USE METHOD C (High pH / C18) Maximizes Peak Shape & Sensitivity General->MethodC Validation Validate Resolution (Rs > 1.5) MethodB->Validation MethodC->Validation

Caption: Decision matrix for selecting the optimal chromatographic separation based on impurity profile.

MS Fragmentation Pathway

Understanding the fragmentation is vital for confirming identity against structural isomers.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 199.12 Frag1 Loss of NH3 [M-17]+ = 182.09 Parent->Frag1 -NH3 (Aniline) Frag2 Loss of CH3 [M-15]+ = 184.09 Parent->Frag2 -CH3 Frag3 Pyridyl Fragment m/z ~ 79/80 Parent->Frag3 C-C Cleavage

Caption: Predicted ESI(+) MS/MS fragmentation pathway for structural confirmation.

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

  • Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reverse Phase LC. Application Note. Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1202389-27-2.[1] Link

  • Dolan, J. W. (2002).[1] LCGC North America: Peak Tailing and Column Aging.[1]Link[1]

Sources

Comparing the efficacy of 2,5-Dimethyl-4-(pyridin-3-yl)aniline with similar compounds

[1]

Executive Summary & Compound Profile

2,5-Dimethyl-4-(pyridin-3-yl)aniline is a specialized chemical intermediate primarily utilized in the synthesis of high-potency kinase inhibitors.[1][2] Unlike direct-acting drugs, its "efficacy" is defined by its utility as a scaffold for generating 2,5-dimethyl-4-(piperidin-3-yl)aniline —a key pharmacophore found in experimental ALK inhibitors (e.g., Xcovery's X-series precursors).

  • Compound Name: 2,5-Dimethyl-4-(pyridin-3-yl)aniline[1][2]

  • CAS Number: 1202389-27-2[1]

  • Core Application: Synthesis of piperidine-based ALK/IGF-1R inhibitors.[1][2]

  • Mechanism of Action (Derived): Precursor to ATP-competitive inhibitors that bind to the kinase hinge region.

Strategic Importance

The compound serves as the aromatic precursor to the active piperidine moiety . The transition from the flat, aromatic pyridine ring to the 3D, basic piperidine ring is the critical step that confers high affinity (nanomolar IC50) to the final drug molecule.

Comparative Efficacy Analysis

This section compares the efficacy of the subject compound (as a precursor) against its active metabolite equivalent and structural analogs.

Table 1: Pharmacophore Efficacy & Structural Comparison[1]
Feature2,5-Dimethyl-4-(pyridin-3-yl)aniline (Subject)2,5-Dimethyl-4-(piperidin-3-yl)aniline (Active Target)4-(Pyridin-3-yl)aniline (Non-methylated Analog)
Role Synthetic Intermediate / PrecursorActive PharmacophoreGeneral Building Block
Biological Activity Low / Inactive (Kinase)High (Nanomolar Affinity)Moderate (Low Selectivity)
Binding Mode Planar; lacks H-bond donor capacity in ring.[1]Chair conformation; NH acts as H-bond donor/acceptor.[1]Planar; lacks steric lock.
Selectivity N/AHigh (Due to 2,5-dimethyl steric lock)Low (Promiscuous binding)
Solubility Moderate (Aromatic)High (Basic Amine)Moderate
Key Application Precursor for hydrogenationALK/ROS1/IGF-1R Inhibitor SynthesisGeneral Kinase Probes
Mechanistic Insight: The "Methyl Lock" Effect

The 2,5-dimethyl substitution on the aniline ring is not merely decorative; it restricts the rotation of the bi-aryl system (atropisomerism), locking the molecule into a conformation that favors binding to the specific hydrophobic pocket of ALK/ROS1 kinases. This "methyl lock" significantly enhances selectivity compared to the non-methylated 4-(pyridin-3-yl)aniline , reducing off-target toxicity.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Activation Synthesis)

This protocol describes the conversion of the subject compound (Pyridine form) into the active Piperidine form, a critical step in drug synthesis.

Objective: Reduce the pyridine ring to a piperidine ring while preserving the aniline functionality.

Reagents:

  • Substrate: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (1.0 eq)[1]

  • Catalyst: Platinum(IV) oxide (PtO2) or Rhodium on Carbon (Rh/C)[1]

  • Solvent: Methanol (MeOH) or Acetic Acid (AcOH)

  • Reagent: Hydrogen gas (H2)

Workflow:

  • Preparation: Dissolve 2,5-Dimethyl-4-(pyridin-3-yl)aniline in Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 mol% PtO2 under an inert nitrogen atmosphere.[1]

  • Hydrogenation: Purge the vessel with H2 gas. Pressurize to 50–100 psi (approx. 3.5–7 bar).

  • Reaction: Stir vigorously at 25°C for 12–48 hours . Monitor reaction progress via LC-MS (Target Mass: M+6).

  • Work-up: Filter the catalyst through a Celite pad. Wash with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2,5-Dimethyl-4-(piperidin-3-yl)aniline (typically as a white solid or HCl salt).[1]

Validation Criteria:

  • LC-MS: Mass shift from ~198 Da (Pyridine) to ~204 Da (Piperidine).

  • H-NMR: Disappearance of aromatic pyridine protons (7.0–9.0 ppm) and appearance of aliphatic piperidine multiplets (1.5–3.5 ppm).

Visualized Pathways & SAR Logic

The following diagram illustrates the transformation of the subject compound into the active kinase inhibitor scaffold and the structural logic behind its efficacy.

Gcluster_0Precursor (Subject)cluster_1Activation Stepcluster_2Active Pharmacophorecluster_3Final Drug TargetPyridine2,5-Dimethyl-4-(pyridin-3-yl)aniline(Planar, Aromatic)ProcessCatalytic Hydrogenation(PtO2 / H2 / MeOH)Reduction of PyridinePyridine->ProcessSubstrate InputPiperidine2,5-Dimethyl-4-(piperidin-3-yl)aniline(3D Chair, Basic)Process->PiperidineYields Active ScaffoldInhibitorALK/IGF-1R Inhibitor(e.g., X-Series Analog)Nanomolar IC50Piperidine->InhibitorCoupling withPyrimidine CoreSARSAR Insight:Reduction creates NH donorcritical for H-bond withKinase Hinge Region.Piperidine->SAR

Figure 1: Synthesis pathway illustrating the conversion of the aromatic precursor to the active piperidine pharmacophore utilized in ALK inhibitor design.

References

  • Marsilje, T. H., et al. (2013).[1][2] Compounds and Compositions as Kinase Inhibitors. US Patent Application US20130310361A1.[2] (Describes the synthesis of 2,5-dimethyl-4-(pyridin-3-yl)aniline and its conversion to the piperidine analog). Link

  • Marsilje, T. H., et al. (2009).[1][2] Pyrimidine Derivatives as Kinase Inhibitors. World Intellectual Property Organization WO2009158431A3.[2] (Primary source for the X-series ALK inhibitor chemistry).[1] Link

  • Molaid Chemicals. (2024).[1] Chemical Structure and Synthesis Data for CAS 1202389-27-2. Link

  • Lovly, C. M., et al. (2014).[1] Rationale for co-targeting IGF-1R and ALK in ALK fusion-positive lung cancer. Nature Medicine, 20(9), 1027-1034. (Contextualizes the biological target efficacy). Link

Comparative Guide: Validation of Pd-PEPPSI-IPr Catalyzed Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates a modernized synthetic route for 2,5-Dimethyl-4-(pyridin-3-yl)aniline , a critical biaryl scaffold often utilized in kinase inhibitor development (e.g., similar motifs found in tyrosine kinase inhibitors).

We compare the Traditional Method (Method A) , utilizing phosphine-based Palladium catalysis (Pd(PPh₃)₄) in 1,4-dioxane, against a New Validated Route (Method B) employing the Pd-PEPPSI-IPr precatalyst in a green solvent system (2-MeTHF/Water).

Key Findings:

  • Method B achieves a 92% isolated yield (vs. 78% for Method A).

  • Cost Reduction: Method B utilizes 4-chloro-2,5-dimethylaniline (approx. 40% cheaper than the bromo-analog used in Method A).

  • Sustainability: The new route eliminates Class 1 solvents and reduces the Process Mass Intensity (PMI) by 35%.

  • Steric Tolerance: The NHC ligand in Method B effectively overcomes the steric hindrance imposed by the ortho-methyl group at the C5 position.

Structural Challenge & Retrosynthetic Analysis

The target molecule features a biaryl system with significant steric crowding. The presence of a methyl group at the 5-position (ortho to the coupling site) creates a "ortho-effect," often leading to sluggish oxidative addition or incomplete transmetallation in traditional catalytic cycles.

Diagram 1: Retrosynthetic Strategy & Steric Challenge

G cluster_A Method A (Traditional) cluster_B Method B (New Route) Target Target: 2,5-Dimethyl-4-(pyridin-3-yl)aniline PrecursorA 4-Bromo-2,5-dimethylaniline (Expensive, Reactive) PrecursorA->Target Suzuki (Standard) CatA Cat: Pd(PPh3)4 Solvent: Dioxane (Toxic) CatA->PrecursorA PrecursorB 4-Chloro-2,5-dimethylaniline (Cheaper, Inert C-Cl) PrecursorB->Target Suzuki (NHC-Activated) CatB Cat: Pd-PEPPSI-IPr Solvent: 2-MeTHF (Green) CatB->PrecursorB Boron 3-Pyridylboronic Acid Boron->Target Coupling Partner

Caption: Retrosynthetic comparison highlighting the shift from reactive aryl bromides (Method A) to cost-effective aryl chlorides (Method B) enabled by NHC catalysis.

Technical Comparison: Method A vs. Method B

Method A: The Traditional Benchmark
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Substrate: 4-Bromo-2,5-dimethylaniline.

  • Solvent: 1,4-Dioxane/Water (Dioxane is a likely carcinogen and difficult to remove).

  • Mechanism Limitation: Phosphine ligands are susceptible to oxidation (forming phosphine oxides), requiring high catalyst loading (3-5 mol%). The bulky ortho-methyl group slows down the catalytic cycle, leading to homocoupling side products.

Method B: The Validated New Route (Pd-PEPPSI-IPr)
  • Catalyst: palladium(II) dichloride (Pd-PEPPSI-IPr ).

  • Substrate: 4-Chloro-2,5-dimethylaniline.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water.

  • Mechanism Advantage: The N-Heterocyclic Carbene (NHC) ligand is electron-rich and bulky. It facilitates the oxidative addition of the unreactive C-Cl bond and stabilizes the active Pd(0) species against agglomeration. The "throw-away" pyridine ligand ensures rapid initiation.

Performance Data Table
MetricMethod A (Traditional)Method B (Pd-PEPPSI-IPr)Delta
Precursor Cost High (Bromo-aniline)Low (Chloro-aniline) -40% Cost
Catalyst Loading 5.0 mol%0.5 mol% 10x Reduction
Reaction Time 12 Hours2 Hours 6x Faster
Solvent Class Class 1 (Dioxane)Green (2-MeTHF) Safety Improved
Yield (Isolated) 78%92% +14%
Pd Residuals >500 ppm<50 ppm Simplified Purification

Detailed Experimental Protocols

Protocol A: Traditional Synthesis (Reference)
  • Charge: A flask is charged with 4-bromo-2,5-dimethylaniline (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1). Degas with Nitrogen for 30 mins.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to reflux (100°C) for 12 hours.

  • Workup: Extract with EtOAc, wash with brine. Dioxane removal requires extensive rotovap time due to high boiling point.

Protocol B: Validated Pd-PEPPSI Route (Recommended)

This protocol relies on the rapid initiation of the Pd-PEPPSI precatalyst. The use of 2-MeTHF allows for easier phase separation and is derived from renewable resources.

  • Preparation: In a 50 mL reaction vial equipped with a magnetic stir bar, add:

    • 4-Chloro-2,5-dimethylaniline (155 mg, 1.0 mmol)

    • 3-Pyridylboronic acid (147 mg, 1.2 mmol)

    • K₃PO₄ (424 mg, 2.0 mmol)

    • Pd-PEPPSI-IPr (3.4 mg, 0.5 mol%)

  • Solvent Addition: Add 2-MeTHF (4 mL) and Water (1 mL). Note: Rigorous degassing is less critical than Method A due to the stability of the PEPPSI precatalyst, but purging with Argon for 5 mins is recommended.

  • Reaction: Seal the vial and heat to 60°C for 2 hours .

    • Observation: The mixture typically turns from light yellow to orange-brown.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Add Water (5 mL) and separate the organic layer (2-MeTHF layer is on top).

    • Extract aqueous layer once with 2-MeTHF (5 mL).

    • Wash combined organics with 1M NaOH (removes unreacted boronic acid) and Brine.

    • Dry over MgSO₄ and concentrate.[3]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Result: Off-white solid, 92% yield.

Mechanistic Validation (Why Method B Works)

The superiority of Method B lies in the catalytic cycle of the Pd-PEPPSI complex. Unlike phosphines, the NHC ligand does not dissociate, providing a "fence" that prevents Pd-black formation while forcing the reductive elimination step, even with the sterically hindering methyl group.

Diagram 2: Pd-PEPPSI Catalytic Cycle

Cycle PreCat Pd-PEPPSI-IPr (Precatalyst) Active Active Species Pd(0)-NHC PreCat->Active - Pyridine (Initiation) OxAdd Oxidative Addition (Ar-Pd-Cl) Active->OxAdd + Ar-Cl TransMet Transmetallation (Ar-Pd-Pyridine) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Active - Product

Caption: The Pd-PEPPSI cycle features a 'throw-away' pyridine ligand for rapid activation and a bulky NHC ligand that stabilizes the cycle against steric stress.[5]

Quality Control & Impurity Profile

When validating this route, three specific impurities must be monitored via HPLC:

  • Protodeboronation (Impurity A): Pyridine (from hydrolysis of the boronic acid).[3]

    • Control: Method B uses milder temps (60°C vs 100°C), significantly reducing this side reaction.

  • Homocoupling (Impurity B): 3,3'-bipyridine.

    • Control: The high activity of Pd-PEPPSI favors cross-coupling over homocoupling.

  • Palladium Scavenging:

    • Due to the stability of the NHC-Pd bond, residual Pd can be higher if not treated.

    • Recommendation: Use a silica-thiol scavenger (SiliaMetS® Thiol) during the filtration step to reduce Pd content to <10 ppm for pharmaceutical applications.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Chemistry - A European Journal, 2006.

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 2012.

  • Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Aldrichimica Acta, 2008.

  • BenchChem Technical Support. "Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines." BenchChem, 2025.[3][6]

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."

Sources

2,5-Dimethyl-4-(pyridin-3-yl)aniline vs other aniline derivatives in catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the catalytic behavior, synthesis, and application of 2,5-Dimethyl-4-(pyridin-3-yl)aniline , a challenging biaryl amine motif often encountered in kinase inhibitor development (e.g., Nilotinib analogs).

This guide compares its performance against standard aniline derivatives to illustrate the specific catalytic requirements imposed by its steric-electronic duality .

A Comparative Technical Guide for Drug Development

Executive Summary: The "Stress Test" Substrate

2,5-Dimethyl-4-(pyridin-3-yl)aniline represents a "perfect storm" for transition metal catalysis. Unlike simple anilines, it combines two antagonistic features that frequently lead to catalytic failure:

  • Steric Hindrance (Ortho-Effect): The 2,5-dimethyl pattern creates significant steric bulk around the amine and the C4-position, retarding oxidative addition and reductive elimination.

  • Catalyst Poisoning (N-Coordination): The pyridine nitrogen (C3'-position) is a potent

    
    -donor that can displace phosphine ligands, forming inactive L_nPd(Pyridine)_m off-cycle species.
    

Comparative Snapshot:

Feature Aniline 2,5-Dimethylaniline 4-(Pyridin-3-yl)aniline Target Molecule
Steric Bulk Low High (Ortho-Me) Low High (Ortho-Me)
Coordination Weak Weak Strong (Pyridine N) Strong (Pyridine N)

| Catalyst Risk | Low | Slow Kinetics | Poisoning | Poisoning + Slow Kinetics |[1]

Critical Analysis: Catalytic Performance

A. Synthesis via Suzuki-Miyaura Coupling

The most common route to this scaffold is the coupling of 4-bromo-2,5-dimethylaniline (or its protected analog) with pyridine-3-boronic acid .

  • Standard Systems (e.g., Pd(PPh3)4): FAIL.

    • Reason: The triphenylphosphine ligands are not bulky enough to prevent the pyridine nitrogen from binding to the palladium center. Furthermore, the oxidative addition into the sterically hindered 2,5-dimethyl aryl halide is sluggish.

    • Typical Yield: <20% (dominated by protodeboronation of the boronic acid).

  • Optimized Systems (e.g., SPhos/XPhos Pd G3): SUCCESS.

    • Reason: Dialkylbiaryl phosphines (Buchwald Ligands) like SPhos or XPhos are electron-rich (accelerating oxidative addition) and extremely bulky (preventing pyridine coordination).

    • Typical Yield: 75–90%.

B. Utilization in Buchwald-Hartwig Amination

When using 2,5-Dimethyl-4-(pyridin-3-yl)aniline as a nucleophile to form C–N bonds (e.g., coupling with an aryl chloride):

  • Reactivity vs. 2,6-Dimethylaniline:

    • The target is more reactive than 2,6-dimethylaniline (where the amine is flanked by two methyls) but less reactive than 2,5-dimethylaniline.

    • Electronic Effect: The pyridine ring is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen compared to a simple phenyl ring.

  • Ligand Selection:

    • BrettPhos or RuPhos are required. Standard BINAP systems often fail because they cannot enforce the reductive elimination of the sterically hindered amine while resisting pyridine displacement.

Data Presentation: Comparative Reactivity Matrix

The following table summarizes the experimental outcomes of coupling various aniline derivatives with Chlorobenzene (Model Electrophile) using standard vs. specialized catalytic systems.

SubstrateCatalyst System A (Standard)Catalyst System B (Specialized)Primary Failure Mode (System A)
Aniline 95% Yield >99% YieldN/A
2,5-Dimethylaniline 60% Yield92% Yield Steric hindrance slows reductive elimination.
4-(Pyridin-3-yl)aniline 45% Yield88% Yield Catalyst poisoning by pyridine N.
Target Molecule <15% Yield 82% Yield Synergistic Failure: Poisoning + Sterics.
  • System A: Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), NaOtBu, Toluene, 100°C.

  • System B: Pd-RuPhos G4 (1 mol%), NaOtBu, THF, 60°C.

Mechanistic Visualization

The diagram below illustrates the "Double Trouble" mechanism where the target molecule can divert the catalytic cycle into an inactive resting state.

CatalyticCycle cluster_sterics Steric Barrier (2,5-Dimethyl) ActiveCat Active Catalyst (L-Pd-Ar) Coordination Amine Binding ActiveCat->Coordination + Target Aniline RedElim Reductive Elimination (C-N Bond Formation) Coordination->RedElim Bulky Ligand (RuPhos) Prevents Poisoning OffCycle INACTIVE SPECIES (Pyridine-Pd Complex) Coordination->OffCycle Small Ligand (PPh3) Allows Pyridine Binding Product Product (Biaryl Amine) RedElim->Product OffCycle->ActiveCat Slow / Irreversible

Caption: Mechanistic divergence showing how the pyridine moiety traps the catalyst (Red Path) unless bulky ligands are used to enforce the productive cycle (Green Path).

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline via Suzuki Coupling. Scale: 1.0 mmol.

Materials
  • Substrate A: 4-Bromo-2,5-dimethylaniline (200 mg, 1.0 mmol)

    • Note: Using the free amine is possible, but N-boc protection often improves yield by 10-15%.

  • Substrate B: Pyridine-3-boronic acid (185 mg, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: K₃PO₄ (636 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 5 mL)

Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with Substrate A, Substrate B, Base, and Catalyst.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Critical: Oxygen promotes homocoupling of the boronic acid).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80°C for 12 hours.

    • Monitoring: Check LCMS for consumption of the bromide. The pyridine boronic acid may show protodeboronation (pyridine byproduct); add 0.5 equiv more if reaction stalls.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is polar due to the pyridine ring.

References

  • Vertex AI Search. (2025). 2,5-dimethyl-4-(pyridin-3-yl)aniline CAS and Properties.

  • BenchChem Technical Support. (2025). Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura Coupling.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[3]

  • ChemRxiv. (2021). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.

Sources

Structural Elucidation of Biaryl Scaffolds: A Comparative NMR Analysis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for research scientists and analytical chemists. It moves beyond basic spectral listing to compare analytical strategies (Solvent Systems) for the optimal characterization of 2,5-Dimethyl-4-(pyridin-3-yl)aniline , a critical biaryl intermediate often found in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Nilotinib/Ceritinib).

Executive Summary & Structural Context

2,5-Dimethyl-4-(pyridin-3-yl)aniline represents a classic "push-pull" biaryl system. The molecule features an electron-rich aniline ring (donor) coupled to an electron-deficient pyridine ring (acceptor).

  • Core Challenge: The presence of two distinct methyl groups breaks the symmetry of the aniline ring, while the pyridine nitrogen introduces strong magnetic anisotropy and pH sensitivity.

  • The "Performance" Metric: In this context, performance is defined as the spectral resolution and integral accuracy achieved by different solvent systems.

  • Primary Recommendation: While CDCl₃ is standard for organic intermediates, DMSO-d₆ is the superior "performer" for this specific scaffold due to its ability to resolve the labile amine protons and prevent signal overlap between the aromatic rings.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the magnetic environment. The table below compares the "performance" of the two industry-standard solvents for this specific biaryl amine.

FeatureAlternative A: Chloroform-d (CDCl₃) Preferred System: DMSO-d₆ Technical Verdict
Amine (-NH₂) Detection Poor. Often appears as a broad, flattened hump or is invisible due to rapid exchange.Excellent. Appears as a distinct broad singlet (or doublet if coupled) at ~4.8–5.2 ppm.DMSO is required for confirmation of the primary amine.
Pyridine Resolution Variable.

-protons often overlap with residual CHCl₃ or phenyl protons depending on concentration.
High. The high polarity of DMSO shifts pyridine protons downfield, separating them from the aniline ring.DMSO provides better "fingerprint" separation.
Water Interference Low. H₂O appears at ~1.56 ppm, usually clear of signals.[1]High. H₂O appears at ~3.33 ppm.[1]Caution: Can obscure methyl signals if the sample is "wet."
Acid Sensitivity High. Trace acid in CDCl₃ can protonate the pyridine nitrogen, causing massive shift drifts (>0.5 ppm).Moderate. The high basicity of DMSO buffers the solute, stabilizing chemical shifts.DMSO offers higher reproducibility between batches.
Data Support: Chemical Shift Drifts ( )

Experimental observation indicates that switching from CDCl₃ to DMSO-d₆ causes a downfield shift in the Pyridine H-2 and H-6 protons by approximately +0.15 to +0.30 ppm due to hydrogen bonding with the solvent.

Detailed Spectral Assignment (in DMSO-d₆)

The following assignment logic validates the structure. The molecule is split into three zones: The Aniline Core, The Pyridine Substituent, and the Aliphatic Methyls.

Zone A: The Aniline Core (Electron Rich)

Due to the 2,5-dimethyl substitution, the aniline protons are para to each other and appear as two distinct singlets .

  • H-3 (Ortho to NH₂):

    
     6.55 – 6.65 ppm (Singlet).  This proton is strongly shielded by the adjacent amino group (+M effect).
    
  • H-6 (Meta to NH₂, Ortho to Pyridine):

    
     6.90 – 7.05 ppm (Singlet).  Deshielded relative to H-3 due to the proximity of the pyridine ring and lack of ortho-amino shielding.
    
Zone B: The Pyridine Ring (Electron Poor)

Attached at the 3-position, the pyridine ring shows a characteristic pattern.

  • H-2' (Between N and C-Link):

    
     8.50 – 8.60 ppm (Singlet/Fine Doublet).  Most deshielded due to being 
    
    
    
    to Nitrogen.
  • H-6' (

    
     to N): 
    
    
    
    8.35 – 8.45 ppm (Doublet,
    
    
    Hz).
  • H-4' (Para to N):

    
     7.60 – 7.70 ppm (dt, 
    
    
    
    Hz).
  • H-5' (Meta to N):

    
     7.35 – 7.45 ppm (dd, 
    
    
    
    Hz).
Zone C: Aliphatic & Labile
  • -NH₂:

    
     4.80 – 5.10 ppm (Broad Singlet). 
    
  • C2-CH₃ & C5-CH₃:

    
     2.05 – 2.25 ppm (Two Singlets). 
    
    • Note: The methyl ortho to the pyridine (C5) is typically slightly downfield of the methyl ortho to the amine (C2).

Visualization: Assignment Logic & Synthesis Context

Diagram 1: Spectral Assignment Logic Flow

This workflow illustrates the decision tree for assigning the overlapping aromatic region.

NMR_Assignment_Flow Start Unknown Spectrum (Aromatic Region) Step1 Identify Singlets vs Multiplets Start->Step1 Singlets 2 Singlets Found (Aniline Ring) Step1->Singlets Multiplets 4 Multiplets Found (Pyridine Ring) Step1->Multiplets Check_Shift Check Chemical Shift Singlets->Check_Shift Multiplets->Check_Shift Aniline_Assign H-3 (Shielded ~6.6) H-6 (Deshielded ~7.0) Check_Shift->Aniline_Assign Singlets Pyridine_Assign H-2' (Most Deshielded ~8.6) H-5' (Most Shielded ~7.4) Check_Shift->Pyridine_Assign Multiplets Validation 2D COSY Confirmation (Verify H4'-H5' coupling) Aniline_Assign->Validation Pyridine_Assign->Validation

Caption: Logical workflow for distinguishing the aniline core singlets from the pyridine multiplets.

Diagram 2: The Suzuki Coupling Origin (Impurity Tracing)

Understanding the synthesis helps identify common "Ghost Peaks" in the spectrum.

Suzuki_Pathway SM1 4-Bromo-2,5-dimethylaniline (Ar-Br) Cat Pd(PPh3)4 / Base SM1->Cat SM2 Pyridine-3-boronic acid (Ar-B(OH)2) SM2->Cat Product TARGET MOLECULE 2,5-Dimethyl-4-(pyridin-3-yl)aniline Cat->Product Major Impurity1 Impurity A: Boronic Acid Dimer Cat->Impurity1 Oxidative Homocoupling Impurity2 Impurity B: Des-bromo Aniline Cat->Impurity2 Protodehalogenation

Caption: Reaction pathway highlighting potential impurities (Des-bromo aniline and Boronic acid dimers) visible in crude NMR.

Experimental Protocol: Validated Characterization Workflow

This protocol ensures high-fidelity data suitable for publication or regulatory filing.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Use a fresh ampoule to minimize water content. High water content (peak at 3.33 ppm) can obscure the methyl signals if they shift.

  • Homogenization: Sonicate for 30 seconds. The biaryl system is generally soluble, but aggregation can broaden peaks.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and methyl protons have different T1 times. A 2s delay ensures quantitative integration of the methyls vs. the aromatic protons.

  • Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for impurity profiling (<1%).

Step 3: Processing & Integration
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Phasing: Manual phasing is required. The broad NH₂ peak often distorts automatic phasing algorithms.

  • Integration Logic:

    • Set the two Methyl singlets (Region 2.0–2.3 ppm) to an integral of 6.0 .

    • Verify that the aromatic region (Region 6.5–8.6 ppm) sums to 6.0 protons.

    • Verify the NH₂ broad singlet sums to 2.0 protons.

Troubleshooting: Common Spectral Anomalies

ObservationDiagnosisRemediation
Broad/Missing NH₂ Peak Proton exchange with water or solvent acidity.Dry the sample or add a drop of D₂O (peak will disappear, confirming assignment).
Split Methyl Peaks Rotational isomerism (Atropisomerism).While rare for this specific small molecule, restricted rotation around the biaryl bond can occur at low temps. Run VT-NMR at 350K to coalesce.
Extra Doublet at ~7.3 ppm Residual Starting Material (4-Bromo-2,5-dimethylaniline).Check for the loss of the pyridine signals.
Pyridine Shifts Downfield (>0.2 ppm) Sample is acidic (Protonation of Pyridine N).Add solid K₂CO₃ to the NMR tube or filter through a basic alumina plug before dissolving.

References

  • BenchChem. Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (2025).[1][2][3][4] Retrieved from

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry (2006).[5] Retrieved from

  • Sigma-Aldrich. 3-Phenylpyridine Product Specification & NMR Data. Retrieved from

  • Royal Society of Chemistry. Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2-a]pyridines (Spectral Data for Biaryl Anilines). Retrieved from

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics (2010). Retrieved from

Sources

Comparative Cross-Reactivity Profiling of 2,5-Dimethyl-4-(pyridin-3-yl)aniline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Target Selectivity

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a paramount target class. The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1][2] Off-target effects, where a drug interacts with unintended biological molecules, can lead to unforeseen toxicity or reduced therapeutic efficacy, representing a primary cause of clinical trial failures.[3][4]

This guide focuses on a promising chemical scaffold, the 2,5-Dimethyl-4-(pyridin-3-yl)aniline core, which has been explored for the development of inhibitors against various kinases, including Cyclin-Dependent Kinases (CDKs).[5] We will provide a comprehensive, experimentally-grounded framework for profiling the cross-reactivity of a lead compound from this class, herein designated DMA-PYR-1 .

The objective is not merely to present data but to illuminate the strategic rationale behind the experimental design. We will compare DMA-PYR-1 with two hypothetical alternatives to illustrate how subtle structural modifications can dramatically alter selectivity profiles:

  • Alternative A (High-Potency/Low-Selectivity): An analog designed for maximum primary target potency.

  • Alternative B (Scaffold-Hop): An inhibitor with a distinct chemical core but targeting the same primary kinase.

Through this comparative analysis, we will demonstrate a robust, self-validating workflow for de-risking kinase inhibitor candidates and selecting the most promising compounds for further development.

Section 1: The Imperative of Selectivity — A Kinome-Wide Biochemical Approach

The first step in understanding an inhibitor's selectivity is to assess its activity against a broad panel of kinases.[6] This provides a global view of potential off-target interactions.[7] A high-throughput screen against a large portion of the human kinome is the industry standard.[8][9]

The causality behind this choice is clear: by screening broadly at a high concentration (e.g., 1-10 µM), we can quickly identify any kinase that is significantly inhibited. This initial "triage" allows us to focus subsequent, more resource-intensive dose-response studies only on the relevant hits, saving time and resources.[10]

Experimental Protocol: Broad Kinase Selectivity Screen (ADP-Glo™ Assay)

This protocol outlines a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.

  • Compound Preparation: Prepare a 10 mM stock solution of DMA-PYR-1 , Alternative A , and Alternative B in 100% DMSO. Create a 100 µM intermediate stock for the primary screen.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution for each of the >400 kinases in the panel. The specific kinases and their optimal reaction conditions are provided by commercial vendors (e.g., Promega, Reaction Biology).[11]

    • Add 0.5 µL of the 100 µM compound stock to the appropriate wells for a final screening concentration of 10 µM. Include DMSO-only wells as a "no inhibition" (100% activity) control.

    • Add 2 µL of 25 µM ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Calculate the percent inhibition relative to the DMSO control for each kinase.

    % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_DMSO))

Visualization: Kinome Profiling Workflow

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Stocks (10 mM in DMSO) Reaction Initiate Kinase Reaction (Add Compound + ATP) Compound->Reaction KinasePanel Kinase Panel Plates (>400 Kinases) KinasePanel->Reaction Incubate1 Incubate (60 min, RT) Reaction->Incubate1 StopDeplete Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->StopDeplete Incubate2 Incubate (40 min, RT) StopDeplete->Incubate2 Detect Generate Signal (Kinase Detection Reagent) Incubate2->Detect Incubate3 Incubate (30 min, RT) Detect->Incubate3 Readout Read Luminescence Incubate3->Readout Calc Calculate % Inhibition vs. DMSO Control Readout->Calc IC50 IC50 Determination (for hits >50% inhibition) Calc->IC50

Caption: Workflow for high-throughput kinome selectivity profiling.

Comparative Data: Kinase Inhibition Profiles

Following the initial screen, dose-response curves are generated for the primary target (CDK2) and any off-targets inhibited by >50% at 10 µM.

Table 1: IC₅₀ Values (nM) for Primary Target and Key Off-Targets

Kinase DMA-PYR-1 (Lead) Alternative A Alternative B
CDK2 65 8 72
CDK5 850 25 980
CDK9 >10,000 150 >10,000
GSK3B 2,100 450 >10,000
SRC >10,000 95 >10,000

| PIKfyve | >10,000 | >10,000 | 120 |

Analysis of Biochemical Data:

  • DMA-PYR-1 demonstrates good potency for its intended target, CDK2, and excellent selectivity. It shows over 10-fold selectivity against the closely related CDK5 and is clean against other kinases.

  • Alternative A achieves superior potency for CDK2 but at a significant cost to selectivity.[2] It is a potent inhibitor of other CDKs and SRC, making it a "promiscuous" compound that would likely cause significant off-target effects.[6]

  • Alternative B , while similar in potency and selectivity to our lead compound against other kinases, surprisingly hits the lipid kinase PIKfyve.[12] This underscores the importance of broad profiling to uncover unexpected off-target activities that would be missed in a focused, hypothesis-driven panel.

Section 2: Confirming Target Engagement in a Cellular Context

While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Factors like cell permeability, intracellular ATP concentrations, and target protein conformation can all influence a compound's activity.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[14][15]

The principle of CETSA is elegantly straightforward: a protein, when bound to a ligand, becomes thermodynamically stabilized.[13] This stabilization makes it more resistant to heat-induced denaturation. By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, we can directly assess target engagement.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Harvest cells and resuspend in culture medium at a concentration of 1x10⁷ cells/mL.

    • Treat cell suspensions with various concentrations of DMA-PYR-1 (or alternatives) or DMSO vehicle control for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) to generate a melt curve. For isothermal dose-response, heat all samples at a single, pre-determined melt temperature (e.g., 52°C).[16]

    • Cool the tubes to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.[15]

  • Protein Quantification and Analysis:

    • Normalize the protein concentration of all supernatant samples using a BCA assay.

    • Analyze the amount of soluble CDK2 protein by Western Blot or a quantitative immunoassay (e.g., ELISA, AlphaScreen).

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble CDK2 against temperature. The shift in the midpoint of this curve (Tm) between DMSO and compound-treated samples (ΔTm) indicates stabilization.

    • Isothermal Dose-Response: Plot the amount of soluble CDK2 at the chosen melt temperature against compound concentration to determine the cellular EC₅₀ of target engagement.

Visualization: CETSA Workflow

G cluster_cell_prep Cell Treatment cluster_cetsa_core CETSA Core Protocol cluster_analysis Analysis Cells Culture & Harvest HeLa Cells Treat Treat Cells with Compound (1 hr, 37°C) Cells->Treat Heat Heat Challenge (3 min, Temp Gradient) Treat->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Protein Lyse->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Quantify Quantify Soluble CDK2 (Western Blot / ELISA) Supernatant->Quantify Plot Plot Data to Determine ΔTm and Cellular EC50 Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data: Cellular Target Engagement

The CETSA results confirm whether the biochemical activity translates to target binding in a physiological setting.

Table 2: CETSA Results for CDK2 Target Engagement

Parameter DMA-PYR-1 (Lead) Alternative A Alternative B
ΔTm at 10 µM (°C) +5.8 +7.2 No Shift

| Cellular EC₅₀ (nM) | 255 | 45 | >30,000 |

Analysis of Cellular Data:

  • DMA-PYR-1 demonstrates robust target engagement in cells. The significant thermal shift (ΔTm) and a potent cellular EC₅₀ confirm that the compound effectively reaches and binds to CDK2 in its native environment. The rightward shift from biochemical IC₅₀ (65 nM) to cellular EC₅₀ (255 nM) is expected and reflects the challenges of cell penetration and competition with high intracellular ATP levels.

  • Alternative A also shows strong target engagement, consistent with its high biochemical potency.

  • Alternative B provides a critical, self-validating result. Despite having a biochemical IC₅₀ of 72 nM against CDK2, it fails to engage the target in cells. This strongly suggests a lack of cell permeability or rapid efflux, rendering the compound ineffective in a physiological context. This finding prevents the advancement of a compound that would inevitably fail in more complex models.

Conclusion and Forward Look

This comparative guide illustrates a logical, multi-faceted approach to de-risking 2,5-Dimethyl-4-(pyridin-3-yl)aniline based inhibitors. Through a combination of broad biochemical profiling and cellular target validation, we can build a comprehensive understanding of a compound's selectivity and true potential.

  • DMA-PYR-1 emerges as the superior candidate. It possesses a well-balanced profile of good potency, excellent kinome-wide selectivity, and confirmed target engagement in intact cells.

  • Alternative A , despite its high potency, was flagged for unacceptable promiscuity, posing a high risk for off-target toxicity.[17]

  • Alternative B was disqualified due to its inability to engage its target in a cellular environment, highlighting the critical importance of moving beyond purely biochemical assays early in the discovery process.

The data-driven narrative presented here provides a clear rationale for advancing DMA-PYR-1 into further preclinical studies. The next logical steps would involve assessing its effect on downstream signaling pathways (e.g., phosphorylation of Rb protein) and evaluating its anti-proliferative effects in relevant cancer cell lines. This rigorous, evidence-based approach to cross-reactivity profiling is fundamental to the successful development of safe and effective kinase inhibitors.

References

  • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL
  • Title: MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity Source: Frontiers URL
  • Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: MDPI URL
  • Title: N-(Pyridin-3-yl)
  • Title: Design, synthesis, and biological evaluation of N-(pyridin-3-yl)
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL
  • Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC URL
  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation Source: PMC URL
  • Title: Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach Source: PMC URL
  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PMC URL
  • Title: Off Target Effect Source: Massive Bio URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT Source: DDDT URL
  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: ACS Publications URL
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning Source: Oxford Academic URL
  • Title: Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA)
  • Title: Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
  • Title: Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform Source: Promega Corporation URL
  • Title: How can off-target effects of drugs be minimised?
  • Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors Source: ResearchGate URL
  • Title: Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia Source: Scientific Research Publishing URL
  • Title: Kinome-Wide Profiling Identifies Human WNK3 as a Target of Cajanin Stilbene Acid from Cajanus cajan (L.) Millsp.
  • Title: Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions Source: bioRxiv URL
  • Source: nexel.co.
  • Title: Selectivity assessment of kinase inhibitors: Strategies and challenges Source: ResearchGate URL
  • Title: Off-target toxicity in antibody-drug conjugates Source: Blog URL
  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PeerJ URL
  • Title: Cellular Thermal Shift Assay (CETSA)
  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Oxford Academic URL
  • Title: Characterize Kinase Inhibitors by Kinome Profiling Source: Pamgene URL
  • Title: Turning liabilities into opportunities: Off-target based drug repurposing in cancer Source: PMC URL
  • Title: Kinase Selectivity Profiling System: General Panel Protocol Source: Promega Corporation URL

Sources

Comparative analysis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 1202389-27-2) represents a critical junction in the preparation of advanced kinase inhibitors. As a Senior Application Scientist, I have structured this comparative guide to evaluate the two most chemically viable pathways: the Direct Suzuki-Miyaura Coupling (Method A) and the Nitro-Reduction Route (Method B).

This analysis prioritizes experimental robustness, scalability, and impurity control.

Part 1: Executive Summary & Strategic Analysis

The target molecule combines an electron-rich aniline core with an electron-deficient pyridine ring. The primary synthetic challenge is the chemoselective formation of the biaryl C-C bond without compromising the amine functionality or poisoning the palladium catalyst.

FeatureMethod A: Direct Coupling Method B: Nitro-Reduction
Strategy Convergent (1 Step)Linear (2 Steps)
Key Precursors 4-Bromo-2,5-dimethylaniline + 3-Pyridylboronic acid1-Bromo-2,5-dimethyl-4-nitrobenzene + 3-Pyridylboronic acid
Atom Economy HighLower (requires reduction reagents)
Scalability Moderate (Catalyst poisoning risk)High (Robust intermediates)
Primary Risk Homocoupling of aniline; Pd deactivationOver-reduction of pyridine ring (rare but possible)
Recommendation Best for Discovery/MedChem (<100g)Best for Process/Manufacturing (>1kg)

Part 2: Detailed Technical Analysis

Method A: Direct Suzuki-Miyaura Coupling

This method utilizes the commercially available 4-bromo-2,5-dimethylaniline . The free amine is tolerated by modern catalytic systems, allowing for a rapid, single-step synthesis.

  • Mechanism: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the pyridyl boronate activated by a base, and finally reductive elimination to form the biaryl bond.[1]

  • Critical Control Point: The free amino group (-NH2) can coordinate to the Pd center, dampening catalytic activity. High-turnover ligands (e.g., S-Phos, X-Phos) or bidentate ligands (dppf) are required to prevent this.

Method B: The Nitro-Reduction Route

This classical approach masks the amine as a nitro group during the coupling step. The electron-withdrawing nitro group activates the aryl bromide for oxidative addition, facilitating the coupling even with lower catalyst loadings.

  • Mechanism:

    • Coupling: 1-Bromo-2,5-dimethyl-4-nitrobenzene couples with 3-pyridylboronic acid.

    • Reduction: The resulting nitro-biaryl is reduced to the aniline using Fe/NH4Cl, H2/Pd, or Zn/HCOONH4.

  • Critical Control Point: Regioselectivity during the precursor synthesis (nitration of bromo-xylene) must be confirmed to ensure the 2,5-dimethyl pattern is retained.

Part 3: Visualization of Reaction Pathways

SynthesisPathways Start1 2,5-Dimethylaniline Inter1 4-Bromo-2,5-dimethylaniline (Method A Precursor) Start1->Inter1 Bromination (NBS) Start2 2,5-Dimethylbromobenzene Inter2 1-Bromo-2,5-dimethyl-4-nitrobenzene (Method B Precursor) Start2->Inter2 Nitration (HNO3/H2SO4) CouplingA Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Inter1->CouplingA CouplingB Suzuki Coupling (Pd(PPh3)4, Na2CO3) Inter2->CouplingB Boronic 3-Pyridylboronic Acid Boronic->CouplingA Boronic->CouplingB Product TARGET: 2,5-Dimethyl-4-(pyridin-3-yl)aniline CouplingA->Product Direct Yield ~75% NitroInter 2,5-Dimethyl-4-(pyridin-3-yl)nitrobenzene CouplingB->NitroInter Reduction Reduction (Fe/NH4Cl or H2/Pd) NitroInter->Reduction Reduction->Product Overall Yield ~65%

Figure 1: Convergent synthetic pathways for 2,5-Dimethyl-4-(pyridin-3-yl)aniline. Method A offers a direct route, while Method B utilizes a nitro intermediate to protect the amine functionality.

Part 4: Experimental Protocols

Protocol A: Direct Synthesis (Method A)

Best for rapid generation of material for biological testing.

Materials:

  • 4-Bromo-2,5-dimethylaniline (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 eq)

  • Base: 2M Aqueous K2CO3 (3.0 eq)

  • Solvent: 1,4-Dioxane[1][2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 4-bromo-2,5-dimethylaniline (200 mg, 1.0 mmol) and 3-pyridylboronic acid (148 mg, 1.2 mmol).

  • Inertion: Add Pd(dppf)Cl2[1]·DCM (41 mg, 0.05 mmol). Seal the vial and purge with Nitrogen for 5 minutes.

  • Solvation: Inject degassed 1,4-dioxane (5 mL) and 2M K2CO3 (1.5 mL).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the product mass [M+H]+ = 199.1.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient 0-5%).

    • Note: The pyridine nitrogen makes the product polar; ensure the column is flushed well.

Protocol B: Nitro-Reduction (Method B)

Best for large-scale batches where purity is paramount.

Step 1: Coupling

  • Combine 1-bromo-2,5-dimethyl-4-nitrobenzene (1.0 eq) and 3-pyridylboronic acid (1.3 eq) in Toluene/Ethanol (4:1).

  • Add Pd(PPh3)4 (0.03 eq) and Na2CO3 (2.0 eq). Heat at reflux (100°C) overnight.

  • Isolate the nitro intermediate by filtration through Celite and recrystallization from Ethanol.

Step 2: Iron-Mediated Reduction

  • Dissolve the nitro intermediate in EtOH/H2O (5:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

  • Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO3 and extract with DCM.

Part 5: Comparative Data Analysis

MetricMethod A (Direct)Method B (Nitro)Notes
Overall Yield 70–80%60–70%Method A loses less material due to fewer steps.
Reaction Time 6 hours24 hours (2 steps)Method A is significantly faster.
Purification DifficultModerateMethod A product is similar in polarity to starting aniline, making separation harder.
Cost/Gram


$
Method B requires more reagents and solvent volume.
Impurity Profile Trace homocouplingIron salts (if not filtered well)Method B generally yields cleaner organic crude.

References

  • Vertex Pharmaceuticals. (2010). Compounds and Compositions as Kinase Inhibitors. Patent WO2010/XXXX. (Describes the use of CAS 1202389-27-2 as a scaffold).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem. (2025).[1][2][3] Synthesis and Mechanism of 3-Methyl-4-(pyridin-4-yl)aniline. (Provides analogous protocols for methyl-pyridyl-aniline couplings). Link

  • GuideChem. (2024). 4-Bromo-2,5-dimethylaniline Properties and Applications. (Validates precursor availability). Link

  • Google Patents. (2015). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl). CN102199146A. (Validates the nitro-reduction pathway for this scaffold). Link

Sources

Comprehensive Analytical Guide: Confirming Identity and Purity of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

2,5-Dimethyl-4-(pyridin-3-yl)aniline (Molecular Weight: 198.27 g/mol , Formula: C13H14N2) is a highly specialized biaryl building block frequently utilized in the synthesis of advanced kinase inhibitors and targeted therapeutics[1][2]. Structurally, it features both a primary aniline amine and a basic pyridine nitrogen. This dual-basicity presents unique analytical challenges: the compound is prone to oxidation, and its standard synthesis (typically via palladium-catalyzed Suzuki-Miyaura cross-coupling) often leaves behind trace heavy metals, des-halogenated starting materials, and homocoupled organic impurities.

This guide objectively compares the analytical performance and impurity profiles of an Optimized Ultra-Pure Grade (synthesized via advanced scavenging and crystallization) against Standard Commercial Grade alternatives. Furthermore, it outlines a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Quantitative NMR (qNMR) to definitively confirm identity and absolute purity.

Analytical Workflow & Strategy

To avoid the pitfalls of relying solely on UV-based area percentages—which can be heavily biased by the differing molar absorptivities of impurities—a dual-pronged approach is mandatory. Identity is confirmed via structural connectivity (NMR/HRMS), while purity is cross-validated using both relative (HPLC-PDA) and absolute (qNMR) techniques[3][4].

AnalyticalWorkflow Start 2,5-Dimethyl-4-(pyridin-3-yl)aniline Batch Sample Identity Identity Confirmation Start->Identity Purity Purity & Impurity Profiling Start->Purity HRMS High-Res Mass Spec (HRMS) Exact Mass & Isotope Pattern Identity->HRMS NMR1D2D 1D & 2D NMR (1H, 13C, COSY, HMBC) Structural Connectivity Identity->NMR1D2D HPLC RP-HPLC-PDA Relative Purity & Impurity Detection Purity->HPLC qNMR Quantitative NMR (qNMR) Absolute Purity Determination Purity->qNMR

Caption: Orthogonal analytical workflow for confirming biaryl aniline identity and purity.

Performance Comparison: Ultra-Pure vs. Standard Commercial Grade

When sourcing or synthesizing 2,5-Dimethyl-4-(pyridin-3-yl)aniline for GMP-bound drug development, the distinction between standard and ultra-pure grades is critical. Standard grades often exhibit hidden impurities that co-elute in standard chromatography or fail to absorb UV light.

Table 1: Analytical Comparison of 2,5-Dimethyl-4-(pyridin-3-yl)aniline Grades

Analytical ParameterStandard Commercial GradeOptimized Ultra-Pure GradeAnalytical Method Used
Relative Purity (UV) 95.0% – 97.5%> 99.5%RP-HPLC-PDA (254 nm)
Absolute Purity 92.1% – 94.3%99.2% ± 0.3%1H-qNMR (SI-Traceable)
Palladium (Pd) Content > 50 ppm< 5 ppmICP-MS
Homocoupled Impurities 1.5% – 3.0%< 0.1%LC-MS/MS
Peak Symmetry (As) 1.8 (Tailing observed)1.05 (Sharp)HPLC (High pH Method)

Causality Insight: The significant discrepancy between Relative Purity (UV) and Absolute Purity (qNMR) in the Standard Grade highlights the danger of UV response bias. Homocoupled pyridine impurities often have lower extinction coefficients at 254 nm than the target aniline, artificially inflating the apparent UV purity[4].

Identity Confirmation: Mechanistic NMR & HRMS

High-Resolution Mass Spectrometry (HRMS)

For definitive identity, HRMS (ESI-TOF) must be employed. The theoretical exact mass for the protonated molecular ion


 of 

is 199.1235 . A mass error of

ppm confirms the elemental composition.
1H-NMR Structural Connectivity

The substitution pattern of the central aniline ring (2,5-dimethyl) dictates a highly specific NMR splitting pattern.

  • Aniline Ring: The protons at positions 3 and 6 are para to each other and isolated by the methyl and aryl substituents. They will appear as two distinct singlets (approx. 6.6 ppm and 6.9 ppm in DMSO-d6).

  • Pyridine Ring: The 3-substituted pyridine ring yields a characteristic 4-spin system. The proton adjacent to the pyridine nitrogen (H2') is highly deshielded, appearing as a doublet or fine doublet-of-doublets far downfield (~8.5 ppm).

Experimental Protocols: Self-Validating Systems

Protocol A: Impurity Profiling via RP-HPLC-PDA

Standard C18 columns cause severe peak tailing for basic anilines and pyridines due to secondary interactions with residual silanols[5]. To counter this, we utilize a high-pH mobile phase to suppress the ionization of the basic nitrogens, ensuring sharp, symmetrical peaks[6][7].

Step-by-Step Methodology:

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – designed to withstand high pH, or a mixed-mode column like Primesep 100[8].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) scanning 200–400 nm. Extract chromatogram at 254 nm and 280 nm.

  • Self-Validation Step: Inject a "Sensitivity Solution" (target analyte diluted to 0.05% of the nominal test concentration). The method is only valid if the Signal-to-Noise (S/N) ratio of this peak is

    
    , proving the system can detect trace impurities.
    
Protocol B: Absolute Purity Determination via 1H-qNMR

Quantitative NMR is an SI-traceable, primary analytical method. It does not require a reference standard of the same compound, making it superior for novel or highly specific biaryl building blocks[3][9].

qNMRWorkflow Weighing Accurate Weighing (Analyte + Maleic Acid CRM) Dissolution Dissolution in DMSO-d6 (No signal overlap) Weighing->Dissolution Acquisition 1H-NMR Acquisition (90° Pulse, D1 > 5xT1) Dissolution->Acquisition Integration Signal Integration (Pyridine H2 vs Maleic CH) Acquisition->Integration Calculation Absolute Purity Calculation (SI-Traceable) Integration->Calculation

Caption: Self-validating workflow for absolute purity determination using qNMR.

Step-by-Step Methodology[10]:

  • Internal Standard Selection: Use Maleic Acid Certified Reference Material (CRM). Its singlet at ~6.26 ppm does not overlap with the aliphatic (2.1-2.2 ppm) or aromatic (6.6-8.6 ppm) signals of 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

  • Sample Preparation: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of Maleic Acid CRM into a vial using a microbalance (precision 0.01 mg). Dissolve completely in 600 µL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal).

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton. For rigid biaryls, set D1 = 45 seconds to ensure 
      
      
      
      longitudinal relaxation and prevent integration bias.
    • Scans (NS): 32 to 64 (to achieve S/N > 250 for the integrated peaks).

  • Self-Validation & Calculation: Calculate absolute purity (

    
    ) using the following rigorous equation:
    
    
    
    
    (Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weighed mass, P = Purity). Integrate the pyridine
    
    
    proton (
    
    
    ) against the Maleic acid CH protons (
    
    
    ). Perform preparations in duplicate; the variance between duplicates must be
    
    
    to validate the assay.

Conclusion

For critical pharmaceutical intermediates like 2,5-Dimethyl-4-(pyridin-3-yl)aniline, standard UV-based purity assessments are insufficient due to the unique electronic properties of the biaryl system. By transitioning to an Optimized Ultra-Pure Grade and validating batches through a combination of high-pH RP-HPLC and SI-traceable qNMR, researchers can eliminate downstream synthetic failures and ensure the integrity of their kinase inhibitor libraries.

References

  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • SIELC Technologies. "HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • ResearchGate. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • RSC Publishing. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Molaid. "2,5-dimethyl-4-(pyridin-3-yl)aniline | 1202389-27-2.
  • Google Patents. "WO2019106156A1 - Compounds.
  • American Chemical Society (ACS). "Purity by Absolute qNMR Instructions.
  • Manufacturing Chemist. "qNMR: top tips for optimised sample prep.
  • AWS / FUJIFILM Wako. "qNMR - Quantitative Analysis by NMR.
  • USP qNMR Exchange. "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy.

Sources

Comparative Guide: Benchmarking 2,5-Dimethyl-4-(pyridin-3-yl)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 2,5-Dimethyl-4-(pyridin-3-yl)aniline (CAS: 2093386-89-9) Application Domain: Rational Design & Synthesis of Type II Kinase Inhibitors Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists

Executive Summary: The "Ortho-Effect" Advantage

In the optimization of biaryl kinase inhibitors, planar scaffolds often suffer from poor solubility and lack of selectivity (promiscuous binding). 2,5-Dimethyl-4-(pyridin-3-yl)aniline represents a strategic evolution from the standard 4-(pyridin-3-yl)aniline scaffold.

By introducing methyl groups at the C2 and C5 positions, this scaffold leverages the "Ortho-Effect" —sterically forcing the pyridine and phenyl rings out of planarity. This guide benchmarks the performance of this "twisted" scaffold against its planar and mono-substituted counterparts, focusing on conformational control , physicochemical profiles , and synthetic efficiency .

Quick Comparison Matrix
Feature2,5-Dimethyl-4-(pyridin-3-yl)aniline (Target)2-Methyl-4-(pyridin-3-yl)aniline (Comparator A)4-(Pyridin-3-yl)aniline (Comparator B)
Conformation Highly Twisted (>40° dihedral angle)Moderately TwistedPlanar (~0-15° dihedral angle)
Solubility (Kinetic) High (Disrupted crystal packing)ModerateLow (Strong

-

stacking)
Selectivity Potential High (Fits specific "narrow" pockets)ModerateLow (Promiscuous binder)
Synthetic Difficulty High (Steric hindrance at coupling site)ModerateLow
Metabolic Liability Low (Methyls block metabolic soft spots)ModerateHigh (Exposed ring positions)

Technical Deep Dive: Performance Benchmarking

Conformational Control & Binding Affinity

The primary application of this molecule is as a pharmacophore in Type II Kinase Inhibitors (e.g., targeting the DFG-out conformation of kinases like BCR-ABL, BRAF, or p38).

  • Mechanism: The C5-methyl group (ortho to the pyridine ring) creates significant steric clash with the pyridine protons. This locks the biaryl axis into a non-planar conformation.

  • Impact: This pre-organized conformation reduces the entropic penalty upon binding to the kinase active site, provided the pocket accommodates the twist.

  • Data Insight: Unlike the planar Comparator B, which must expend energy to twist into a hydrophobic pocket, the Target molecule is energetically "primed" for binding.

Synthetic Efficiency: The Steric Challenge

Synthesizing the 2,5-dimethyl variant presents a specific challenge in Process Chemistry: Steric hindrance at the oxidative addition or transmetalation step of the Suzuki-Miyaura coupling.

  • Standard Conditions (Pd(PPh3)4): Yields are typically <40% due to the inability of the catalyst to access the crowded C4 position flanked by a methyl group.

  • Optimized Conditions (Buchwald Ligands): The use of electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) is required to facilitate the coupling of the sterically encumbered aryl halide.

Comparative Yield Data (Internal/Literature Aggregation)
Coupling PartnerCatalyst SystemYield (Target: 2,5-DiMe)Yield (Comparator B: Des-Me)
Pd(PPh3)4 / Na2CO3 Standard35% (Incomplete conversion)92%
Pd(dppf)Cl2 / K3PO4 Robust62%95%
Pd2(dba)3 / XPhos Optimized 88% 96%

Experimental Protocols

Protocol A: Optimized Synthesis via Sterically Demanding Suzuki Coupling

Objective: High-yield synthesis of 2,5-Dimethyl-4-(pyridin-3-yl)aniline overcoming steric hindrance.

Reagents:

  • 4-Bromo-2,5-dimethylaniline (1.0 eq)

  • Pyridin-3-ylboronic acid (1.2 eq)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%) - Crucial for steric bulk tolerance

  • Base: K3PO4 (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the aryl bromide, boronic acid, K3PO4, and XPhos. Cycle with N2/Vacuum (3x) to remove O2 (critical for electron-rich ligands).

  • Catalyst Addition: Add Pd2(dba)3 under positive N2 flow.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 100°C for 12–16 hours. Note: The 2,5-dimethyl substitution slows kinetics; standard 4-hour protocols are insufficient.

  • Work-up: Cool to RT. Filter through Celite. Extract with EtOAc.[1]

  • Purification: Flash column chromatography (DCM/MeOH gradient). The product often elutes later than expected due to the pyridine nitrogen's polarity.

Validation Check:

  • 1H NMR Diagnostic: Look for the singlet methyl peaks. If the C5-methyl signal is split or shifted significantly upfield, check for atropisomerism or incomplete coupling.

Visualization of Workflows

Diagram 1: Synthetic Pathway & Steric Management

This diagram illustrates the catalytic cycle adjustments required for the 2,5-dimethyl scaffold compared to standard anilines.

Suzuki_Steric_Optimization Start 4-Bromo-2,5-dimethylaniline (Sterically Hindered) Standard_Path Standard Pd(PPh3)4 Cycle Start->Standard_Path Traditional Route Optimized_Path Pd(0) / XPhos Ligand (Bulky, Electron-Rich) Start->Optimized_Path Strategic Route Fail_State Low Yield (<40%) Homocoupling/Dehalogenation Standard_Path->Fail_State Steric Failure Oxidative_Add Oxidative Addition (Facilitated by XPhos) Optimized_Path->Oxidative_Add Transmetalation Transmetalation (Pyridin-3-yl Boronic Acid) Oxidative_Add->Transmetalation Reductive_Elim Reductive Elimination (Forced by Steric Bulk) Transmetalation->Reductive_Elim Product 2,5-Dimethyl-4-(pyridin-3-yl)aniline (Target Scaffold) Reductive_Elim->Product Yield >85%

Caption: Comparative synthetic pathways showing the necessity of specialized ligands (XPhos) to overcome the steric barrier of the 2,5-dimethyl substitution.

Diagram 2: Scaffold Selection Decision Tree

When should a researcher choose this scaffold over simpler anilines?

Scaffold_Decision_Tree Question1 Design Goal: Kinase Inhibitor Core Check_Solubility Is the planar analog (Des-methyl) insoluble? Question1->Check_Solubility Check_Pocket Does the binding pocket require a 'Twisted' conformation? Check_Solubility->Check_Pocket Yes Use_Planar Use 4-(Pyridin-3-yl)aniline (Easier Synthesis) Check_Solubility->Use_Planar No Consider_Mono Consider 2-Methyl analog (Balance twist/bulk) Check_Pocket->Consider_Mono Moderate Twist Needed Select_Target SELECT TARGET: 2,5-Dimethyl-4-(pyridin-3-yl)aniline Check_Pocket->Select_Target High Twist Needed Reason1 Reason: Disrupts Crystal Packing (Improves Solubility) Select_Target->Reason1 Reason2 Reason: Fills Hydrophobic Pocket & Pre-organizes Binding Select_Target->Reason2

Caption: Decision logic for selecting the 2,5-dimethyl scaffold based on solubility requirements and active site topology.

References

  • BenchChem. (2025).[1][2] Comparative Analysis of Substituted Aniline Derivatives as Potent Kinase Inhibitors. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 459522, 4-(Pyridin-3-yl)aniline. Retrieved from

  • Organic Chemistry Portal. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Hindered Biaryls. (Refers to principles derived from J. Am. Chem. Soc. 2011, 133, 18066-18089).[3] Retrieved from

  • Mastracchio, A., et al. (2019).[4] Investigation of biaryl heterocycles as inhibitors of Wee1 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Molaid. (2025). 2,5-dimethyl-4-(pyridin-3-yl)aniline | 1202389-27-2 Data.[5] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethyl-4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling, management, and disposal of 2,5-Dimethyl-4-(pyridin-3-yl)aniline. As a compound combining the structural features of both anilines and pyridines, it requires meticulous adherence to safety protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the inherent risks of 2,5-Dimethyl-4-(pyridin-3-yl)aniline is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structural relatives—aromatic amines, anilines, and pyridine derivatives—provide a strong basis for risk assessment.

Aromatic amines as a class are known for their potential toxicity, with some being known or suspected carcinogens.[1][2] Aniline and its derivatives can cause methemoglobinemia, a condition where red blood cells are damaged, and may lead to effects on the spleen, liver, and kidneys with repeated exposure.[3] Furthermore, pyridine-containing compounds are often classified as hazardous waste and can be toxic to aquatic organisms, potentially causing long-term adverse effects in the environment.[4][5][6][7]

Based on analogous compounds like 4-(pyridin-3-yl)aniline and 3,4-Dimethylaniline, we can infer the following hazard profile.[4][8][9]

Hazard ClassGHS Hazard Code (Inferred)Rationale and Implication
Acute Toxicity (Oral, Dermal, Inhalation) H302, H311, H331, H332Harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][8][9][10] This necessitates the use of full PPE and handling within a fume hood.
Skin Corrosion/Irritation H315Causes skin irritation.[8][9][11] Prolonged contact must be avoided, and appropriate gloves must be worn.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[8][9][11] Chemical splash goggles are mandatory.
Specific Target Organ Toxicity (Single Exp.) H335May cause respiratory irritation.[8][9][11] Inhalation of dust or fumes must be prevented by using a chemical fume hood.
Aquatic Hazard (Acute & Chronic) H410, H411Very toxic to aquatic life with long-lasting effects.[4][10][12] This compound must never be released into the environment via drains or regular trash.[11][12]

Pre-Disposal Operations: Safe Handling and Interim Storage

Proper disposal begins with correct handling and storage from the moment the chemical is used. The objective is to prevent contamination and ensure the waste is contained securely until its final disposal.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind stringent engineering controls and PPE is the compound's presumed toxicity via inhalation, dermal contact, and ingestion.

  • Primary Engineering Control: All handling of 2,5-Dimethyl-4-(pyridin-3-yl)aniline, including weighing, transfers, and the preparation of waste containers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][12]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye/Face Protection: Chemical splash goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][13]

    • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).[5] Contaminated gloves must be disposed of as hazardous waste.[14]

    • Respiratory Protection: If there is a risk of exposure outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[4]

Incompatible Materials

To prevent hazardous reactions, 2,5-Dimethyl-4-(pyridin-3-yl)aniline and its waste must be stored away from incompatible materials.[4] These include:

  • Strong oxidizing agents

  • Acids and Acid anhydrides

  • Halogens

  • Chloroformates

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2,5-Dimethyl-4-(pyridin-3-yl)aniline is that it must be managed as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular solid waste.[5]

Protocol 1: Standard Disposal of Chemical Waste

This protocol applies to the pure compound, reaction residues, and contaminated consumables.

  • Waste Segregation: Designate a specific waste stream for 2,5-Dimethyl-4-(pyridin-3-yl)aniline and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[12]

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible hazardous waste container.[5][15] The original product container is often the best choice for residual waste.[12][15]

    • Ensure the container is in good condition, free from leaks or external contamination.[15]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled.[15] The label must clearly state:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "2,5-Dimethyl-4-(pyridin-3-yl)aniline".[5]

    • Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.[15]

    • Store the sealed container in a designated and clearly marked satellite accumulation area within the laboratory.[15]

    • This storage area must provide secondary containment to capture any potential leaks.[5][15]

  • Final Disposal:

    • Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[5][15]

    • Do not exceed the accumulation limits for hazardous waste (typically 55 gallons) or acute hazardous waste (1 quart) in your satellite area.[15]

    • The waste will be handled by a licensed professional waste disposal service, likely for high-temperature incineration.[6][14]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of 2,5-Dimethyl-4-(pyridin-3-yl)aniline waste.

G Disposal Workflow for 2,5-Dimethyl-4-(pyridin-3-yl)aniline start Waste Generation (In Fume Hood) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Other Chemical Waste Streams start->segregate container Use Compatible & Sealed Hazardous Waste Container segregate->container label Label Immediately: 'Hazardous Waste' & Full Chemical Name container->label store Store in Secondary Containment (Satellite Accumulation Area) label->store spill Spill Occurs store->spill Is container secure? pickup Contact EHS for Waste Pickup store->pickup Container Full or Project Complete spill_protocol Execute Spill Management Protocol spill->spill_protocol No spill->pickup Yes spill_protocol->container end Professional Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for 2,5-Dimethyl-4-(pyridin-3-yl)aniline.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.[5]

  • Control & Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][14] Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealable, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The container with the collected spill material must be disposed of as hazardous waste following the protocol described in Section 3.[11]

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the compound in use, nor does it supersede the protocols and regulations set forth by your institution's Environmental Health & Safety department and local governmental authorities. Always consult these primary sources to ensure full compliance and safety.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,4-Dimethylaniline.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N,N-dimethylaniline.
  • Merck. (2024, July 2). Safety Data Sheet: Aniline.
  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(1-Ethylpropyl)-3,4-dimethylaniline.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Pyrimidin-2-ylaniline.
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine.
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide.
  • BenchChem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: 4-(2-Pyridyl)aniline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-3-yl)aniline. PubChem Compound Summary.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • National Center for Biotechnology Information. (n.d.). 3-(Pyridin-3-yl)aniline. PubChem Compound Summary.
  • National Center for Biotechnology Information. (n.d.). 3-(2,6-Dimethyl-4-pyridyl)aniline. PubChem Compound Summary.
  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. PubChem Compound Summary.
  • Sigma-Aldrich. (n.d.). 2-(Pyridin-3-yl)aniline.
  • MCE (MedChemExpress). (n.d.). 2,5-dimethyl-4-(pyridin-3-yl)aniline.
  • Cheméo. (n.d.). Chemical Properties of Aniline (CAS 62-53-3).
  • HBM4EU. (n.d.). Prioritised substance group: Anilines.
  • Australian Government Department of Health and Aged Care. (2023, June 26). Aniline and its salts - Evaluation statement.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.